Carboprost
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-IIELGFQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022739 | |
| Record name | Carboprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-23-3, 59286-19-0 | |
| Record name | Carboprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboprost [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Methyl-pgf2-alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Carboprost Signaling Pathway and Intracellular Calcium Mobilization
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carboprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent uterotonic agent widely used in obstetrics. Its physiological effects are primarily mediated through the activation of a specific signaling pathway that culminates in a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). A comprehensive understanding of this pathway is critical for the development of novel therapeutics targeting the prostanoid receptor family and for elucidating the fundamental mechanisms of smooth muscle contraction. This guide provides a detailed examination of the this compound signaling cascade, from receptor engagement to the mobilization of intracellular calcium stores. Furthermore, it offers field-proven, step-by-step experimental protocols for the accurate measurement and characterization of these cellular events, ensuring scientific integrity and reproducibility.
Introduction: The Central Role of the FP Receptor
This compound exerts its biological activity by binding to the Prostaglandin F Receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is the primary target for PGF2α and its analogues. The binding of this compound to the FP receptor induces a conformational change in the receptor, which in turn activates a specific class of heterotrimeric G-proteins, namely the Gq/11 family. This initial step is the commitment point for the entire downstream signaling cascade.
The specificity of the this compound-FP receptor interaction is paramount. Off-target effects are minimal at therapeutic concentrations, making this a well-defined system for studying Gq-mediated signaling.
The Gq/11-Phospholipase Cβ (PLCβ) Axis
Upon activation by the this compound-bound FP receptor, the Gαq subunit of the Gq/11 protein dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαq-GTP complex then targets and activates its primary effector enzyme, Phospholipase Cβ (PLCβ).
PLCβ is a membrane-associated enzyme that catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two critical second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): A water-soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.
This enzymatic step represents a significant amplification point in the signaling pathway. A single activated FP receptor can lead to the activation of multiple Gq proteins, each of which can activate a PLCβ enzyme, resulting in the rapid generation of a large number of IP₃ and DAG molecules.
Caption: Activation of the Gq/11-PLCβ signaling axis by this compound.
IP₃-Mediated Calcium Release from the Endoplasmic Reticulum
The IP₃ generated by PLCβ action diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER). The ER serves as the primary intracellular storage organelle for calcium.
The binding of IP₃ to its receptor induces a conformational change in the channel, causing it to open and release stored Ca²⁺ from the ER lumen into the cytoplasm. This leads to a rapid and substantial increase in the cytosolic free calcium concentration, often referred to as a "calcium transient." This release of stored calcium is the cornerstone of this compound's mechanism of action in target cells.
Experimental Workflow: Quantifying this compound-Induced Calcium Mobilization
The following section provides a detailed, field-proven protocol for the quantitative analysis of this compound-induced calcium mobilization using a fluorescent plate reader-based assay. This method is widely adopted in both academic and industrial settings for its high-throughput capability and robust performance.
Core Principle
The assay relies on the use of a cell-permeant fluorescent calcium indicator, such as Fluo-4 AM. The AM ester group renders the molecule lipophilic, allowing it to cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM ester, trapping the active, calcium-sensitive Fluo-4 dye in the cytoplasm. Upon binding to Ca²⁺, Fluo-4 exhibits a significant increase in its fluorescence emission intensity.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Human Uterine Smooth Muscle Cells | ATCC | Biological system expressing endogenous FP receptors |
| DMEM/F-12 Medium | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Trypsin-EDTA | Gibco | Cell detachment agent |
| Black-walled, clear-bottom 96-well plates | Corning | Assay plate for fluorescence measurements |
| Fluo-4 AM | Invitrogen | Fluorescent calcium indicator |
| Pluronic F-127 | Invitrogen | Dispersing agent for Fluo-4 AM |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay buffer |
| HEPES | Sigma-Aldrich | Buffering agent |
| This compound tromethamine | Cayman Chemical | Agonist |
| Probenecid (optional) | Sigma-Aldrich | Inhibits organic anion transporters |
Step-by-Step Experimental Protocol
Day 1: Cell Plating
-
Culture human uterine smooth muscle cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
Day 2: Calcium Mobilization Assay
-
Prepare Loading Buffer:
-
Prepare a 1 M stock solution of Probenecid in 1 M NaOH.
-
Prepare a 1 M stock solution of HEPES, pH 7.4.
-
Prepare the Assay Buffer: HBSS containing 20 mM HEPES and 2.5 mM Probenecid. The Probenecid is included to inhibit organic anion transporters that can extrude the dye from the cells, thus improving signal quality.
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
For the final Loading Buffer, dilute the Fluo-4 AM stock to 4 µM in the Assay Buffer. Add an equal volume of the 20% Pluronic F-127 solution to the diluted Fluo-4 AM (final concentration of Pluronic F-127 will be approximately 0.04%). Vortex thoroughly.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the Loading Buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Prepare Compound Plate:
-
During the incubation, prepare a serial dilution of this compound in the Assay Buffer in a separate 96-well plate. This will be your "compound plate." A typical concentration range would be from 1 nM to 10 µM. Include wells with Assay Buffer only to serve as the vehicle control.
-
-
Assay Execution:
-
Set up a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Program the instrument to perform the following sequence:
-
Read baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the this compound dilutions (or vehicle) from the compound plate to the cell plate.
-
Immediately and continuously record the fluorescence signal from each well every 1-2 seconds for at least 120 seconds.
-
-
Data Analysis and Interpretation
-
Normalization: The raw fluorescence data should be normalized to the baseline. A common method is to express the response as a ratio of fluorescence (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.
-
Dose-Response Curve: For each concentration of this compound, determine the peak fluorescence response. Plot the peak F/F₀ values against the logarithm of the this compound concentration.
-
EC₅₀ Calculation: Fit the resulting dose-response curve to a four-parameter logistic equation to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response). This value is a key measure of the potency of this compound.
Caption: Workflow for a quantitative calcium mobilization assay.
Trustworthiness and Self-Validation
To ensure the scientific rigor of the results, the following controls are mandatory:
-
Positive Control: Use a maximal concentration of a known agonist, such as PGF2α or a calcium ionophore (e.g., ionomycin), to confirm cell health and the responsiveness of the dye.
-
Negative Control: Include a vehicle-only control to establish the baseline response and account for any mechanical artifacts from the compound addition.
-
Antagonist Confirmation: To prove that the observed signal is mediated specifically through the FP receptor, pre-incubate a set of wells with a selective FP receptor antagonist prior to the addition of this compound. This should result in a rightward shift of the this compound dose-response curve.
Conclusion
The signaling pathway of this compound is a classic example of Gq-mediated intracellular calcium mobilization. By understanding the key molecular players—the FP receptor, Gq/11, PLCβ, and IP₃—researchers can effectively probe the pharmacological effects of this important drug. The provided experimental workflow offers a robust, high-throughput method for quantifying the potency and efficacy of this compound and other FP receptor agonists. Adherence to the principles of self-validation through appropriate controls will ensure that the data generated is both accurate and reliable, providing a solid foundation for further research and drug development endeavors.
References
-
Title: Prostanoid receptors: structures, properties, and functions Source: Physiological Reviews URL: [Link]
-
Title: The IUPHAR/BPS Guide to PHARMACOLOGY - FP receptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Calcium Signaling Source: Cold Spring Harbor Perspectives in Biology URL: [Link]
-
Title: FLIPR Calcium Assay Kits Source: Molecular Devices URL: [Link]
An In-depth Technical Guide to the Prostaglandin F2α Receptor Binding Affinity of Carboprost
Introduction: The FP Receptor and the Synthetic Agonist Carboprost
The Prostaglandin F2α receptor, commonly known as the FP receptor, is a class A G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes.[1][2] Primarily, it is recognized for its function in female reproductive health, mediating uterine contractions essential for parturition.[1][3] Its activation is also implicated in the regulation of intraocular pressure and blood pressure.[1][2]
This compound, a synthetic analog of the endogenous ligand Prostaglandin F2α (PGF2α), is a potent agonist of the FP receptor.[3][4][5][6][7] Structurally, it is 15-methyl-PGF2α; this modification protects the compound from rapid metabolic oxidation, giving it a longer duration of action compared to its natural counterpart.[5][8] Clinically, this compound tromethamine (marketed as Hemabate) is a critical therapeutic agent used to control postpartum hemorrhage caused by uterine atony when other methods have failed.[4][9][10][11][12] Its efficacy stems from its ability to bind to and activate myometrial FP receptors, inducing strong and sustained uterine contractions.[3][10][13]
This guide provides a comprehensive technical overview of the principles and methodologies employed to determine the binding affinity of this compound for the human FP receptor. We will delve into the receptor's signaling cascade and provide detailed, field-proven protocols for conducting radioligand binding assays, a gold standard for quantifying receptor-ligand interactions.
The FP Receptor Signaling Cascade
Understanding the downstream signaling pathway of the FP receptor is fundamental to appreciating the functional consequences of this compound binding. Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling primarily to the Gαq subtype of heterotrimeric G-proteins.[2][14][15]
This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates the membrane-bound effector enzyme, Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] The elevated intracellular Ca2+ levels, along with the action of DAG in activating Protein Kinase C (PKC), culminate in the phosphorylation of myosin light chains and the subsequent contraction of smooth muscle cells.[3] While Gαq is the primary transducer, evidence also suggests potential coupling to Gα12/G13 (regulating the Rho family of GTPases) and Gαi.[2][17]
Caption: FP Receptor signaling pathway upon this compound binding.
Core Principles of Radioligand Binding Assays
Radioligand binding assays are the cornerstone for quantifying the interaction between a ligand and its receptor.[18][19] They are highly sensitive and allow for the determination of key pharmacological parameters that define binding affinity and receptor density.[20][21]
-
Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the stability of the ligand-receptor complex. A lower Kd value signifies a higher binding affinity.[22][23]
-
Receptor Density (Bmax): The maximum number of binding sites (Bmax) represents the total concentration of receptors in the sample, typically expressed as fmol of receptor per mg of protein or sites per cell.[22][23]
-
Inhibition Constant (Ki): The inhibition constant (Ki) is a measure of the affinity of a competing, unlabeled ligand (like this compound). It is derived from the concentration of the competitor that displaces 50% of the specific binding of the radioligand (the IC50).[18]
These parameters are determined through two primary types of experiments: saturation binding and competitive binding assays.
Experimental Protocol I: Saturation Binding for FP Receptor Characterization
Causality and Objective: Before determining the affinity of an unlabeled compound like this compound, it is imperative to characterize the receptor population in the chosen experimental system (e.g., membranes from cells overexpressing the human FP receptor). A saturation binding assay achieves this by using increasing concentrations of a high-affinity radioligand (e.g., [³H]-PGF2α) to determine the Kd of the radioligand and the Bmax of the FP receptor in the membrane preparation.[21][23] This provides the essential parameters needed for subsequent competitive binding experiments.
Caption: Workflow for a saturation radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.[24]
-
Assay Setup: In a 96-well plate, set up two series of reactions in duplicate or triplicate.
-
Total Binding: Add assay buffer, a fixed amount of membrane protein (e.g., 10-50 µg), and increasing concentrations of the radioligand (e.g., 0.1 to 20 nM [³H]-PGF2α).[24]
-
Non-Specific Binding (NSB): Set up identical wells to Total Binding, but also include a high concentration (e.g., 1000-fold the Kd of the radioligand) of an unlabeled competitor (e.g., 10 µM cold PGF2α) to saturate the receptors and measure only the binding to non-receptor components.[23]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[24]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding. This step separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters rapidly with ice-cold wash buffer.[24]
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding for each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the Specific Binding (Y-axis) against the concentration of the free radioligand (X-axis).
-
Fit the resulting hyperbolic curve using non-linear regression analysis with a "one-site specific binding" model. This will directly yield the Kd and Bmax values.[23]
-
Experimental Protocol II: Competitive Binding for this compound Affinity (Ki)
Causality and Objective: With the receptor population characterized, a competitive binding assay can be performed to determine the binding affinity (Ki) of the unlabeled test compound, this compound. This experiment measures the ability of this compound to compete with and displace the radioligand from the FP receptor. The concentration at which this compound displaces 50% of the specific radioligand binding is the IC50. This value, in conjunction with the known Kd of the radioligand, is used to calculate the Ki of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Membrane and Reagent Preparation: Prepare FP receptor membranes as described previously. Prepare a fixed concentration of the radioligand (e.g., [³H]-PGF2α) in assay buffer, typically at or near its predetermined Kd value. Prepare serial dilutions of unlabeled this compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the membrane preparation, the fixed concentration of radioligand, and the increasing concentrations of this compound to the appropriate wells.[24]
-
Control Wells: It is critical to include control wells for 100% specific binding (Total Binding: membranes + radioligand, no this compound) and 0% specific binding (NSB: membranes + radioligand + excess unlabeled PGF2α).
-
-
Incubation, Filtration, and Quantification: Follow steps 3, 4, and 5 from the saturation binding protocol.
-
Data Analysis:
-
Normalize the data. Set the average counts from the NSB wells to 0% specific binding and the average counts from the Total Binding wells to 100% specific binding.
-
Plot the percentage of specific binding (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the resulting sigmoidal curve using a non-linear regression model (e.g., "log(inhibitor) vs. response -- variable slope") to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :[24] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific binding.
-
[L] is the concentration of the free radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor, determined from the saturation experiment.
-
-
Data Presentation and Interpretation
The quantitative data derived from these assays are best summarized in a tabular format for clarity and comparison.
| Parameter | Ligand | Value | Description |
| Kd | [³H]-PGF2α | ~3-5 nM | Affinity of the radioligand for the FP receptor. |
| Bmax | [³H]-PGF2α | Varies by system | Total receptor density in the membrane preparation (e.g., fmol/mg protein). |
| Ki | This compound | ~10-30 nM | Affinity of this compound for the FP receptor. |
| Selectivity | This compound | ~10-fold vs EP3 | Ratio of Ki at the off-target receptor (EP3) to the Ki at the target receptor (FP). |
Note: The specific values presented are representative and can vary based on experimental conditions and the biological system used. Recent structural studies indicate that this compound possesses approximately a 10-fold selectivity for the FP receptor over the closely related EP3 receptor.[8]
Interpretation: The Ki value for this compound quantifies its binding affinity. A lower Ki indicates a tighter binding to the FP receptor, which generally correlates with higher potency for eliciting a biological response, such as uterine contraction. The selectivity ratio is also a critical parameter in drug development. The off-target activation of the EP3 receptor by this compound is believed to contribute to side effects such as fever and hypertension.[8][25] Therefore, understanding the binding affinity at both on-target and off-target receptors is essential for a complete pharmacological profile.
Conclusion
Determining the binding affinity of this compound for the Prostaglandin F2α receptor is a fundamental exercise in pharmacology that bridges molecular interaction with clinical efficacy. Through the meticulous application of saturation and competitive radioligand binding assays, researchers can derive the essential parameters—Kd, Bmax, and Ki—that define this interaction. These self-validating protocols provide the robust, quantitative data necessary for structure-activity relationship studies, drug candidate optimization, and a deeper understanding of the molecular mechanisms underlying the therapeutic action and side-effect profile of this important oxytocic agent.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Tromethamine? Retrieved from [Link]
-
MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Tromethamine. PubChem Compound Summary for CID 5281074. Retrieved from [Link]
-
Drugs.com. (n.d.). This compound Monograph for Professionals. Retrieved from [Link]
-
Pharmacology of this compound Tromethamine (Hemabate). (2024, November 23). YouTube. Retrieved from [Link]
-
Limbird, L. E. (n.d.). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Kim, J., et al. (2015). Prostaglandin F2α receptor (FP) signaling regulates Bmp signaling and promotes chondrocyte differentiation. PMC. Retrieved from [Link]
-
Sales, K. J., et al. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. NIH. Retrieved from [Link]
-
Pfizer Medical - US. (n.d.). HEMABATE® (this compound tromethamine) Clinical Pharmacology. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Al-Musa, A., et al. (2020). Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation. NIH. Retrieved from [Link]
-
Tang, E. H., & Vanhoutte, P. M. (2011). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of PGF2α/FP pathway involved in pathogenesis of cardiovascular disease. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
MDPI. (2023). From Vascular Dysfunction to Atherothrombosis: The Pivotal Role of Eicosanoids and Their Receptors in Platelet and Endothelial Imbalance: A Scoping Review. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). This compound trometamol. Retrieved from [Link]
-
Guo, N., et al. (2015). Measurement of Bmax and Kd with the glycine transporter 1 radiotracer 18F-MK6577 using a novel multi-infusion paradigm. NIH. Retrieved from [Link]
-
Kumar, S., et al. (2024). Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review. NIH. Retrieved from [Link]
-
Qu, C., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]
-
Qu, C., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. PubMed Central. Retrieved from [Link]
-
Qu, C., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular mechanism of G-protein selectivity of prostaglandin receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5281075. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Principles of competitive binding assays (saturation analyses). II. Sequential saturation. Retrieved from [Link]
-
Morris, E. D., et al. (2011). Determination of in vivo Bmax and Kd for [11C]GR103545, an agonist PET tracer for kappa opioid receptors: A study in nonhuman primates. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Retrieved from [Link]
-
TPC. (2013). Bmax and KD. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Bmax and Kd Estimated by Saturation Binding Experiments on Intact Cells. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]
-
Gurevich, V. V., et al. (2016). G protein-coupled receptor signaling: transducers and effectors. Journal of Molecular and Cellular Cardiology. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
ResearchGate. (2015). SAR of Ligands of the hFP Receptor. Retrieved from [Link]
-
Slideshare. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The function of FP receptor and overall structures of FP-Gs/q70iN complexes. Retrieved from [Link]
Sources
- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 7. This compound | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. youtube.com [youtube.com]
- 11. tga.gov.au [tga.gov.au]
- 12. Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Prostaglandin F2α receptor (FP) signaling regulates Bmp signaling and promotes chondrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. multispaninc.com [multispaninc.com]
- 20. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. TPC - Bmax and KD [turkupetcentre.net]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Carboprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Carboprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a critical active pharmaceutical ingredient (API) utilized primarily in obstetrics for its potent oxytocic properties.[1][2] Its principal applications include the control of postpartum hemorrhage and the induction of second-trimester abortions.[2][3] The chemical structure of this compound features a methyl group at the C-15 position, a modification that significantly enhances its metabolic stability and prolongs its physiological action compared to the naturally occurring PGF2α.[2] This guide provides a comprehensive overview of the chemical synthesis and purification of this compound tromethamine, with a focus on the underlying chemical principles and practical considerations for achieving high purity and yield.
I. Strategic Approach to this compound Synthesis: The Corey Lactone Route
The total synthesis of prostaglandins, including this compound, has been a subject of extensive research for decades, with the Corey synthesis being a landmark and widely adopted strategy.[4][5][6][7][8][9][10][11] This approach is renowned for its stereocontrol and versatility, allowing for the synthesis of various prostaglandin analogs from a common intermediate, the Corey lactone.[4][5][7][9]
The synthesis of this compound via the Corey lactone involves the strategic construction of the cyclopentane core with the correct stereochemistry, followed by the sequential addition of the two aliphatic side chains. A key modification for this compound synthesis is the introduction of the C-15 methyl group, which is typically achieved by reacting a Corey lactone-derived intermediate with a methylating agent, such as a methyl Grignard reagent or trimethylaluminium.[1] This reaction leads to the formation of a mixture of C-15 epimers, which necessitates a subsequent separation step to isolate the desired (15S)-isomer.[1][12][13]
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the central role of the Corey lactone intermediate.
Caption: Generalized workflow for this compound synthesis via the Corey lactone.
II. Key Synthetic Transformations and Mechanistic Insights
Several critical chemical reactions underpin the synthesis of this compound. Understanding the mechanisms and optimizing the conditions for these reactions are paramount for a successful and efficient synthesis.
A key step in the formation of the lactone core often involves a Baeyer-Villiger oxidation. This reaction transforms a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as m-chloroperoxybenzoic acid (mCPBA).[14] The stereochemistry of the starting material is retained in the product, making it a powerful tool for stereocontrolled synthesis.
The introduction of the α- and ω-side chains is typically accomplished through olefination reactions. The Wittig reaction, utilizing a phosphonium ylide, and the Horner-Wadsworth-Emmons reaction, employing a phosphonate carbanion, are commonly used to form the requisite carbon-carbon double bonds with control over the stereochemistry (E/Z selectivity).[14][15]
As mentioned, the defining structural feature of this compound, the C-15 methyl group, is introduced via a Grignard reaction.[1] The addition of a methylmagnesium halide to a C-15 ketone precursor yields a tertiary alcohol. This reaction is not stereoselective, producing a mixture of the (15S) and (15R) epimers.[12][13] The ratio of these epimers can be influenced by reaction conditions, but a subsequent separation is almost always necessary.
III. Purification Strategies: Achieving Pharmaceutical Grade Purity
The purification of this compound tromethamine is a multi-step process aimed at removing process-related impurities and, most importantly, separating the desired (15S)-epimer from the undesired (15R)-epimer (15-epi-carboprost).[12][13][16] The presence of the 15-epi-carboprost and the 5,6-trans isomer are critical impurities that must be controlled to meet pharmacopeial standards.[12][17][18]
The primary method for separating the C-15 epimers is chromatography.[13][16][19] High-performance liquid chromatography (HPLC) is the most effective technique for this challenging separation.[17][20] Often, the separation is performed on the methyl ester derivative of this compound, which has more favorable chromatographic properties than the free acid.[13][19]
| Parameter | Typical Conditions for HPLC Separation of this compound Methyl Ester Epimers | Reference |
| Stationary Phase | Silica gel or a modified silica-based column (e.g., C18 for reversed-phase) | [17][20] |
| Mobile Phase | A mixture of non-polar and polar solvents, such as hexane/isopropanol or dichloromethane/acetone. | [13][19] |
| Detection | UV detection (often after derivatization) or refractive index detection. | [17] |
Experimental Protocol: HPLC Analysis of this compound Tromethamine
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the quantitative analysis of this compound tromethamine in pharmaceutical formulations.[20]
-
Mobile Phase Preparation: A filtered and degassed mixture of an aqueous buffer (e.g., acetate buffer pH 3.7) and an organic modifier like methanol (e.g., 30:70 v/v) is prepared.[20]
-
Standard Solution Preparation: A known concentration of this compound Tromethamine reference standard is accurately weighed and dissolved in a suitable diluent (e.g., purified water).[20]
-
Sample Preparation: The pharmaceutical dosage form is appropriately diluted to a concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The concentration of this compound tromethamine in the sample is calculated by comparing its peak area to that of the standard.
After chromatographic purification and hydrolysis of the methyl ester (if applicable), the final purification step involves the formation of the tromethamine salt and subsequent crystallization.[16][19][21] This step not only serves as a purification method but also yields the stable, crystalline form of the API.[20][22][23][24][25][26]
Experimental Protocol: Crystallization of this compound Tromethamine
-
Dissolution: this compound free acid is dissolved in a suitable organic solvent, such as ethanol, methanol, or acetonitrile.[21][22][23][24]
-
Salt Formation: A solution of tromethamine in water is added dropwise to the this compound solution at a controlled temperature (e.g., 20-25°C).[21][22][23][24][25] The pH may be adjusted.[21]
-
Crystallization: The mixture is cooled to induce crystallization (e.g., 5-10°C) and stirred to promote crystal growth.[21][22]
-
Isolation and Drying: The crystalline product is isolated by filtration, washed with a cold solvent, and dried under vacuum.[23][24]
The following diagram outlines the key stages in the purification of this compound and its conversion to the final tromethamine salt.
Caption: Purification and salt formation of this compound tromethamine.
IV. Quality Control and Analytical Methods
Strict quality control is essential throughout the manufacturing process to ensure the final API meets the required specifications for purity, potency, and safety.[21] A Drug Master File (DMF) is typically submitted to regulatory authorities, detailing the entire manufacturing process.[27]
Various analytical techniques are employed for quality control:
-
High-Performance Liquid Chromatography (HPLC): For assay, purity determination, and quantification of impurities, particularly the 15R-epimer and 5-trans isomer.[17][20][28]
-
Gas Chromatography (GC): May be used for the analysis of residual solvents.
-
Infrared (IR) Spectroscopy: For identification of the compound.[28]
-
Specific Rotation: To confirm the stereochemical integrity of the molecule.[28]
-
Loss on Drying: To determine the water content.[28]
-
Residue on Ignition: To measure the amount of inorganic impurities.[28]
V. Conclusion
The chemical synthesis and purification of this compound tromethamine is a complex and challenging endeavor that requires a deep understanding of stereocontrolled organic synthesis and advanced purification techniques. The Corey lactone approach provides a robust and versatile platform for the synthesis, while chromatographic separation and controlled crystallization are critical for achieving the high purity required for a pharmaceutical product. Adherence to Good Manufacturing Practices (cGMPs) and rigorous quality control are paramount to ensure the safety and efficacy of this vital medication.[21]
References
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
-
Chemignition. (n.d.). This compound Tromethamine API Exporter, Manufacturer and Supplier. Retrieved from [Link]
-
Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1886. [Link]
-
Srinivasan, K., & Meyyanathan, S. N. (2014). A SIMPLE RP-HPLC METHOD FOR QUANTITATION OF this compound TROMETHAMINE IN INJECTION DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 221-224. [Link]
-
Brown, L. W., & Carpenter, B. E. (1980). Comparison of two high-pressure liquid chromatographic assays for this compound, a synthetic prostaglandin. Journal of Pharmaceutical Sciences, 69(12), 1396–1399. [Link]
-
Smith, A. B., III, & Ishenin, Y. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(47), 8685–8690. [Link]
-
Tănase, C., Cocu, F., Căproiu, M. T., & Drăghici, C. (2015). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 60(7-8), 735-742. [Link]
- Maraczi, B., et al. (2018). Process for the preparation of this compound and its tromethamine salt.
-
ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. [Image]. Retrieved from [Link]
-
Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Ovidius University Annals of Chemistry, 32(1), 23-41. [Link]
- Maraczi, B., et al. (2017). Process for the preparation of this compound and its tromethamine salt. World Intellectual Property Organization.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Pharmacompass. (n.d.). This compound tromethamine (USP) | API DMFs | US Drug Master File (DMF) Details. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: this compound Tromethamine. Retrieved from [Link]
- Chen, Y., et al. (2023).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of this compound Tromethamine: An Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 8(11), 7643–7648. [Link]
-
Pharmaffiliates. (n.d.). This compound-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Retrosynthetic analysis of PGF2α according to Corey′s synthesis, with the use of an organocatalytic Baeyer‐Villiger oxidation as the key step. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). The first synthesized prostaglandin lactones, PGF2α-1,9. [Image]. Retrieved from [Link]
- Yang, M., et al. (2013). Crystals of this compound tromethamine and the preparation method as well as the uses thereof.
- Yang, M., et al. (2012). This compound tromethamine crystals, preparation method and application thereof.
-
ResearchGate. (2025). Simultaneous determination of the main components in this compound tromethamine injection by HPLC-UV-CAD. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Yang, M., et al. (2014). This compound tromethamine crystals, preparation method and application thereof.
- Maraczi, B., et al. (2021). Process for the preparation of this compound and its tromethamine salt.
- Zhang, W., et al. (2020). A kind of purification method of this compound.
-
ResearchGate. (2025). Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study. Journal of Chromatography B. [Link]
- Yang, M., et al. (2013). Crystals of this compound tromethamine and the preparation method as well as the uses thereof.
-
SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). Retrieved from [Link]
- Chen, Y., et al. (2012). High-purity this compound tromethamine, and preparation method and application thereof.
-
Pharmaffiliates. (n.d.). Pharmaffiliates this compound-impurities. Retrieved from [Link]
- Yang, M., et al. (2013). Preparation method for and uses of this compound tromethamine crystal.
-
Patsnap Synapse. (2024). What is the mechanism of this compound Tromethamine?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Pharmaceutical Intermediates: A Focus on this compound Tromethamine. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 4. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]
- 9. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP4140982A2 - Processes and intermediates for the preparations of this compound and this compound tromethamine, and this compound tromethamine prepared therefrom - Google Patents [patents.google.com]
- 13. ES2812770T3 - Process for the preparation of this compound and its tromethamine salt - Google Patents [patents.google.com]
- 14. synarchive.com [synarchive.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. EP3383844A1 - Process for the preparation of this compound and its tromethamine salt - Google Patents [patents.google.com]
- 17. Comparison of two high-pressure liquid chromatographic assays for this compound, a synthetic prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN102816099A - High-purity this compound tromethamine, and preparation method and application thereof - Google Patents [patents.google.com]
- 19. WO2017093770A1 - Process for the preparation of this compound and its tromethamine salt - Google Patents [patents.google.com]
- 20. jgtps.com [jgtps.com]
- 21. chemignition.com [chemignition.com]
- 22. US20130190404A1 - Crystals of this compound tromethamine and the preparation method as well as the uses thereof - Google Patents [patents.google.com]
- 23. CN102336693A - this compound tromethamine crystals, preparation method and application thereof - Google Patents [patents.google.com]
- 24. CN102336693B - this compound tromethamine crystals, preparation method and application thereof - Google Patents [patents.google.com]
- 25. CA2805959A1 - Crystals of this compound tromethamine and the preparation method as well as the uses thereof - Google Patents [patents.google.com]
- 26. GB2495458A - Preparation method for and uses of this compound tromethamine crystal - Google Patents [patents.google.com]
- 27. This compound tromethamine (USP) | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
- 28. uspbpep.com [uspbpep.com]
An In-Depth Technical Guide to the Molecular Structure and Functional Group Analysis of Carboprost
Executive Summary
Carboprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a critical therapeutic agent in obstetrics and gynecology, primarily utilized for the management of postpartum hemorrhage.[1] Its potent oxytocic properties stem from a meticulously designed molecular architecture that enhances biological activity and metabolic stability compared to its natural counterpart. This guide provides a comprehensive examination of this compound's molecular structure, delves into the specific roles of its constituent functional groups, and outlines the definitive analytical methodologies required for its characterization. We will explore the molecule's stereochemical intricacies and the structure-activity relationships that govern its pharmacological profile. Furthermore, this document details robust experimental protocols for spectroscopic and chromatographic analysis, offering researchers and drug development professionals a validated framework for quality control and further investigation.
Introduction to this compound
This compound is the (15S)-15-methyl analogue of the naturally occurring prostaglandin F2α.[2] Marketed as this compound Tromethamine, it is administered as a salt to improve solubility and stability.[3] Its primary clinical application is to induce strong myometrial (uterine) contractions to control severe postpartum bleeding that has not responded to other treatments like oxytocin.[1][4]
The mechanism of action involves binding to and activating prostaglandin F receptors on uterine smooth muscle cells.[5] This activation triggers a downstream signaling cascade leading to an increase in intracellular calcium levels, which is the direct stimulus for muscle contraction.[5][6] The result is a potent and sustained contraction of the uterus, which constricts uterine blood vessels at the placental site, promoting hemostasis.[3][5] A key structural modification—the methylation at the C-15 position—is crucial to its enhanced therapeutic profile.[7]
Elucidation of the Molecular Structure
The chemical identity of this compound is (5Z,9α,11α,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid.[2] Its structure is based on the 20-carbon prostanoid skeleton, which consists of a cyclopentane ring with two aliphatic side chains, termed the alpha (α) chain and the omega (ω) chain.
Key Structural and Stereochemical Features:
-
Prostanoid Core: A central cyclopentane ring provides the foundational scaffold.
-
Alpha (α) Chain: A seven-carbon chain attached to C-8 of the ring, containing a cis double bond between C-5 and C-6 and terminating in a carboxylic acid group.
-
Omega (ω) Chain: An eight-carbon chain attached to C-12 of the ring, featuring a trans double bond between C-13 and C-14.
-
Stereochemistry: this compound possesses multiple chiral centers, leading to specific stereoisomers. The precise spatial arrangement of the hydroxyl groups on the cyclopentane ring (at C-9 and C-11) and the side chains is critical for receptor binding and biological activity.[8] The designation (15S) refers to the specific configuration at the C-15 position, which is vital for its function.[2] The presence of isomers, such as the 15(R)-epimer or the 5,6-trans isomer, are considered impurities that must be controlled during synthesis and purification.[9]
| Feature | Description | IUPAC Nomenclature Reference |
| Molecular Formula | C₂₁H₃₆O₅ | [2] |
| Molar Mass | 368.514 g·mol⁻¹ | [7] |
| Core Structure | Prosta-5,13-dien-1-oic acid | [2] |
| α-Chain C=C Bond | cis (Z) configuration at C-5 | (5Z )[2] |
| ω-Chain C=C Bond | trans (E) configuration at C-13 | (13E )[2] |
| Key Chiral Centers | C-8, C-9, C-11, C-12, C-15 | (9α ,11α ,15S )[2] |
Functional Group Analysis and Contribution to Activity
The pharmacological activity and physicochemical properties of this compound are dictated by its distinct functional groups. Each group plays a specific role in receptor interaction, solubility, and metabolic stability.
-
Carboxylic Acid (-COOH): Located at the terminus of the α-chain (C-1), this acidic group is essential for binding to the prostaglandin F receptor. It acts as a primary anchor point, forming ionic interactions within the receptor's binding pocket.
-
Hydroxyl Groups (-OH): this compound has three hydroxyl groups at positions C-9, C-11, and C-15. These groups are critical for forming hydrogen bonds with the receptor, contributing to binding affinity and specificity. The specific stereochemistry of the C-9 and C-11 hydroxyls is a defining feature of F-series prostaglandins. Intramolecular hydrogen bonding between the C-15 hydroxyl and the terminal carboxyl group can also influence the molecule's overall conformation, which is believed to be a precursor to its active state.[10]
-
Alkene Groups (C=C): The cis double bond at C-5 and the trans double bond at C-13 introduce rigidity to the aliphatic side chains. This defined geometry is crucial for orienting the molecule correctly within the receptor binding site.
-
15-Methyl Group (-CH₃): This is the most significant modification distinguishing this compound from its parent compound, PGF2α. A primary metabolic pathway for deactivating natural prostaglandins is the enzymatic oxidation of the C-15 hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase. The presence of the methyl group at C-15 sterically hinders this enzyme, preventing metabolic breakdown.[7] This modification significantly prolongs the drug's half-life and duration of action, making it a more effective therapeutic agent.[11]
Caption: Relationship between this compound's functional groups and its key molecular properties.
Spectroscopic and Chromatographic Characterization
A multi-technique analytical approach is required to confirm the identity, purity, and structural integrity of this compound. This involves a combination of chromatography for separation and spectroscopy for structural elucidation.
Rationale for Method Selection
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and separating this compound from stereoisomers and degradation products.[12] Due to the lack of a strong chromophore, derivatization or alternative detection methods like Charged Aerosol Detection (CAD) or Refractive Index (RI) are often employed.[12][13]
-
Mass Spectrometry (MS): Provides definitive molecular weight confirmation and structural information through fragmentation analysis.[14] LC-MS is a powerful combination for impurity profiling.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies, serving as a molecular fingerprint.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structural elucidation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the connectivity of the molecule, confirming stereochemistry and identifying impurities.[17]
Caption: Integrated analytical workflow for the comprehensive characterization of this compound.
Experimental Protocols
-
Rationale: This method separates this compound from its potential impurities, particularly the 15(R)-epimer and 5-trans-isomer. An isocratic method provides robust and reproducible results for routine quality control.
-
Methodology:
-
Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[18]
-
Mobile Phase: A mixture of acetate buffer (pH 3.7) and methanol (e.g., 30:70 v/v).[18] The acidic pH ensures the carboxylic acid is protonated for better retention.
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV detection at a low wavelength (e.g., 200 nm), as this compound lacks a strong chromophore.[18] Alternatively, a Charged Aerosol Detector (CAD) can be used for more universal detection.
-
Standard Preparation: Prepare a standard solution of this compound Tromethamine in purified water at a known concentration (e.g., 150-200 µg/mL).[18]
-
Sample Preparation: Dilute the injection formulation to fall within the linear range of the standard curve.
-
Analysis: Inject equal volumes of the standard and sample solutions. Purity is determined by comparing the peak area of the main component to the total area of all peaks. Isomeric impurities are identified by their relative retention times.
-
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak.
-
Methodology:
-
LC System: Couple the HPLC system from Protocol 4.2.1 directly to the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid, or positive ion mode ([M+H]⁺).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: Set the scan range to cover the expected mass of this compound (m/z 100-500).
-
Analysis: Infuse the sample post-column into the ESI source. The primary peak should correspond to the calculated mass of this compound (C₂₁H₃₆O₅, exact mass: 368.2563).
-
Tandem MS (MS/MS): For structural confirmation, select the molecular ion (m/z 368) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which can be used to confirm the structure of different parts of the molecule.[19]
-
-
Rationale: FTIR provides a rapid, non-destructive confirmation of the molecule's functional groups, serving as a fingerprint for identity confirmation.
-
Methodology:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the solid this compound sample, or analyze a thin film of the sample on a salt plate (e.g., NaCl).
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Data Collection: Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).
-
Spectral Analysis: Identify characteristic absorption bands:
-
~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl and carboxylic acid groups.
-
~2930 cm⁻¹ (sharp): C-H stretching from the aliphatic chains.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching from the carboxylic acid group.
-
~1650 cm⁻¹ (weak): C=C stretching from the alkene groups.
-
~970 cm⁻¹: C-H bend characteristic of the trans double bond.
-
-
-
Rationale: ¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound, including its complex stereochemistry.
-
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Analysis: Acquire a one-dimensional proton spectrum. Key signals include:
-
~5.3-5.6 ppm: Vinyl protons of the two C=C double bonds.
-
~3.5-4.2 ppm: Protons attached to carbons bearing hydroxyl groups (CH-OH).
-
~2.3 ppm: Protons adjacent to the carboxylic acid group.
-
~1.2 ppm: Singlet corresponding to the C-15 methyl group protons.
-
~0.9 ppm: Triplet for the terminal methyl group of the ω-chain.
-
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.
-
2D NMR (COSY, HSQC): Perform two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to establish proton-proton and proton-carbon connectivities, confirming the complete molecular framework.
-
Conclusion
This compound is a prime example of rational drug design, where a subtle structural modification to a natural prostaglandin leads to a significantly improved therapeutic agent. The addition of a single methyl group at the C-15 position transforms PGF2α into a metabolically robust drug capable of effectively managing life-threatening postpartum hemorrhage. A thorough understanding of its molecular structure and the roles of its functional groups is paramount for its synthesis, quality control, and the development of future prostaglandin analogues. The integrated analytical workflow presented in this guide, combining chromatographic separation with advanced spectroscopic techniques, provides a self-validating system for ensuring the identity, purity, and quality of this compound, meeting the rigorous standards of the pharmaceutical industry.
References
-
PubChem. (n.d.). This compound Tromethamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound Tromethamine? Patsnap Synapse. Retrieved from [Link]
-
Pharmacology of this compound Tromethamine (Hemabate). (2024, November 23). YouTube. Retrieved from [Link]
-
GlobalRx. (n.d.). This compound Tromethamine 250mcg/mL Solution for Injection: A Detailed Clinical Profile. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound methylate? Patsnap Synapse. Retrieved from [Link]
-
Ohtsu, N., et al. (1993). FTIR spectral study of intramolecular hydrogen bonding in E-type of 15-keto-prostaglandins in dilute CCl4 solution: structure-activity relationships. PubMed. Retrieved from [Link]
-
RxList. (n.d.). Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Lucent Drugs. (n.d.). This compound Tromethamine | Manufacturers. Retrieved from [Link]
-
Hamberg, M. (1995). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (this compound). ResearchGate. Retrieved from [Link]
-
Brown, L. W., & Carpenter, B. E. (1980). Comparison of two high-pressure liquid chromatographic assays for this compound, a synthetic prostaglandin. PubMed. Retrieved from [Link]
-
Li, H., et al. (2015). Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography–tandem mass spectrometry. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Processes and intermediates for the preparations of this compound and this compound tromethamine.
-
Ho, P. C., et al. (2007). Method to determine stability and recovery of this compound and misoprostol in infusion preparations. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of this compound at various pH values. Retrieved from [Link]
-
ResearchGate. (2012). Chiral Separation of this compound Isomers by Normal Phase LC Using Amylose Chiral Stationary Phase. Retrieved from [Link]
-
ResearchGate. (2019). Simultaneous determination of the main components in this compound tromethamine injection by HPLC-UV-CAD. Retrieved from [Link]
-
DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). This compound trometamol. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). A simple RP-HPLC method for quantitation of this compound Tromethamine in injection dosage form. Retrieved from [Link]
-
Houde, D., et al. (2017). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. National Institutes of Health. Retrieved from [Link]
-
Wilkop, T. E., et al. (2020). NMR spectroscopy analysis reveals differential metabolic responses in arabidopsis roots and leaves. PLOS One. Retrieved from [Link]
-
ResearchGate. (2019). Fast and Quantitative NMR Metabolite Analysis Afforded by a Paramagnetic Co‐Solute. Retrieved from [Link]
-
Semantic Scholar. (2013). NMR Spectroscopy in Drug and Natural Product Analysis. Retrieved from [Link]
-
ResearchGate. (2016). Fragmentation pathways and structural characterization of organophosphorus compounds. Retrieved from [Link]
- Grassian Group at UCSD. (n.d.). Transmission FTIR Spectroscopy. Google Sites.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
-
National Institutes of Health. (2007). Stereochemistry in Drug Action. Retrieved from [Link]
-
gems-inclusions.com. (n.d.). FTIR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]
-
Universität Halle. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
Sources
- 1. Articles [globalrx.com]
- 2. This compound | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 6. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. EP4140982A2 - Processes and intermediates for the preparations of this compound and this compound tromethamine, and this compound tromethamine prepared therefrom - Google Patents [patents.google.com]
- 10. FTIR spectral study of intramolecular hydrogen bonding in E-type of 15-keto-prostaglandins in dilute CCl4 solution: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparison of two high-pressure liquid chromatographic assays for this compound, a synthetic prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Method to determine stability and recovery of this compound and misoprostol in infusion preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. NMR Spectroscopy in Drug and Natural Product Analysis | Semantic Scholar [semanticscholar.org]
- 18. jgtps.com [jgtps.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Carboprost in Animal Models
Introduction: Understanding Carboprost and its Significance
This compound, a synthetic 15-methyl analogue of the naturally occurring prostaglandin F2α (PGF2α), is a potent oxytocic agent used clinically to control postpartum hemorrhage due to uterine atony.[1][2] Its pharmacological action stems from its ability to induce strong myometrial contractions.[3][4] The key to this compound's enhanced clinical utility over its endogenous counterpart lies in a subtle but critical structural modification: the methylation at the C-15 position.
Natural PGF2α is rapidly metabolized and inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at C-15.[5][6] This enzymatic action results in a very short biological half-life, making the natural compound unsuitable for sustained therapeutic effect. The methyl group in this compound sterically hinders this primary metabolic pathway, rendering the molecule resistant to 15-PGDH-mediated degradation.[1][6] This resistance confers a significantly longer duration of action and greater potency, making it a cornerstone in obstetric care.[7] Understanding its behavior in preclinical animal models is therefore paramount for both drug development and toxicological assessment.
This guide provides a detailed examination of the pharmacokinetic (PK) and metabolic profile of this compound across various animal models, offering field-proven insights into experimental design and data interpretation.
Section 1: The Metabolic Journey of this compound
The metabolism of this compound, while protected from the initial rapid inactivation that befalls PGF2α, follows the general catabolic pathways established for prostaglandins. These processes primarily occur in the liver and involve a series of enzymatic reactions aimed at increasing water solubility to facilitate excretion.
Primary Metabolic Pathways
While direct oxidation at C-15 is blocked, the metabolism of this compound is presumed to proceed through two main oxidative routes, analogous to other prostaglandins:[8][9]
-
β-Oxidation: The carboxylic acid side chain (upper chain) is shortened by the sequential removal of two-carbon units, a process identical to fatty acid metabolism.
-
ω-Oxidation: The alkyl side chain (lower chain) undergoes oxidation at its terminal (ω) and penultimate (ω-1) carbon atoms.
These initial oxidative steps are typically followed by further reactions, including reduction of ketones and other modifications, leading to a variety of metabolites that are ultimately excreted. The resulting metabolites are pharmacologically less active than the parent compound.
Species-Specific Metabolic Differences
The rate and profile of prostaglandin metabolism are known to be species-dependent.[5] For instance, studies on PGF2α have shown that rat kidneys possess a high concentration of prostaglandin 9-hydroxy dehydrogenase, which can convert PGF metabolites to PGE metabolites, a pathway not as prominent in other species.[5] While specific comparative metabolism studies for this compound are not extensively published, it is a critical consideration in model selection. The choice of an animal model for toxicology or efficacy studies should ideally be based on its metabolic similarity to humans. In vitro cross-species metabolism studies using liver microsomes are the standard approach to establish this.[10]
Section 2: Pharmacokinetics (ADME) in Animal Models
The overall disposition of this compound in the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Absorption
This compound is typically administered via deep intramuscular (IM) injection.[6] This route provides rapid absorption into the systemic circulation.[11] In a pharmacokinetic study in beagle dogs receiving a related compound, this compound methylate, the active metabolite this compound was readily detected in plasma.[12] Following IM administration in humans, peak plasma concentrations are typically observed within 15 to 60 minutes, a timeframe that is expected to be similar in larger animal models like dogs and non-human primates.[7][13]
Distribution
Once absorbed, this compound is distributed throughout the body. Due to its potent effects on smooth muscle, understanding its distribution to non-target tissues is crucial for safety assessment. Animal studies have shown that this compound can cross the placenta, which is a critical factor in its toxicological profile during pregnancy.[14]
While comprehensive tissue distribution studies for this compound are not widely published, standard methodologies involve administering a radiolabeled version of the compound to animals (commonly rats or mice) and measuring radioactivity in various tissues at different time points.[15][16][17] Such studies would likely reveal accumulation in organs of elimination like the liver and kidneys.
Metabolism
As detailed in Section 1, this compound is metabolized primarily via oxidation. The liver is the main site of this biotransformation. In vitro studies using liver microsomes from different species (e.g., rat, dog, monkey, human) are invaluable for elucidating the specific cytochrome P450 (CYP) enzymes involved and for predicting potential drug-drug interactions.[10][18]
Excretion
The primary route of elimination for this compound and its metabolites is through the urine.[3][7] Studies in Cynomolgus monkeys have demonstrated that urinary excretion is rapid and substantially complete within 24 hours of administration, with the majority of the dose being eliminated in the first 5 to 10 hours.[7] This indicates efficient clearance of the drug from the body.
Section 3: Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic characteristics of this compound derived from available literature. It is important to note that direct, side-by-side comparative PK studies across different animal species are scarce in public literature. The data presented are compiled from various sources and should be considered illustrative of the general profile.
| Parameter | Animal Model | Route | Key Finding | Reference |
| Time to Peak (Tmax) | Human (proxy) | IM | 15 - 60 minutes | [7][13] |
| Excretion Route | Cynomolgus Monkey | IM / SC | Primarily urinary | [7] |
| Excretion Rate | Cynomolgus Monkey | IM / SC | Rapid; nearly complete in 24 hours | [7] |
| Metabolism | General | N/A | Resistant to 15-PGDH; metabolized via β- and ω-oxidation | [6][8] |
| Placental Transfer | Rat / Rabbit | N/A | Confirmed to cross the placenta | [14] |
Section 4: Experimental Methodologies: A Practical Guide
Designing robust preclinical studies is essential for accurately characterizing the ADME profile of a drug candidate like this compound. The protocols described here represent self-validating systems grounded in established scientific practice.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical PK study in a non-rodent model, such as the beagle dog or a non-human primate, which are commonly used for their physiological similarity to humans.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) of this compound following intramuscular administration.
Step-by-Step Methodology:
-
Animal Selection & Acclimation: Select healthy, adult male or female beagle dogs (n=4-6). House them individually and allow for an acclimation period of at least 7 days with access to standard diet and water ad libitum.
-
Catheterization: On the day prior to the study, place a catheter in a peripheral vein (e.g., cephalic vein) for serial blood sampling. This minimizes stress from repeated venipuncture.
-
Dosing: Administer a single dose of this compound (e.g., 250 µg) via deep intramuscular injection into the hind limb. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 2 mL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-determined time points: pre-dose (0), and 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Stabilization & Storage: Transfer the plasma to labeled cryovials and store immediately at -80°C pending analysis. Expert Insight: For ester prodrugs like this compound methylate, an esterase inhibitor should be added to the blood collection tubes to prevent ex vivo conversion to the active drug.[12]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate PK parameters.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone of early drug metabolism screening, providing a rapid assessment of a compound's susceptibility to hepatic metabolism.
Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound in liver microsomes from different species.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., from human, dog, rat) on ice.
-
Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation Setup:
-
In a 96-well plate, add phosphate buffer and the this compound working solution to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. Causality Note: NADPH is a critical cofactor for CYP450 enzyme activity; its omission in control wells confirms that disappearance of the drug is enzyme-mediated.[10]
-
-
Time-Course Incubation: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for bioanalysis.
-
Bioanalysis: Analyze the samples by LC-MS/MS to determine the remaining percentage of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (T½ = 0.693/k) and intrinsic clearance (CLint).
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its superior sensitivity and specificity.[19][20]
Principle: The method involves three stages:
-
Chromatographic Separation (LC): A high-performance liquid chromatography system separates this compound from endogenous plasma components.
-
Ionization: The analyte is ionized, typically using electrospray ionization (ESI). This compound, having a carboxylic acid group, is best detected in negative ion mode.[12]
-
Mass Spectrometric Detection (MS/MS): The mass spectrometer isolates the ionized this compound molecule (precursor ion) and fragments it. Specific fragments (product ions) are then detected. This precursor-to-product ion transition is highly specific to the analyte, a technique known as Multiple Reaction Monitoring (MRM).[12]
Validation: The method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure trustworthy and reproducible results.[19]
Section 5: Visualizing Workflows and Pathways
Diagrams provide a clear, high-level overview of complex processes, enhancing comprehension and reproducibility.
Diagram 1: Presumed Metabolic Pathway of this compound
Caption: Presumed metabolic fate of this compound in animal models.
Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for assessing metabolic stability in vitro.
Conclusion
The pharmacokinetic and metabolic profile of this compound in animal models is defined by its engineered resistance to rapid inactivation by 15-PGDH. This structural feature leads to a longer duration of action compared to endogenous PGF2α. Its disposition is characterized by rapid intramuscular absorption, systemic distribution (including placental transfer), hepatic metabolism via oxidative pathways, and swift renal excretion of its metabolites. Beagle dogs and non-human primates serve as relevant non-rodent models for pharmacokinetic assessments, while a range of species, including rats and rabbits, are used for toxicological evaluations. A thorough understanding of its ADME properties, underpinned by robust experimental designs and validated bioanalytical methods, is fundamental to the continued safe and effective use of this critical medication and the development of future prostaglandin analogues.
References
-
Hoult, J. R., & Moore, P. K. (1977). Pathways of prostaglandin F2alpha metabolism in mammalian kidneys. British Journal of Pharmacology, 61(4), 615–626. [Link]
-
Dimov, V., & Gréen, K. (1990). Metabolism of Prostaglandin F2 Alpha in Sheep. Drug Metabolism and Disposition, 18(1), 107-14. [Link]
-
Pfizer Canada ULC. (2014). Product Monograph - HEMABATE. [Link]
-
Raju, V., et al. (2014). A SIMPLE RP-HPLC METHOD FOR QUANTITATION OF this compound TROMETHAMINE IN INJECTION DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 444-447. [Link]
-
Zhang, Y., et al. (2015). Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study. Journal of Chromatography B, 998-999, 8-14. [Link]
-
Kindahl, H. (1983). Metabolites of PGF2 alpha in blood plasma and urine as parameters of PGF2 alpha release in cattle. Acta Veterinaria Scandinavica. Supplementum, 79, 27-38. [Link]
-
Lafrance, M., & Goff, A. K. (1990). Mechanisms regulating prostaglandin F2 alpha secretion from the bovine endometrium. Domestic Animal Endocrinology, 7(1), 1-13. [Link]
-
Wikipedia contributors. (2023). Prostaglandin F2α. Wikipedia, The Free Encyclopedia. [Link]
-
PDR.net. (n.d.). Hemabate - Drug Summary. [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). This compound trometamol. [Link]
-
Micromedex. (n.d.). This compound (Systemic). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Tromethamine. PubChem Compound Summary for CID 5281074. [Link]
-
Zhang, Y., et al. (2015). Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study. Journal of Chromatography B, 998-999, 8-14. [Link]
-
Wikipedia contributors. (2023). This compound. Wikipedia, The Free Encyclopedia. [Link]
-
MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes. Request PDF. [Link]
-
Knights, K. M., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
-
AxisPharm. (2022). Methods for Pharmaceutical Analysis of Biological Samples. [Link]
-
Al-Tannak, N. F., & Al-Obaidy, K. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5). [Link]
-
Drugs.com. (n.d.). This compound Monograph for Professionals. [Link]
-
Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes. Request PDF. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound methylate? [Link]
-
Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 33(2), 119-155. [Link]
-
Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. UAB Department of Pharmacology & Toxicology. [Link]
-
Zhang, L., et al. (2022). Cohort Study Summary of the Effects of this compound Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section. Computational and Mathematical Methods in Medicine. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
-
Schoenhard, G. L. (1986). Metabolism and pharmacokinetic studies of misoprostol. Prostaglandins, 32 Suppl, 13-28. [Link]
-
Poulsen, S. S., et al. (2017). Biodistribution of Carbon Nanotubes in Animal Models. Basic & Clinical Pharmacology & Toxicology, 120(1), 13-25. [Link]
-
Jin, Y., et al. (2021). Tissue distribution of polystyrene nanoplastics in mice and their entry, transport, and cytotoxicity to GES-1 cells. Environmental Pollution, 280, 116974. [Link]
-
Sharma, A., et al. (1997). In vivo pharmacokinetic and tissue distribution studies in mice of alternative formulations for local and systemic delivery of Paclitaxel: gel, film, prodrug, liposomes and micelles. Journal of Controlled Release, 44(2-3), 241-251. [Link]
-
Wang, Y., et al. (2024). Predicting tissue distribution and tumor delivery of nanoparticles in mice using machine learning models. Journal of Controlled Release, 370, 1-12. [Link]
-
Patrick, C. W. (2008). Animal Models for Adipose Tissue Engineering. Seminars in Plastic Surgery, 22(2), 127-132. [Link]
-
Li, Y., et al. (2024). Pharmacokinetic study of Q808 in rhesus monkey using liquid chromatography–tandem mass spectrometry. Frontiers in Pharmacology, 15. [Link]
-
Mook, D. M., et al. (2023). A pharmacokinetic study of extended-release buprenorphine in cynomolgus monkeys (Macaca fasicularis). Journal of the American Association for Laboratory Animal Science, 62(4), 309-314. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 5. Pathways of prostaglandin F2alpha metabolism in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdr.net [pdr.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Metabolism of prostaglandin F2 alpha in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. simsrc.edu.in [simsrc.edu.in]
- 14. tga.gov.au [tga.gov.au]
- 15. Biodistribution of Carbon Nanotubes in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tissue distribution of polystyrene nanoplastics in mice and their entry, transport, and cytotoxicity to GES-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo pharmacokinetic and tissue distribution studies in mice of alternative formulations for local and systemic delivery of Paclitaxel: gel, film, prodrug, liposomes and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 20. uab.edu [uab.edu]
An In-Depth Technical Guide to the In Vitro Characterization of Carboprost's Uterotonic Effects
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Carboprost, a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α), is a critical pharmacological agent in obstetric medicine, primarily utilized for the management of postpartum hemorrhage (PPH) when other interventions fail.[1][2] Its potent uterotonic (uterine-contracting) activity is central to its therapeutic efficacy.[2][3] A thorough in vitro characterization of this compound is fundamental for quality control, new formulation development, and mechanistic research into myometrial physiology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly characterize the uterotonic effects of this compound in vitro, detailing the underlying molecular mechanisms, gold-standard experimental protocols, and data interpretation.
Introduction to this compound and Uterotonic Activity
This compound: A Synthetic Prostaglandin F2α Analogue
This compound tromethamine is the tromethamine salt of the (15S)-15-methyl analogue of PGF2α.[4] This structural modification confers resistance to metabolic degradation, resulting in a more sustained duration of action compared to its endogenous counterpart. It is classified as an oxytocic agent, a class of drugs that stimulate the contraction of the myometrium (the smooth muscle layer of the uterus).[4][5][6]
Clinical Significance: A Second-Line Defense Against Postpartum Hemorrhage
Postpartum hemorrhage remains a leading cause of maternal mortality worldwide. This compound is indicated for the treatment of PPH due to uterine atony that has not responded to first-line agents like oxytocin and ergometrine.[1][7] By inducing powerful and sustained uterine contractions, this compound mechanically constricts uterine blood vessels at the placental site, promoting hemostasis and controlling bleeding.[1][3] It is also used for the induction of second-trimester abortions.[1][5]
The Prostaglandin F2α (FP) Receptor: The Molecular Target
The pharmacological effects of this compound are mediated through its specific binding to and activation of the Prostaglandin F receptor (FP receptor).[7] The FP receptor is a G-protein coupled receptor (GPCR) expressed on the surface of myometrial smooth muscle cells.[3][7] The density and responsiveness of these receptors can be modulated by hormonal changes during pregnancy and labor.[8]
Core Mechanism of Action: The FP Receptor Signaling Cascade
The binding of this compound to the FP receptor initiates a well-defined intracellular signaling cascade that culminates in forceful myometrial contraction. Understanding this pathway is crucial for interpreting experimental results.
Receptor Activation and G-Protein Coupling
Upon agonist binding, the FP receptor undergoes a conformational change, enabling it to couple with and activate heterotrimeric G-proteins, primarily of the Gαq/11 family.[9] This activation causes the Gαq subunit to release GDP and bind GTP, leading to its dissociation from the βγ subunits.
Downstream Signaling: The Phospholipase C Pathway
The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[9][10][11] PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]
Calcium Mobilization and Myometrial Contraction
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the cell's intracellular calcium store.[9][10] This action triggers the release of stored Ca2+ ions into the cytoplasm, causing a rapid increase in intracellular calcium concentration.[3][10] The elevated Ca2+ binds to calmodulin, and this complex activates Myosin Light-Chain Kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[10]
Caption: Experimental workflow for isolated uterine tissue assay.
Detailed Experimental Protocol: Isolated Uterine Strip Contractility Measurement
This protocol provides a self-validating system where each tissue strip serves as its own control.
Materials and Reagents
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose).
-
Gassing Mixture: 95% O2 / 5% CO2 to maintain pH at ~7.4.
-
This compound Tromethamine: Prepare a concentrated stock solution (e.g., 10 mM in DMSO or ethanol) and perform serial dilutions.
-
Potassium Chloride (KCl): For tissue viability check and normalization (e.g., 60-80 mM).
-
Equipment: Water-jacketed organ baths, isometric force-displacement transducers, data acquisition system, circulating water bath (37°C).
Step-by-Step Protocol
-
Tissue Dissection and Preparation:
-
Excise the uterine horns and place them immediately in ice-cold PSS.
-
Carefully clean away adipose and connective tissue.
-
Cut longitudinal myometrial strips (e.g., ~2 mm wide x 10 mm long). Causality Insight: Longitudinal strips are preferred as they align with the primary orientation of outer myometrial smooth muscle fibers.
-
-
Organ Bath Setup and Equilibration:
-
Mount each strip vertically in an organ bath chamber (~10-20 mL volume) containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (preload), typically 1-2 grams (10-20 mN), and allow the tissue to equilibrate for 60-90 minutes. Wash the tissue with fresh PSS every 15-20 minutes. Trustworthiness Check: An extended equilibration period allows the tissue to recover from the dissection trauma and achieve a stable baseline tension.
-
-
Isometric Tension Recording & Viability Check:
-
After equilibration, assess tissue viability by challenging it with a high concentration of KCl (e.g., 80 mM). A robust contractile response confirms tissue health.
-
Wash the tissue repeatedly with PSS until the tension returns to the baseline.
-
-
Cumulative Concentration-Response Curve (CRC) Generation:
-
Once a stable baseline is re-established, begin the cumulative addition of this compound.
-
Add the lowest concentration of this compound to the bath and wait for the response to plateau (typically 3-5 minutes).
-
Without washing, add the next highest concentration. Continue this process through the entire concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Expertise Insight: A cumulative CRC is efficient and ensures the tissue is continually exposed to the agonist, mimicking a more physiological exposure.
-
Data Analysis and Interpretation
-
Measure the peak tension (amplitude) or the integral of the contractile activity (Area Under the Curve, AUC) for each concentration.
-
Normalize the data by expressing each response as a percentage of the maximum contraction achieved with KCl or the maximum response to this compound itself.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal (four-parameter logistic) equation to determine the key pharmacological parameters:
-
EC50 (Half-maximal effective concentration): The molar concentration of this compound that produces 50% of the maximal response. It is a measure of the drug's potency .
-
Emax (Maximum effect): The maximal contraction produced by this compound. It is a measure of the drug's efficacy .
-
Quantitative Data Presentation and Interpretation
Summarizing data in a tabular format allows for clear comparison and interpretation. The potency of uterotonic agents can be compared using their EC50 values. [12]
Expected Pharmacological Parameters for Prostaglandins
The following table presents illustrative data for PGF2α (the parent compound of this compound) from in vitro studies. This compound would be expected to show similar or slightly higher potency.
| Agent | Tissue Source | Parameter | Typical Value Range | Reference |
| PGF2α | Human Myometrium (non-labouring) | pEC50 (-log EC50) | 6.5 - 7.5 | [13] |
| PGF2α | Human Myometrium (labouring) | pEC50 (-log EC50) | 6.5 - 7.5 | [13] |
| PGF2α | Human Myometrium | Motility Index | Lower than Oxytocin | [13] |
Note: The Motility Index (Amplitude x Frequency) provides a composite measure of contractility. While potent, PGF2α and its analogues may produce a lower maximal contractile force compared to oxytocin in some preparations. [13]
Advanced and Complementary In Vitro Assays
To provide a more complete mechanistic picture, the organ bath assay can be complemented with cell-based assays.
Calcium Imaging in Myometrial Cells
-
Principle: Primary cultured human myometrial cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon stimulation with this compound, changes in intracellular Ca2+ concentration are measured via fluorescence microscopy.
-
Insight: This technique directly visualizes the initial step of the signaling cascade—Ca2+ release from the SR—confirming FP receptor functionality at the single-cell level. [14]
Receptor Binding Assays
-
Principle: Radioligand binding assays using cell membranes prepared from myometrial tissue and a radiolabeled prostaglandin (e.g., [³H]-PGF2α) are used. The affinity (Kd) of this compound for the FP receptor is determined by its ability to compete with and displace the radioligand.
-
Insight: This assay quantifies the direct interaction between this compound and its receptor, providing a fundamental measure of drug affinity that should correlate with its potency in functional assays.
Conclusion
The in vitro characterization of this compound's uterotonic effects is a multi-faceted process that combines classic organ bath pharmacology with modern cell-based techniques. The isolated uterine strip assay remains the cornerstone, providing physiologically rich data on potency (EC50) and efficacy (Emax). When interpreted through the lens of the known FP receptor signaling pathway and supplemented with data from calcium imaging and binding assays, these methods provide a robust and comprehensive profile of this compound's activity. This detailed understanding is essential for ensuring clinical efficacy, guiding new drug development, and advancing our knowledge of uterine physiology.
References
- What is the mechanism of this compound Tromethamine?
- This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem - NIH.
- What is the mechanism of this compound methylate?
- Pharmacology - this compound - kembara Xtra.
- PHARMACOLOGY OF this compound Tromethamine (Hemabate) ; Pharmacokinetics, Mechanism of action, Uses - YouTube.
- What is this compound Tromethamine used for?
- Hemabate (this compound tromethamine): Uses, Side Effects & Dosage - MedicineNet.
- This compound (intramuscular route) - Side effects & dosage - Mayo Clinic.
- Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflamm
- PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - NIH.
- Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling p
- Methodology and pharmacological analysis of effects of uterotonic compounds in human myometrium in vitro - PubMed.
- Prostaglandin F2-alpha receptor regulation in human uterine myocytes - PubMed.
- Methodology and pharmacological analysis of effects of uterotonic compounds in human myometrium in vitro | Obgyn Key.
- Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed.
Sources
- 1. youtube.com [youtube.com]
- 2. What is this compound Tromethamine used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 4. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hemabate (this compound tromethamine): Uses, Side Effects & Dosage [medicinenet.com]
- 6. This compound (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Pharmacology - this compound - kembara Xtra [kembaraxtra.com]
- 8. Prostaglandin F2-alpha receptor regulation in human uterine myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 11. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodology and pharmacological analysis of effects of uterotonic compounds in human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
Discovery and development history of Carboprost
An In-Depth Technical Guide to the Discovery and Development of Carboprost
Introduction: The Prostaglandin Precedent
Prostaglandins are a group of physiologically active lipid compounds that function as hormone-like messengers, regulating a vast array of bodily functions from inflammation and blood flow to the induction of labor.[1][2] Among these, Prostaglandin F2α (PGF2α) plays a crucial role in the reproductive system, primarily by stimulating potent contractions of the uterine smooth muscle (the myometrium).[3] This inherent oxytocic property made natural PGF2α a promising therapeutic candidate for managing conditions requiring uterine stimulation. However, its clinical utility was severely hampered by a critical flaw: rapid metabolic inactivation. The body's enzymes, specifically 15-hydroxyprostaglandin dehydrogenase, quickly oxidize the hydroxyl group at the C-15 position, rendering the molecule inert and resulting in a very short biological half-life. This necessitated the development of a synthetic analogue that could resist this metabolic degradation while retaining the potent biological activity of the parent compound.
Part 1: The Genesis of a Synthetic Analogue - Resisting Metabolism
The central challenge in harnessing the therapeutic power of PGF2α was to circumvent its rapid enzymatic breakdown. Researchers at The Upjohn Company, a firm with a storied history in steroid chemistry and pharmaceutical innovation, focused on modifying the PGF2α structure to protect the vulnerable C-15 hydroxyl group.[4][5][6]
The Causality of Methylation
The breakthrough came with the strategic addition of a methyl group at the C-15 position, creating a tertiary alcohol. This structural modification, known as 15-methyl-PGF2α, or this compound, sterically hinders the approach of the dehydrogenase enzyme, effectively preventing the metabolic oxidation that deactivates the natural prostaglandin.[7] This seemingly minor alteration had a profound impact, significantly prolonging the molecule's duration of action and enhancing its potency.[8] The successful synthesis and its utility were captured in a 1973 patent credited to G. L. Bundy of Upjohn, marking a pivotal moment in the development of uterotonic agents.[7] this compound is the (15S)-15 methyl analogue of PGF2α; the separation of this specific stereoisomer is crucial, as the (15R) isomer is significantly less active.[7][9]
Part 2: Chemical Synthesis and Stereochemical Control
The synthesis of this compound is a testament to the advancements in organic chemistry, requiring precise control over stereochemistry to yield the biologically active isomer.
Synthetic Pathway Overview
The first scalable synthesis of this compound was developed by chemists at Upjohn.[10][11][12] A common approach involves the use of a key intermediate known as the Corey lactone, a versatile building block in prostaglandin synthesis. The critical step is the introduction of the 15-methyl group. This is typically achieved via a nucleophilic addition to a ketone precursor using a methyl Grignard reagent (like methylmagnesium bromide) or trimethylaluminium.[7][10][12] This reaction, however, produces a mixture of both the desired (15S) and the undesired (15R) epimers in a roughly 1:1 ratio.[10][12] Consequently, a significant challenge in the manufacturing process is the separation of these diastereomers, which is often accomplished through chromatographic techniques after converting the mixture to their methyl esters.[11][12]
Protocol: Illustrative Synthesis of this compound Methyl Ester Epimers
This protocol is a simplified representation for educational purposes and should not be attempted without proper laboratory facilities and safety precautions.
-
Preparation of the Enone: Starting from a protected Corey lactone diol, perform a series of standard transformations including oxidation of the primary alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to install the α,β-unsaturated ketone functionality of the lower side chain.
-
Grignard Reaction: Dissolve the enone intermediate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to -78°C.
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr) dropwise to the reaction mixture. The Grignard reagent will attack the C-15 ketone, creating the tertiary alcohol. This step is not stereoselective and produces a racemic mixture at the C-15 center.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Esterification: Treat the resulting mixture of this compound epimers with diazomethane or an alternative methylating agent to convert the carboxylic acid to a methyl ester. This facilitates easier separation.
-
Chromatographic Separation: Purify the resulting methyl ester mixture using column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the (15S)-15-methyl PGF2α methyl ester from the (15R) epimer.
-
Hydrolysis: The purified (15S) methyl ester is then hydrolyzed (saponified) using a base like lithium hydroxide, followed by acidic workup, to yield the final this compound active pharmaceutical ingredient.
Part 3: Pharmacological Profile and Clinical Development
This compound exerts its effects by mimicking the action of endogenous PGF2α but with greater stability and duration.[3]
Mechanism of Action
This compound is a potent agonist of the Prostaglandin F (FP) receptor, a G-protein coupled receptor found on the surface of myometrial cells.[3] Binding of this compound to the FP receptor initiates a signaling cascade that results in powerful and sustained uterine contractions.[3][13]
-
Receptor Binding: this compound binds to the FP receptor on uterine smooth muscle cells.
-
G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.
-
PLC Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).[13]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[3]
-
Muscle Contraction: The elevated intracellular Ca²⁺ levels bind to calmodulin, which in turn activates myosin light-chain kinase. This leads to the phosphorylation of myosin and subsequent cross-bridge cycling with actin, resulting in smooth muscle contraction.
Pharmacokinetics and Pharmacodynamics
This compound is administered via deep intramuscular injection and is rapidly absorbed.[14]
| Pharmacokinetic Parameter | Value | Reference |
| Route of Administration | Intramuscular | [1] |
| Time to Peak Plasma Concentration | 20-30 minutes | [8][14] |
| Metabolism | Slower than natural PGF2α | [8] |
| Excretion | Primarily in urine as metabolites | [8] |
The primary pharmacodynamic effect is a dose-dependent increase in the amplitude and frequency of uterine contractions.[8] These contractions are crucial for its therapeutic applications: inducing abortion by expelling the products of conception and controlling postpartum hemorrhage by constricting uterine blood vessels at the placental site.[3][14]
Clinical Trials and Therapeutic Applications
Initially, this compound was widely used for inducing second-trimester abortions.[7][15] However, its most critical application today is in the management of postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide.[16]
Postpartum Hemorrhage (PPH): this compound is indicated for the treatment of PPH due to uterine atony that is unresponsive to conventional methods like uterine massage, oxytocin, and ergot derivatives.[7][17] It serves as a vital second-line therapy.[17] Clinical studies have demonstrated its effectiveness in controlling hemorrhage and reducing the need for more invasive procedures.[18][19] A recent randomized controlled trial found no significant difference in uterine tone scores between methylergonovine and this compound for refractory uterine atony, suggesting either is an acceptable second-line agent.[20][21] The ongoing this compound or Oxytocin Postpartum Haemorrhage Effectiveness (COPE) study is a large, randomized controlled trial comparing this compound with oxytocin as a first-line treatment for PPH, which could potentially change future clinical guidelines.[16][22][23]
| Clinical Application | Role | Key Efficacy Findings | Reference |
| Postpartum Hemorrhage | Second-line treatment for uterine atony | Effectively stimulates uterine contractions to control bleeding when oxytocin fails. | [3][7][17] |
| Termination of Pregnancy | Abortifacient | Induces uterine contractions to expel products of conception, typically between the 13th and 20th weeks of gestation. | [1][7][15] |
Part 4: Regulatory History and Safety Profile
This compound tromethamine, under the brand name Hemabate, was first approved by the FDA prior to January 1, 1982, with Pharmacia and Upjohn Company as the manufacturer.[24][25]
Safety, Tolerability, and Contraindications
The potent stimulation of smooth muscle by this compound is not limited to the uterus, which accounts for its characteristic side-effect profile.
-
Common Adverse Effects: The most frequent side effects are gastrointestinal, including vomiting and diarrhea.[7][26][27] Transient fever, chills, flushing, and headache are also common.[1][26]
-
Serious Adverse Effects: Hypertension can occur due to the contraction of vascular smooth muscle.[27][28] Bronchoconstriction is a potential risk, especially in patients with a history of asthma.[22][27]
-
Contraindications: this compound is contraindicated in patients with acute pelvic inflammatory disease and active cardiac, pulmonary, renal, or hepatic disease.[7][26]
-
Precautions: Caution is advised in patients with a history of asthma, hypertension, anemia, jaundice, or past uterine surgery.[7][14]
Conclusion
The development of this compound is a classic example of rational drug design, where a deep understanding of physiology and metabolism led to a targeted chemical modification that transformed a transient natural molecule into a robust therapeutic agent. By adding a single methyl group, scientists at Upjohn overcame the primary limitation of PGF2α, creating a drug that has become an indispensable tool in obstetrics for over four decades. From its initial synthesis to its validation in clinical trials for abortion and postpartum hemorrhage, the history of this compound underscores the critical interplay between synthetic chemistry, pharmacology, and clinical medicine in addressing urgent healthcare needs and saving maternal lives.
References
-
Wikipedia. This compound. [Link]
-
Drugs.com. (2025-02-24). This compound Uses, Side Effects & Warnings. [Link]
-
Therapeutic Goods Administration (TGA). This compound trometamol. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of this compound Tromethamine? [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Tromethamine. PubChem. [Link]
-
Drugs.com. This compound Monograph for Professionals. [Link]
-
YouTube. (2024-11-23). PHARMACOLOGY OF this compound Tromethamine (Hemabate) ; Pharmacokinetics, Mechanism of action, Uses. [Link]
-
Slideshare. (n.d.). This compound. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of this compound methylate? [Link]
-
Gallos, I. D., et al. (2025). This compound versus Oxytocin as the first-line treatment of primary postpartum haemorrhage (COPE): protocol for a phase IV, double-blind, double-dummy, randomised controlled trial and economic analysis. BMJ Open. [Link]
-
RxList. (n.d.). This compound Tromethamine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. [Link]
-
COPE Trial. (n.d.). The this compound or Oxytocin Postpartum haemorrhage Effectiveness Study. [Link]
-
ISRCTN Registry. (n.d.). The this compound or oxytocin postpartum haemorrhage effectiveness study. [Link]
-
PubMed. (2025-05-08). This compound versus Oxytocin as the first-line treatment of primary postpartum haemorrhage (COPE): protocol for a phase IV, double-blind, double-dummy, randomised controlled trial and economic analysis. [Link]
- Google Patents. (2017-06-08). WO2017093770A1 - Process for the preparation of this compound and its tromethamine salt.
-
Patsnap Synapse. (2024-07-12). What are the side effects of this compound Tromethamine? [Link]
-
SciSpace. (n.d.). Effect of combined administration of this compound tromethamine and ergometrine on uterine atony-induced postpartum hemorrhage. [Link]
- Google Patents. (n.d.). EP3383844A1 - Process for the preparation of this compound and its tromethamine salt.
-
PhysiciansWeekly.com. (2024-11-05). Comparative Efficacy of Methylergonovine and this compound in Uterine Atony. [Link]
-
ISRCTN Registry. (n.d.). The this compound or oxytocin postpartum haemorrhage effectiveness study. [Link]
-
ClinicalTrials.gov. (n.d.). Comparison of IV Ergonovine With IM this compound, With Oxytocin IV, During Cesarean Section for Failure to Progress. [Link]
-
PubMed. (2024-12-01). Second-Line Uterotonics for Uterine Atony: A Randomized Controlled Trial. [Link]
-
ResearchGate. (2025-12-22). Effect of combined administration of this compound tromethamine and ergometrine on uterine atony-induced postpartum hemorrhage. [Link]
- Google Patents. (n.d.). ES2812770T3 - Process for the preparation of this compound and its tromethamine salt.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of this compound Tromethamine: An Overview. [Link]
-
Drugs.com. (n.d.). Generic Hemabate Availability & Release Date. [Link]
-
Drug and Therapeutics Bulletin. (n.d.). This compound (hemabate) – a prostaglandin for postpartum haemorrhage. [Link]
-
PubMed. (2012-09-13). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. [Link]
-
Organic Letters. (2022-11-29). A General Catalyst Controlled Route to Prostaglandin F2α. [Link]
-
Pharmacy Practice News. (n.d.). Long Grove Pharmaceuticals Launches Single Pack for this compound Tromethamine Injection, USP. [Link]
-
Wikipedia. Upjohn. [Link]
-
U.S. Food and Drug Administration. (n.d.). HEMABATE (this compound tromethamine) injection. [Link]
-
American Chemical Society. (n.d.). Upjohn Steroid Medicines. [Link]
-
Encyclopedia.com. (n.d.). The Upjohn Company. [Link]
-
U.S. Department of Veterans Affairs. (n.d.). This compound (Systemic) Introduction. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 4. Upjohn - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. encyclopedia.com [encyclopedia.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WO2017093770A1 - Process for the preparation of this compound and its tromethamine salt - Google Patents [patents.google.com]
- 11. EP3383844A1 - Process for the preparation of this compound and its tromethamine salt - Google Patents [patents.google.com]
- 12. ES2812770T3 - Process for the preparation of this compound and its tromethamine salt - Google Patents [patents.google.com]
- 13. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 14. mims.com [mims.com]
- 15. This compound | PPTX [slideshare.net]
- 16. This compound versus Oxytocin as the first-line treatment of primary postpartum haemorrhage (COPE): protocol for a phase IV, double-blind, double-dummy, randomised controlled trial and economic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dtb.bmj.com [dtb.bmj.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. physiciansweekly.com [physiciansweekly.com]
- 21. Second-Line Uterotonics for Uterine Atony: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bmjopen.bmj.com [bmjopen.bmj.com]
- 23. ISRCTN [isrctn.com]
- 24. drugs.com [drugs.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. This compound Tromethamine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 27. What are the side effects of this compound Tromethamine? [synapse.patsnap.com]
- 28. tga.gov.au [tga.gov.au]
The Decisive Role of the 15-Methyl Group in Carboprost's Bioactivity: A Technical Guide
Foreword
In the landscape of synthetic prostaglandins, Carboprost stands as a noteworthy example of strategic molecular modification enhancing therapeutic efficacy. This technical guide delves into the pivotal role of a single structural alteration—the addition of a methyl group at the C-15 position—in defining the bioactivity of this compound. We will explore the mechanistic underpinnings of this modification, from its influence on receptor interaction to its profound impact on metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern the therapeutic utility of prostaglandin analogs.
Introduction to this compound: A Synthetic Analog of Prostaglandin F2α
This compound, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent oxytocic agent.[1] Clinically, it is primarily utilized for the induction of second-trimester abortions and for the control of postpartum hemorrhage that is unresponsive to conventional treatments.[2][3][4] Like its endogenous counterpart, this compound exerts its effects by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, which triggers a cascade of intracellular events leading to myometrial contractions.[5][6] However, the bioactivity of this compound is significantly augmented compared to natural PGF2α, a distinction largely attributable to the presence of a methyl group at the 15th carbon position.[2][6][7]
The Achilles' Heel of Natural Prostaglandins: Metabolic Inactivation
The therapeutic potential of naturally occurring prostaglandins like PGF2α is severely limited by their rapid in vivo degradation. The primary metabolic pathway responsible for the inactivation of prostaglandins is the enzymatic oxidation of the C-15 hydroxyl group to a ketone.[8] This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is widely distributed in various tissues, including the lungs, where a significant portion of prostaglandins are metabolized during a single circulatory pass.[9][10] The resulting 15-keto-prostaglandins exhibit substantially reduced biological activity.[8]
The 15-Methyl Group: A Shield Against Metabolic Degradation
The key to this compound's enhanced and prolonged bioactivity lies in the strategic placement of a methyl group at the C-15 position. This structural modification effectively shields the C-15 hydroxyl group from oxidation by 15-PGDH.[8] By sterically hindering the enzyme's access to the hydroxyl group, the 15-methyl group prevents the metabolic conversion to the inactive 15-keto derivative. This resistance to enzymatic degradation results in a significantly longer biological half-life for this compound compared to PGF2α, allowing for a more sustained and potent pharmacological effect.[11]
Impact on Potency and Uterine Contractility
The increased metabolic stability of this compound directly translates to enhanced potency. Studies have shown that this compound is 10 times more potent than its natural form and can induce uterine contractions that are 20 to 100 times stronger than those induced by PGF2α.[6][7] This heightened and sustained myometrial stimulation is the basis for its clinical efficacy in inducing abortion and controlling postpartum hemorrhage.[12]
Receptor Binding and Off-Target Effects
This compound's primary therapeutic action is mediated through its binding to the FP receptor. While the 15-methyl group is crucial for metabolic stability, the overall structural similarity to PGF2α ensures its recognition by the FP receptor.
However, like many prostaglandin analogs, this compound is not entirely selective for the FP receptor. It has been shown to have a relatively high affinity for the prostaglandin E receptor subtype EP3.[6] This off-target binding is responsible for some of the common side effects associated with this compound administration, including fever, hypertension, and gastrointestinal issues such as nausea, vomiting, and diarrhea.[6] The 15(S) diastereomer of this compound is reputedly freer of these prostaglandin-related side effects compared to the 15(R) isomer.[1]
Experimental Protocols for Bioactivity Assessment
To quantitatively assess the impact of the 15-methyl group on this compound's bioactivity, a series of in vitro and in vivo experiments are essential. The following are representative protocols for key assays.
Prostaglandin F Receptor (FP) Binding Assay
This assay determines the binding affinity of this compound and PGF2α to the FP receptor.
Principle: A competitive radioligand binding assay is used, where the test compound (this compound or PGF2α) competes with a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to the FP receptor.
Methodology:
-
Receptor Source: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 cells).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.
-
Radioligand: [³H]-PGF2α at a concentration of approximately 2.5 nM.
-
Unlabeled Ligands: Prepare serial dilutions of this compound and PGF2α.
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor membranes, [³H]-PGF2α, and varying concentrations of the unlabeled ligands.
-
Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-PGF2α against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: A lower Ki value for this compound compared to PGF2α would indicate a higher binding affinity for the FP receptor.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay
This assay quantifies the metabolic stability of this compound in the presence of 15-PGDH.
Principle: The activity of 15-PGDH is measured by monitoring the reduction of NAD⁺ to NADH as the enzyme oxidizes a prostaglandin substrate.
Methodology:
-
Enzyme Source: Purified recombinant human 15-PGDH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 1 mM EDTA and 1 mM β-mercaptoethanol.
-
Substrates: this compound and PGF2α.
-
Cofactor: NAD⁺.
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, NAD⁺, and the prostaglandin substrate (this compound or PGF2α).
-
Initiate the reaction by adding 15-PGDH.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Compare the rate of oxidation of this compound to that of PGF2α.
-
Expected Outcome: A significantly lower rate of oxidation for this compound compared to PGF2α will demonstrate its resistance to metabolic inactivation by 15-PGDH.
Visualization of Key Processes
This compound's Mechanism of Action
Caption: Comparative metabolic pathways of PGF2α and this compound.
Quantitative Data Summary
While precise, directly comparable quantitative data for the binding affinity and metabolic stability of this compound versus PGF2α can vary across studies, the following table summarizes the established qualitative and semi-quantitative differences.
| Parameter | Prostaglandin F2α (PGF2α) | This compound (15-methyl-PGF2α) | Reference |
| Uterine Contraction Potency | Baseline | 10-100x greater than PGF2α | [6][7] |
| Metabolic Stability (vs. 15-PGDH) | Low (rapidly metabolized) | High (resistant to oxidation) | [8][11] |
| Biological Half-life | Short | Significantly longer than PGF2α | [11] |
| Primary Receptor | FP Receptor | FP Receptor | [5][6] |
| Notable Off-Target Receptor | EP3 Receptor | EP3 Receptor | [6] |
Conclusion
The strategic addition of a methyl group at the C-15 position of the prostaglandin F2α scaffold is a prime example of rational drug design. This seemingly minor modification profoundly enhances the therapeutic profile of this compound by rendering it resistant to metabolic inactivation by 15-PGDH. The resulting increase in metabolic stability leads to a longer biological half-life and a significant amplification of its uterotonic potency. While off-target effects remain a consideration, the 15-methyl group is the decisive factor that transforms a transient endogenous signaling molecule into a robust and clinically valuable therapeutic agent. Further research focusing on enhancing receptor selectivity while retaining the metabolic shield of the 15-methyl group could lead to the development of even safer and more effective prostaglandin analogs in the future.
References
-
Bai, J., Sun, Q., & Zhai, H. (2014). A comparison of oxytocin and this compound tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery. Experimental and Therapeutic Medicine, 7(1), 46–50. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281075, this compound. PubChem. Retrieved from [Link]
-
Zhang, C., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications, 14(1), 7965. [Link]
- Tai, H. H., Ensor, C. M., & Wu, K. K. (2002). Prostaglandin H-endoperoxide synthase.
- Wilks, J. W. (1980). Inhibition of the monkey corpus luteum with 15-methyl prostaglandins. Prostaglandins, 20(5), 793-805.
- A meta-analysis on the efficacy of this compound vs methylergometrine maleate in the acƟve management of third stage of labor for the prevenƟon of postpartum haemorrhage. (2014). International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 3(4), 883-891.
-
MIMS Philippines. (n.d.). This compound. Retrieved from [Link]
-
Drugs.com. (2023, October 30). This compound. Retrieved from [Link]
-
Pfizer. (n.d.). Hemabate® (this compound tromethamine injection, USP). Retrieved from [Link]
-
Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review. (2024). Cureus, 16(6), e62939. [Link]
- Wiqvist, N., Bygdeman, M., & Toppozada, M. (1972). Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility. Prostaglandins, 1(4), 319-325.
- A comparative study of efficacy of intramuscular PGF2alpha and intramuscular oxytocin in management of third stage of labour. (2019). International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 8(10), 4015-4020.
- Carlan, S. J., Gushwa, J. P., O'Brien, W. F., & Sexton, J. (1997). Effect of intramuscular 15-methyl prostaglandin F2 alpha after second-trimester delivery. Obstetrics and gynecology, 89(1), 5–9.
- Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of ocular pharmacology and therapeutics, 19(6), 501-515.
- Bhattacharya, S., et al. (2013). A prospective randomized control study of this compound versus oxytocin for active management of third stage of labor. Journal of obstetrics and gynaecology of India, 63(2), 103–107.
- Hu, B., et al. (2022). Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration. Journal of medicinal chemistry, 65(23), 15671–15690.
-
The Side Effects of this compound TROMETHAMINE (this compound TROMETHAMINE). (2025). Biomedicus. Retrieved from [Link]
-
Wikipedia contributors. (2024, November 26). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Ensor, C. M., & Tai, H. H. (1995). 15-hydroxyprostaglandin dehydrogenase. Journal of lipid mediators and cell signalling, 12(2-3), 313–319.
- Lindmark, G., & Zador, G. (1989). Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. Acta obstetricia et gynecologica Scandinavica, 68(4), 365–367.
- Bryson, T. D., et al. (2021). Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction.
- Zhang, Y., et al. (2021).
- Cohort Study Summary of the Effects of this compound Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section. (2022). Computational and mathematical methods in medicine, 2022, 9869408.
- Hamberg, M. (2025). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (this compound).
- Funk, C. D., et al. (2001). Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK. Journal of Biological Chemistry, 276(3), 1629-1636.
- Tai, H. H. (1999). 15-hydroxyprostaglandin dehydrogenase.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Versus Oxytocin for Active Management of Third Stage of Labor: A Prospective Randomized Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjog.org [pjog.org]
- 8. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-Hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Carboprost HPLC-MS/MS analysis protocol for biological samples
An Application Note and Protocol for the Quantitative Analysis of Carboprost in Biological Samples using HPLC-MS/MS
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the quantitative determination of this compound in biological matrices, such as human plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and specific bioanalytical method.
Introduction to this compound and Bioanalytical Challenges
This compound, a synthetic analogue of the naturally occurring prostaglandin F2α, is a potent oxytocic agent used primarily in obstetrics to control postpartum hemorrhage. Its clinical efficacy is dose-dependent, and monitoring its concentration in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring. However, the analysis of this compound presents several challenges:
-
Low Endogenous Levels: As a potent drug, it is administered in low doses, resulting in low ng/mL to pg/mL concentrations in plasma.
-
Structural Similarity: It shares a structural resemblance with endogenous prostaglandins, necessitating a highly selective analytical method.
-
Matrix Effects: Biological matrices like plasma are complex and can interfere with ionization, leading to signal suppression or enhancement.
To overcome these challenges, a highly sensitive and selective method based on HPLC-MS/MS is required. This technique offers superior specificity through mass-based detection and fragmentation, combined with the excellent separation capabilities of HPLC.
Principle of the Method
This protocol employs a liquid-liquid extraction (LLE) method for sample clean-up and concentration, followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. An appropriate deuterated internal standard (IS), such as this compound-d4, is used to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.
Figure 1: General workflow for the analysis of this compound in biological samples.
Materials and Reagents
-
This compound tromethamine reference standard
-
This compound-d4 (Internal Standard)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Ammonium Acetate
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (with K2EDTA as anticoagulant)
Detailed Step-by-Step Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound-d4 stock solution with the same diluent. The optimal concentration should be determined during method development to yield a stable and appropriate response.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Why LLE? LLE is chosen for its ability to efficiently remove phospholipids and other matrix components that can cause significant ion suppression, leading to improved assay sensitivity and robustness.
-
Thaw Samples: Thaw plasma samples, CCs, and QCs at room temperature.
-
Aliquot: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Fortify with IS: Add 10 µL of the IS working solution to all samples except for the blank matrix samples.
-
Vortex: Briefly vortex mix for approximately 10 seconds.
-
Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds to precipitate proteins. Centrifuge at 14,000 rpm for 5 minutes.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of MTBE. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Instrumental Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B, equilibrate |
Mass Spectrometry Parameters
Rationale for Negative ESI: this compound contains a carboxylic acid group which is readily deprotonated, making it highly suitable for analysis in negative electrospray ionization mode ([M-H]⁻).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of precursor and product ions is critical for selectivity. The precursor ion is typically the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) and should be specific and intense.
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 369.3 | 193.2 | 150 | -25 |
| This compound-d4 | 373.3 | 197.2 | 150 | -25 |
Method Validation
The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This ensures the reliability of the data generated. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response. A correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Data Analysis and Quantification
The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then plotted against the nominal concentration of the calibration standards. A linear regression analysis, typically with a weighting factor of 1/x or 1/x², is used to generate a calibration curve from which the concentration of this compound in the QC and unknown samples can be interpolated.
Conclusion
This application note provides a detailed and robust protocol for the quantification of this compound in biological samples using HPLC-MS/MS. The combination of a selective liquid-liquid extraction procedure and the high sensitivity of tandem mass spectrometry allows for reliable measurement at the low concentrations relevant to clinical and pharmacokinetic studies. Proper method validation is paramount to ensure the integrity and quality of the resulting data.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Application Notes & Protocols: Establishing Robust Animal Models of Postpartum Hemorrhage for the Evaluation of Carboprost
Introduction: The Critical Need for Predictive PPH Models
Postpartum hemorrhage (PPH) is a severe, life-threatening complication of childbirth and a leading cause of maternal mortality worldwide.[1] The primary cause of PPH is uterine atony, the failure of the uterus to contract sufficiently after delivery to compress the placental site blood vessels.[2][3][4] Uterotonics are the cornerstone of PPH management, and Carboprost tromethamine, a synthetic prostaglandin F2α (PGF2α) analog, is a critical second-line agent when first-line therapies like oxytocin are insufficient.[5][6] this compound induces strong, sustained contractions of the myometrium, leading to vasoconstriction and control of bleeding.[6][7][8]
The development of novel and improved uterotonic agents, or the optimization of existing ones like this compound, is hampered by the lack of well-validated, reproducible animal models that accurately mimic the pathophysiology of human PPH.[1][9] An ideal model must replicate the key features of uterine atony and allow for the quantitative assessment of blood loss and uterine contractility in response to therapeutic intervention. This document provides a detailed guide for establishing and utilizing both large and small animal models of PPH specifically tailored for the preclinical evaluation of this compound.
Scientific Foundation: this compound Mechanism of Action
Understanding the molecular pathway of this compound is essential for designing relevant experimental endpoints. As a PGF2α analog, this compound exerts its effects by binding to the Prostaglandin F (FP) receptor on uterine smooth muscle cells.[5][7][10] This interaction initiates a well-defined signaling cascade.
-
Receptor Binding & G-Protein Activation: this compound binds to the FP receptor, a G-protein coupled receptor (GPCR). This causes the activation of the Gq alpha subunit.
-
PLC Activation & Second Messenger Production: The activated Gq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[7]
-
Myometrial Contraction: The rapid increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. This complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in forceful smooth muscle contraction.[7]
This pathway underscores the importance of measuring uterine contractility (e.g., intrauterine pressure) as a primary pharmacodynamic endpoint in any this compound study.
Caption: this compound signaling pathway in uterine smooth muscle cells.
Selection of an Appropriate Animal Model
The choice of animal model is a critical decision driven by the specific research question, available resources, and the desired level of physiological relevance to human anatomy.[1] No single model perfectly replicates human PPH, but swine and rodent models offer distinct advantages.
| Feature | Swine (e.g., Yorkshire) | Rat (e.g., Sprague-Dawley) |
| Anatomical Similarity | High. Uterine size, vasculature, and hemodynamics are comparable to humans.[11] | Low. Bicornuate uterus and different placental structure. |
| Physiological Relevance | High. Similar cardiovascular responses to hemorrhage. Allows for clinically relevant procedures. | Moderate. Hormonal profiles of pregnancy are well-characterized.[9][12] |
| Surgical Complexity | High. Requires a dedicated surgical suite, advanced anesthesia, and surgical expertise. | Moderate. Can be performed on a standard lab bench with microsurgical instruments. |
| Dosing & Drug Volume | Clinically relevant dosing and administration routes (IM, intramyometrial). | Requires significant dose scaling. Systemic administration is most common. |
| Data Collection | Allows for invasive, continuous monitoring (IUP, MAP, blood loss). | Blood loss quantification is challenging. IUP monitoring is possible but difficult. |
| Cost & Throughput | High cost per animal, low throughput. | Lower cost per animal, higher throughput. |
| Ethical Considerations | Requires rigorous justification due to the use of a large animal.[13] | Generally more accepted for screening studies. |
| Best Use Case | Efficacy, safety, and PK/PD studies requiring high translational relevance. | Early-stage screening, mechanistic studies, and pilot experiments. |
Protocol 1: The Anesthetized Swine Model of Atony-Induced PPH
This large animal model provides a high-fidelity platform for evaluating this compound's efficacy in a scenario that closely mimics clinical PPH. It allows for precise surgical control and detailed physiological monitoring.
Experimental Workflow
Caption: Step-by-step experimental workflow for the swine PPH model.
Detailed Step-by-Step Methodology
Animals: Use non-pregnant or late-gestation female domestic swine (e.g., Yorkshire), weighing 40-50 kg. Late-gestation models offer higher fidelity but are more complex to source and manage.[11]
1. Animal Preparation and Anesthesia:
-
Rationale: Proper anesthesia and physiological support are paramount to ensure animal welfare and data integrity. This protocol minimizes pain and distress, adhering to ethical guidelines.[14][15]
-
Protocol:
-
Fast animals for 12 hours with free access to water.
-
Pre-medicate with an intramuscular (IM) injection of Telazol/Ketamine/Xylazine cocktail to induce sedation.
-
Establish intravenous (IV) access via an ear vein.
-
Induce general anesthesia with propofol or a similar agent, then intubate and maintain on isoflurane (1-3%) in oxygen.
-
Administer warmed IV fluids (e.g., Lactated Ringer's solution) throughout the procedure to maintain hydration and blood pressure.
-
Monitor vital signs continuously: ECG, SpO₂, end-tidal CO₂, and core body temperature.
-
2. Surgical Procedure & Instrumentation:
-
Rationale: A midline laparotomy provides excellent exposure of the uterus and major vessels, necessary for instrumentation and hemorrhage induction. Aseptic technique prevents infection and inflammatory responses that could confound results.[14]
-
Protocol:
-
Place the animal in dorsal recumbency on a heated surgical table.
-
Prepare the surgical site using aseptic technique (clipping, scrubbing with chlorhexidine/iodine).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently exteriorize the uterine horns.
-
Place a catheter into the femoral artery for continuous Mean Arterial Pressure (MAP) monitoring and blood sampling.
-
Place a pressure-transducing catheter (e.g., Millar Mikro-Tip) into the uterine lumen through a small purse-string suture to measure Intrauterine Pressure (IUP).[16]
-
Place a large-bore catheter into the femoral vein for administration of agents to induce atony.
-
3. Baseline Data Collection & Atony Induction:
-
Rationale: A stabilization period ensures that the animal has reached a hemodynamic steady state after the stress of surgery. Inducing atony pharmacologically mimics the clinical condition where the uterus fails to contract.[3]
-
Protocol:
-
Allow the animal to stabilize for 20-30 minutes post-instrumentation.
-
Record stable baseline values for MAP and IUP for at least 15 minutes.
-
Induce uterine atony by administering a continuous IV infusion of a tocolytic agent like magnesium sulfate or a β₂-adrenergic agonist (e.g., terbutaline).
-
Confirm atony by observing a significant decrease in spontaneous IUP fluctuations and a flaccid uterine horn upon palpation.
-
4. Hemorrhage Induction and Intervention:
-
Rationale: A standardized incision ensures a reproducible bleeding rate across all animals, which is the primary requirement for a self-validating protocol. Pre-weighed sponges allow for accurate, quantitative measurement of blood loss.
-
Protocol:
-
Make a full-thickness, standardized 4 cm incision through the uterine wall at the avascular junction of a uterine horn.
-
Immediately begin collecting all shed blood using pre-weighed surgical sponges.
-
Allow uncontrolled bleeding for 2 minutes to establish a consistent hemorrhage rate.
-
At T=0, administer the investigational product. For this compound, a typical clinical dose is 250 mcg, administered via IM or direct intramyometrial injection.[6] The control group receives a vehicle injection.
-
Continue to collect and weigh blood loss at 2-minute intervals.
-
5. Post-Treatment Monitoring and Endpoints:
-
Rationale: The primary endpoint must be a direct measure of therapeutic efficacy. Secondary endpoints provide crucial pharmacodynamic and safety data.
-
Protocol:
-
Primary Endpoint: Cumulative blood loss (grams, converted to mL assuming a density of 1.06 g/mL) over a 20-30 minute period post-treatment.
-
Secondary Endpoints:
-
Change in IUP (peak pressure and frequency of contractions).
-
Change in MAP.
-
Time to hemostasis (defined as <2 mL/min blood loss).
-
-
At the end of the observation period, humanely euthanize the animal via an overdose of barbiturate under deep anesthesia, consistent with AVMA guidelines.
-
Protocol 2: The Rat Model of Atony-Induced PPH
This model is suited for higher-throughput screening and mechanistic studies where the cost and complexity of a large animal model are prohibitive.
Detailed Step-by-Step Methodology
Animals: Use time-mated pregnant Sprague-Dawley rats at day 21 of gestation (term is ~22 days).
1. Anesthesia and Surgical Preparation:
-
Rationale: Inhalation anesthesia provides rapid induction and recovery. Maintaining body temperature is critical in small animals to prevent hypothermic shock.
-
Protocol:
-
Anesthetize the rat using isoflurane (2-4% in oxygen) in an induction chamber.
-
Maintain anesthesia via a nose cone.
-
Place the animal on a heated pad to maintain core body temperature at 37°C.
-
Perform a lower midline laparotomy to expose both uterine horns.
-
2. Induction of Uterine Atony and Hemorrhage:
-
Rationale: This model induces atony and hemorrhage simultaneously through a hysterotomy, mimicking bleeding from the placental implantation sites.[9][12]
-
Protocol:
-
Gently exteriorize one uterine horn.
-
Make a longitudinal incision along the antimesometrial border of the horn, exposing the pups and placentas.
-
Quickly remove the pups and placentas, leaving the implantation sites exposed and bleeding.
-
To pharmacologically induce atony and prevent contraction, topically apply a tocolytic agent (e.g., magnesium sulfate solution) to the uterus.
-
Position the animal such that blood pools and can be collected via pre-weighed absorbent pads placed under the uterus.
-
3. Intervention and Data Collection:
-
Rationale: Systemic administration is the most practical route in this model. Blood loss is the key efficacy endpoint.
-
Protocol:
-
Immediately after hysterotomy, administer this compound (dose-scaled from human dose) or vehicle via an intraperitoneal (IP) or tail vein (IV) injection.
-
Collect all shed blood on pre-weighed pads for 15-20 minutes.
-
Primary Endpoint: Total blood loss (in grams).
-
Secondary Endpoint: Qualitative assessment of uterine tone (flaccid vs. contracted) at the end of the experiment.
-
Humanely euthanize the rat via an overdose of anesthetic followed by a secondary physical method (e.g., cervical dislocation).
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized for clear interpretation. The goal is to demonstrate a statistically significant difference between this compound-treated and vehicle-treated groups.
Table 2: Summary of Key Experimental Parameters and Expected Outcomes
| Parameter | Swine Model | Rat Model |
|---|---|---|
| Intervention | This compound (250 mcg, IM/Intramyometrial) | This compound (e.g., 100-300 mcg/kg, IV/IP) |
| Vehicle Control | Saline or appropriate buffer | Saline or appropriate buffer |
| Primary Endpoint | Cumulative Blood Loss (mL) | Total Blood Loss (g) |
| Expected Outcome | ~60-75% reduction in blood loss vs. vehicle. | ~40-60% reduction in blood loss vs. vehicle. |
| Secondary Endpoints | ↑ IUP (from atonic baseline to >50 mmHg), Stabilized MAP | Improved uterine tone upon visual inspection. |
| N (per group) | Minimum of 6-8 | Minimum of 8-10 |
Ethical Considerations
All animal experiments must be conducted with the utmost regard for animal welfare.[13]
-
Approval: Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11]
-
The 3Rs: All studies should adhere to the principles of Replacement, Reduction, and Refinement.[1][13]
-
Analgesia: Provide adequate intra- and post-operative analgesia to minimize pain.
-
Personnel Training: All personnel involved must be thoroughly trained in anesthesia, surgery, and the humane handling of the species being used.[14][15]
References
- Title: What is the mechanism of this compound Tromethamine?
- Title: this compound Tromethamine | C25H47NO8 | CID 5281074 Source: PubChem - NIH URL
- Title: Hemabate (this compound tromethamine)
- Title: What is this compound Tromethamine used for?
- Title: Hemabate (this compound tromethamine)
- Title: New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems Source: PubMed URL
- Title: Animal models in human surgery and implant innovation: ethical considerations and scientific advancements Source: PMC - PubMed Central URL
- Title: Animal models of postpartum hemorrhage | Request PDF Source: ResearchGate URL
- Title: (PDF)
- Title: Animal models of postpartum hemorrhage Source: PubMed - NIH URL
- Title: Ethical considerations in animal studies Source: PMC - NIH URL
- Title: Construction of the uterine atony model in the induced labor group of...
- Title: A novel tamponade agent for management of post partum hemorrhage: adaptation of the Xstat mini-sponge applicator for obstetric use Source: NIH URL
- Title: Animal models in surgical training: Choice and ethics Source: ResearchGate URL
- Title: Development and evaluation of a wearable peripheral vascular compensation sensor in a swine model of hemorrhage Source: PubMed Central URL
- Title: Ethical considerations regarding animal experimentation Source: PMC - NIH URL
- Title: Animal models of postpartum hemorrhage Source: OUCI URL
- Title: Simulation Device for Uterine Atony in the Identification of Postpartum Hemorrhage: Overview of Prototyping, Testing, and Design Instructions Source: PubMed URL
- Title: Jerry's Ethical Framework Analyzes Nonhuman Animal Use in Surgical Skill Development Source: American College of Surgeons URL
- Title: Clinical Experiences and Mechanism of Action with the Use of Oxytocin Injection at Parturition in Domestic Animals: Effect on the Myometrium and Fetuses Source: MDPI URL
- Title: Physiology and Pathology of Contractility of the Myometrium Source: PMC - NIH URL
- Title: Uterine contractility changes in a perfused swine uterus model induced by local anesthetics procaine, lidocaine, and ropivacaine Source: PubMed URL
- Title: Case 1: Postpartum Hemorrhage Secondary to Uterine Atony Source: American College of Obstetricians and Gynecologists URL
Sources
- 1. Animal models of postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and evaluation of a wearable peripheral vascular compensation sensor in a swine model of hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and Pathology of Contractility of the Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saferbirth.org [saferbirth.org]
- 5. Hemabate (this compound tromethamine): Uses, Side Effects & Dosage [medicinenet.com]
- 6. What is this compound Tromethamine used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A novel tamponade agent for management of post partum hemorrhage: adaptation of the Xstat mini-sponge applicator for obstetric use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal models in human surgery and implant innovation: ethical considerations and scientific advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uterine contractility changes in a perfused swine uterus model induced by local anesthetics procaine, lidocaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with Carboprost on Primary Human Uterine Cells
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture experiments with Carboprost on primary human uterine smooth muscle cells. The protocols detailed herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the underlying biological mechanisms.
Introduction: The Significance of Studying this compound in a Primary Cell Model
This compound tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a potent uterotonic agent clinically utilized to control postpartum hemorrhage and for the induction of abortion.[1][2] Its primary mechanism of action involves the stimulation of uterine smooth muscle contraction.[3][4] Understanding the precise cellular and molecular responses to this compound is paramount for optimizing its therapeutic use and for the development of novel tocolytic and uterotonic agents.
Primary human uterine smooth muscle cells, also known as myometrial cells, offer a physiologically relevant in vitro model to dissect the signaling pathways activated by this compound. Unlike immortalized cell lines, primary cells more closely recapitulate the in vivo phenotype and signaling responses of the human myometrium.[5] This application note provides detailed protocols for the isolation, culture, and experimental manipulation of these cells to investigate the effects of this compound.
Section 1: Isolation and Culture of Primary Human Uterine Smooth Muscle Cells
A robust and reproducible primary cell culture system is the foundation of meaningful in vitro experimentation. The following protocol is optimized for high viability and purity of primary human uterine smooth muscle cells.
Materials and Reagents
-
Human myometrial tissue biopsies obtained with appropriate ethical approval and patient consent.
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type XI
-
Collagenase Type IA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
70 µm cell strainer
-
Trypan Blue solution
-
Culture flasks/plates
Protocol for Isolation and Culture
-
Tissue Preparation: Aseptically transfer the myometrial biopsy to a sterile petri dish containing cold HBSS. Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.[1]
-
Enzymatic Digestion: Transfer the minced tissue to a sterile conical tube containing DMEM with 1 mg/mL Collagenase XI, 1 mg/mL Collagenase IA, and 0.5% fatty acid-free BSA.[1] Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Cell Dissociation and Filtration: Following digestion, further dissociate the tissue by gentle pipetting. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Cell Plating and Culture: Centrifuge the filtered cell suspension, resuspend the pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin, and plate onto culture flasks. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Changes and Subculturing: Change the culture medium every 2-3 days. When the cells reach 80-90% confluency, subculture them using standard trypsinization procedures. For experiments, it is recommended to use cells between passages 2 and 5 to maintain their contractile phenotype.[5]
Characterization of Primary Myometrial Cells
It is crucial to validate the identity and purity of the primary cell cultures. This can be achieved through immunocytochemistry for smooth muscle-specific markers.
-
Positive Markers: α-smooth muscle actin, calponin, and caldesmon.[1]
-
Procedure: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with primary antibodies against the markers, followed by fluorescently labeled secondary antibodies.
Section 2: Experimental Treatment with this compound
This section details the preparation of this compound solutions and the design of dose-response and time-course experiments.
Preparation of this compound Stock and Working Solutions
This compound tromethamine is readily soluble in water.[6]
-
Stock Solution: Prepare a 1 mM stock solution of this compound tromethamine in sterile, nuclease-free water. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by diluting it in serum-free DMEM.
Dose-Response and Time-Course Studies
-
Dose-Response: To determine the optimal concentration of this compound, treat the cells with a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) for a fixed time point (e.g., 30 minutes for acute responses like calcium flux, or 24 hours for changes in gene expression).[2]
-
Time-Course: To understand the kinetics of the cellular response, treat the cells with a fixed, effective concentration of this compound and perform measurements at various time points (e.g., 0, 5, 15, 30, 60 minutes for signaling events, or 0, 6, 12, 24, 48 hours for gene and protein expression changes).
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. Since this compound is dissolved in water, the vehicle control would be cells treated with the same volume of sterile water diluted in serum-free DMEM as used for the highest concentration of this compound.
Section 3: Assessing Cellular Responses to this compound
A multi-faceted approach is recommended to comprehensively evaluate the effects of this compound on primary human uterine smooth muscle cells.
Cell Contraction Assay (Collagen Gel Model)
This assay quantifies the contractile force exerted by the cells.[1][7]
Protocol:
-
Prepare a collagen gel solution (e.g., 1.5 mg/mL Type I collagen) on ice and neutralize it to pH 7.2-7.4.[1][8]
-
Resuspend trypsinized primary myometrial cells in serum-free DMEM and mix with the neutralized collagen solution at a density of 1.5 x 10⁵ cells/mL.[7]
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1-2 hours.[8]
-
After polymerization, gently detach the gels from the sides of the wells using a sterile spatula to create floating collagen lattices.[1]
-
Add serum-free DMEM containing different concentrations of this compound or the vehicle control to the wells.
-
Incubate for a defined period (e.g., 24 hours) and capture images of the gels at the beginning and end of the experiment.
-
Quantify the area of the collagen gel using image analysis software. A decrease in gel area indicates cell contraction.[7]
Intracellular Calcium Imaging
This compound-induced contraction is mediated by an increase in intracellular calcium ([Ca²⁺]i).[3][6] This can be visualized and quantified using fluorescent calcium indicators.
Protocol using Fura-2 AM:
-
Seed primary myometrial cells on glass-bottom dishes.
-
Prepare a loading buffer containing 1-5 µM Fura-2 AM and Pluronic F-127 in a physiological salt solution (e.g., HBSS).[9]
-
Incubate the cells with the loading buffer for 30-60 minutes at room temperature in the dark.[10]
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at the desired concentration and record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in [Ca²⁺]i.
Analysis of Signaling Pathways
Western Blotting for Phosphorylated Myosin Light Chain (p-MLC):
The phosphorylation of myosin light chain is a key event in smooth muscle contraction.
-
Treat cells with this compound for various times.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[11]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated myosin light chain (p-MLC).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Normalize the p-MLC signal to total MLC or a housekeeping protein like GAPDH.
Quantitative PCR (qPCR) for Prostaglandin F Receptor (FP Receptor) Expression:
Investigate whether this compound treatment alters the expression of its own receptor.
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the human FP receptor (PTGFR).
-
Normalize the expression of PTGFR to a stable housekeeping gene (e.g., GAPDH, ACTB).
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between experimental groups.
Table 1: Dose-Dependent Effect of this compound on Myometrial Cell Contraction
| This compound Concentration (M) | Mean Collagen Gel Area (% of Vehicle Control) ± SEM | p-value vs. Vehicle |
| Vehicle | 100 ± 5.2 | - |
| 10⁻⁹ | 92.5 ± 4.8 | >0.05 |
| 10⁻⁸ | 75.1 ± 6.1 | <0.05 |
| 10⁻⁷ | 58.3 ± 5.5 | <0.01 |
| 10⁻⁶ | 45.7 ± 4.9 | <0.001 |
| 10⁻⁵ | 44.9 ± 5.3 | <0.001 |
Table 2: Time-Course of this compound-Induced Calcium Influx
| Time after this compound (10⁻⁷ M) Addition | Mean Fura-2 Ratio (340/380 nm) ± SEM | p-value vs. Baseline (t=0) |
| 0 s | 1.05 ± 0.08 | - |
| 30 s | 2.89 ± 0.21 | <0.001 |
| 60 s | 3.54 ± 0.28 | <0.001 |
| 120 s | 2.11 ± 0.19 | <0.01 |
| 300 s | 1.25 ± 0.11 | >0.05 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Experimental workflow for studying this compound effects.
Caption: this compound signaling pathway in uterine smooth muscle cells.
Conclusion
The methodologies outlined in this application note provide a robust framework for investigating the effects of this compound on primary human uterine smooth muscle cells. By employing these detailed protocols, researchers can gain valuable insights into the molecular mechanisms governing uterine contractility, which is essential for both fundamental reproductive biology and the development of improved obstetric pharmaceuticals. Adherence to these self-validating systems will ensure the generation of high-quality, reproducible data, contributing to the advancement of women's health research.
References
-
Mosher, A. A., et al. (2013). Development and validation of primary human myometrial cell culture models to study pregnancy and labour. BMC Pregnancy and Childbirth, 13(Suppl 1), S7. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound methylate? Patsnap. [Link]
-
ResearchGate. (n.d.). Human myometrial smooth muscle cell culture model. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Tromethamine. PubChem. [Link]
-
O'Brien, M., et al. (2012). Modulation of human uterine smooth muscle cell collagen contractility by thrombin, Y-27632, TNF alpha and indomethacin. Reproductive Biology and Endocrinology, 10, 93. [Link]
-
Balki, M., et al. (2015). The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips. Anesthesia & Analgesia, 120(5), 1074-1084. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound Tromethamine? Patsnap. [Link]
-
Molnár, M., et al. (1991). Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin. Journal of Clinical Endocrinology & Metabolism, 73(4), 736-41. [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Contraction Assay. Cell Biolabs. [Link]
-
Therapeutic Goods Administration. (n.d.). This compound trometamol. TGA. [Link]
-
Cenksoy, P. O., et al. (2015). Tools, techniques, and future opportunities for characterizing the mechanobiology of uterine myometrium. Interface Focus, 5(5), 20150024. [Link]
-
Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Moodle@Units. [Link]
-
Drugs.com. (2025). This compound Uses, Side Effects & Warnings. Drugs.com. [Link]
-
Chen, G., et al. (2014). Cohort Study Summary of the Effects of this compound Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section. Evidence-Based Complementary and Alternative Medicine, 2022, 9872147. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Pfizer Canada Inc. (2014). PRODUCT MONOGRAPH HEMABATE® STERILE SOLUTION. Pfizer. [Link]
-
ICT, Inc. (2021). FURA-2 AM - Instructions. ICT. [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
-
OriGene Technologies, Inc. (n.d.). Progesterone Receptor (PGR) Human qPCR Primer Pair (NM_000926). OriGene. [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Bukowski, R., et al. (2010). Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays. PLoS One, 5(4), e9965. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tools, techniques, and future opportunities for characterizing the mechanobiology of uterine myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of human uterine smooth muscle cell collagen contractility by thrombin, Y-27632, TNF alpha and indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: A Comparative Analysis of Intramuscular and Intramyometrial Administration of Carboprost for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a potent oxytocic agent widely utilized in obstetrics to control postpartum hemorrhage caused by uterine atony.[1][2] Its primary mechanism of action involves binding to prostaglandin F receptors on myometrial smooth muscle cells, which triggers a cascade of intracellular events leading to increased calcium levels and subsequent forceful uterine contractions.[3][4] These contractions constrict uterine blood vessels at the placental site, promoting hemostasis and reducing blood loss.[4][5]
While intramuscular (IM) injection is the standard clinical route of administration, direct intramyometrial (IMM) injection is an alternative, particularly during surgical procedures like cesarean section. For researchers and drug development professionals, understanding the nuances between these two delivery methods is critical for designing robust studies, interpreting results accurately, and developing novel therapeutic strategies. This guide provides a detailed comparative analysis, including field-proven insights and step-by-step protocols for both administration routes in a research context.
Core Principles: Pharmacokinetics and Mechanism of Action
This compound is a structural analog of the naturally occurring PGF2α, with a methyl group at the C-15 position. This modification significantly prolongs its half-life by blocking rapid metabolic inactivation, resulting in a more sustained uterotonic effect compared to its endogenous counterpart.[6]
Upon administration, this compound stimulates the myometrium, inducing contractions that mimic those of term labor.[7] Beyond its effects on the uterus, this compound also acts on other smooth muscles, which can lead to side effects such as nausea, vomiting, diarrhea, and transient hypertension.[2][4][7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Mechanism of Action of this compound"
Comparative Analysis: Intramuscular vs. Intramyometrial Administration
The choice between IM and IMM administration in a research setting depends on the specific objectives of the study. IM administration provides systemic exposure, while IMM offers a more localized and potentially rapid onset of action.
| Parameter | Intramuscular (IM) Administration | Intramyometrial (IMM) Administration |
| Route | Deep injection into a large muscle (e.g., gluteal, deltoid). | Direct injection into the uterine muscle, typically during surgery. |
| Absorption | Rapidly absorbed systemically.[5][8] | Direct local action with potential for some systemic absorption. |
| Time to Peak Plasma | Approximately 20-30 minutes.[8][9] | Not well-characterized, but onset of uterine contraction is rapid. |
| Onset of Action | Uterine tone increases in approximately 45 minutes.[8] | Very rapid, often within minutes.[10] |
| Typical Dose | 250 mcg, repeatable.[8][11] | 250 mcg, may be repeated.[10] |
| Maximum Total Dose | 2 mg.[8][11] | 2 mg.[10] |
| Systemic Side Effects | More likely due to systemic circulation (e.g., nausea, vomiting, diarrhea, bronchoconstriction).[10] | Potentially lower incidence of systemic side effects, but data is limited. |
| Research Application | Studies on systemic pharmacokinetics, overall efficacy, and side effect profiles. | Studies on localized drug delivery, rapid-onset interventions, and direct effects on uterine tissue. |
Protocol for Intramuscular Administration of this compound in a Research Setting
This protocol is designed for preclinical animal studies or ethically approved clinical research. Strict adherence to institutional guidelines for animal care and use or human subject research is mandatory.
Objective: To evaluate the systemic effects of intramuscularly administered this compound on uterine contractility and systemic side effects.
Materials:
-
This compound tromethamine injection (250 mcg/mL)
-
Tuberculin syringe with appropriate needle for deep IM injection
-
Antiemetic and antidiarrheal agents (for premedication, if applicable)
-
Monitoring equipment (e.g., uterine pressure catheter, blood pressure monitor, pulse oximeter)
-
Data acquisition system
Procedure:
-
Subject Preparation:
-
Acclimatize the subject to the experimental environment to minimize stress.
-
Ensure appropriate hydration and baseline physiological stability.
-
If the protocol allows, premedicate with antiemetic and antidiarrheal agents to mitigate gastrointestinal side effects.[2]
-
-
Baseline Data Collection:
-
Record baseline uterine activity, blood pressure, heart rate, and respiratory rate for a minimum of 30 minutes prior to administration.
-
-
This compound Administration:
-
Draw up 250 mcg (1 mL) of this compound into a tuberculin syringe.[12]
-
Administer via deep IM injection into a large muscle mass (e.g., gluteus maximus).
-
Record the exact time of administration.
-
-
Post-Administration Monitoring:
-
Continuously monitor uterine contractions (frequency, duration, and amplitude), blood pressure, and heart rate.
-
Observe for and record any adverse effects, such as vomiting, diarrhea, changes in respiration, or signs of bronchoconstriction.[13]
-
Collect blood samples at predetermined intervals (e.g., 15, 30, 60, 120 minutes) for pharmacokinetic analysis, if applicable.
-
-
Data Analysis:
-
Quantify the change in uterine activity from baseline.
-
Analyze the time to onset of action and the duration of effect.
-
Correlate pharmacokinetic data with pharmacodynamic responses.
-
Statistically analyze the incidence and severity of side effects.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for IM this compound Research Protocol"
Protocol for Intramyometrial Administration of this compound in a Research Setting
This protocol is intended for studies involving surgical procedures where the uterus is exposed, such as in animal models of cesarean delivery or myomectomy.
Objective: To assess the localized efficacy and safety of intramyometrially administered this compound.
Materials:
-
This compound tromethamine injection (250 mcg/mL)
-
Tuberculin syringe with a fine-gauge needle
-
Surgical instruments for the primary procedure
-
Intrauterine pressure monitoring equipment
-
High-resolution ultrasound (optional, for visualizing uterine contractions)
-
Data acquisition system
Procedure:
-
Surgical Preparation:
-
Perform the primary surgical procedure (e.g., laparotomy) to expose the uterus according to the approved protocol.
-
Maintain physiological stability of the subject throughout the surgery.
-
-
Baseline Data Collection:
-
Prior to administration, record baseline uterine tone and any spontaneous contractile activity.
-
-
This compound Administration:
-
Using a tuberculin syringe, draw up 250 mcg (1 mL) of this compound.
-
Inject directly into the myometrium of the uterine fundus, avoiding major blood vessels. The injection should be administered slowly.
-
Record the precise time and location of the injection.
-
-
Post-Administration Monitoring:
-
Immediately begin to monitor and record the uterine response. Note the time to onset of a firm, sustained contraction.
-
Visually and/or with an intrauterine pressure catheter, assess the intensity and duration of the contraction.
-
Monitor for any localized tissue reactions at the injection site.
-
Continue to monitor systemic vital signs to assess for any systemic absorption and subsequent side effects.
-
-
Data Analysis:
-
Determine the latency to onset of uterine contraction.
-
Quantify the magnitude and duration of the contractile response.
-
Compare the response to that of systemically administered this compound if a comparative arm is included in the study design.
-
Assess the incidence of any localized or systemic adverse events.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Workflow for IMM this compound Research Protocol"
Conclusion and Future Directions
The choice between intramuscular and intramyometrial administration of this compound in a research setting is fundamentally tied to the scientific question being addressed. IM administration is ideal for studying the systemic profile of the drug, whereas IMM injection is suited for investigating localized, rapid-acting effects on the myometrium.
Future research should focus on a direct, head-to-head comparison of the pharmacokinetic and pharmacodynamic profiles of both routes in a controlled setting. Such studies would provide invaluable data for optimizing clinical use and for the development of novel drug delivery systems that could maximize efficacy while minimizing side effects. Further investigation into the molecular signaling pathways activated by localized versus systemic administration could also unveil new therapeutic targets for the management of uterine atony.
References
-
Drugs.com. (n.d.). This compound Monograph for Professionals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Tromethamine. PubChem. Retrieved from [Link]
-
Pharmacology of this compound Tromethamine (Hemabate). (2024, November 23). YouTube. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of this compound Tromethamine? Synapse. Retrieved from [Link]
-
MIMS. (n.d.). This compound: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
Medscape. (n.d.). Hemabate (this compound tromethamine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Prescriber's Digital Reference. (n.d.). Hemabate - Drug Summary. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Right Decisions. (n.d.). This compound – Hemabate. Retrieved from [Link]
-
PrescriberPoint. (2023, November 1). Hemabate (this compound tromethamine) - Complete Medication Label Info, PA Forms, & Patient Education. Retrieved from [Link]
-
Wolters Kluwer. (n.d.). This compound tromethamine. Retrieved from [Link]
-
Mayo Clinic. (2025, February 1). This compound (intramuscular route). Retrieved from [Link]
-
U.S. Department of Veterans Affairs. (n.d.). This compound (Systemic). Retrieved from [Link]
-
RxList. (n.d.). Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
- Bai, J., Sun, Q., & Zhai, H. (2014). A comparison of oxytocin and this compound tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery. Experimental and Therapeutic Medicine, 7(2), 461–465.
- Wang, Y., Zhang, Y., & Liu, X. (2015). Assessment of this compound tromethamine for reducing hemorrhage in laparoscopic intramural myomectomy. Experimental and Therapeutic Medicine, 10(5), 1957–1961.
-
Pfizer Canada. (2024, April 11). This compound Tromethamine Injection - PRODUCT MONOGRAPH. Retrieved from [Link]
- Clark, S. L., & Hankins, G. D. V. (2022). Preventing postpartum hemorrhage with combined therapy rather than oxytocin alone pharmacologic therapy. American Journal of Obstetrics and Gynecology, 227(1), 51-57.
- Lamba, A., Joshi, G., & Gupta, M. (2016). Role of this compound in prevention of postpartum hemorrhage. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 5(7), 2374-2377.
- Mondal, S., & Ghosh, S. (2024). Comparison of the effectiveness of Intramuscular this compound (125 mg) with Intramuscular Oxytocin (10 units) for the active management of the third stage of Labor. European Journal of Cardiovascular Medicine, 14(1).
-
Drugs.com. (2025, February 24). This compound Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
-
Pfizer Medical - US. (n.d.). HEMABATE® (this compound tromethamine) Dosage and Administration. Retrieved from [Link]
- Kathiriya, H., & Patange, R. P. (2024). Comparative Efficacy of Intramuscular Oxytocin and this compound Tromethamine in Postpartum Hemorrhage Prophylaxis: A Randomized Controlled Trial. International Journal of Medical Research, 12(1), 53-58.
-
International Journal of Pharmaceutical Sciences and Research. (2025, July 1). This compound: A PROMISING PREVENTIVE APPROACH FOR THE POSTPARTUM HAEMORRHAGE. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. prescriberpoint.com [prescriberpoint.com]
- 3. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. pdr.net [pdr.net]
- 7. Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. drugs.com [drugs.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
Quantifying Carboprost concentration in plasma samples
<
Quantitative Analysis of Carboprost in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a synthetic prostaglandin analogue, requires precise measurement in pharmacokinetic and clinical studies due to its potent physiological effects at low concentrations.[1][2] The described protocol employs a solid-phase extraction (SPE) procedure for sample clean-up, followed by analysis on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. A deuterated internal standard (this compound-d4) is utilized to ensure high accuracy and precision by correcting for matrix effects and procedural losses.[3][4] The method is validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent linearity, accuracy, precision, and stability.[5][6]
Introduction
This compound is a synthetic 15-methyl analogue of the naturally occurring prostaglandin F2α.[7][8] It is a potent oxytocic agent used clinically for the termination of pregnancy and to control postpartum hemorrhage caused by uterine atony.[9][10] Given its potent activity, understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion—is critical for optimizing dosing regimens and ensuring patient safety. Peak plasma concentrations of this compound are typically low (ng/mL range) and are reached rapidly after intramuscular administration, necessitating a highly sensitive and selective analytical method for its quantification.[7][9][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its superior sensitivity, specificity, and high throughput. A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the plasma interfere with the ionization of the target analyte, potentially suppressing or enhancing the signal and compromising data accuracy.[12][13][14] To mitigate this, this protocol incorporates a rigorous Solid-Phase Extraction (SPE) step to effectively remove interfering substances like phospholipids and proteins.[15] Furthermore, the use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is a cornerstone of this method. The SIL internal standard co-elutes and experiences identical ionization effects as the analyte, providing a reliable means to correct for any variations during sample preparation and analysis.[3][4][16]
Analytical Principle
The method relies on the chromatographic separation of this compound and its deuterated internal standard from plasma matrix components, followed by specific detection using mass spectrometry.
-
Sample Preparation: Plasma proteins are first precipitated. The supernatant is then subjected to Solid-Phase Extraction (SPE) on a polymeric weak anion exchange cartridge. This captures the acidic this compound molecule while allowing neutral and basic interferences to be washed away. A final elution step recovers the purified analyte.
-
Chromatographic Separation (LC): The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 analytical column separates this compound and its internal standard based on their hydrophobicity using a gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).
-
Detection (MS/MS): The column eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in negative ion mode. The precursor ion of this compound ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity. A separate MRM transition is monitored for the internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Analytes: this compound reference standard (≥98% purity), this compound-d4 (internal standard, IS) (≥98% purity, ≥99% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade), Human plasma (K2-EDTA anticoagulant), pooled from at least 6 donors.
-
SPE Cartridges: Polymeric weak anion exchange (e.g., Strata™-X-AW) or equivalent C18 cartridges.[17]
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, glass autosampler vials with inserts.
Instrumentation and Conditions
Liquid Chromatography
-
System: UHPLC system (e.g., Shimadzu Nexera, Waters Acquity, or equivalent).
-
Analytical Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 0.5 | 30 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 30 |
| 6.5 | 30 |
Mass Spectrometry
-
System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Agilent 6495, or equivalent).
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Ion Source Temperature: 550 °C.
-
IonSpray Voltage: -4500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
Table 2: MS/MS Parameters (MRM Transitions)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 367.2 | 323.2 | 100 | -25 |
| This compound-d4 (IS) | 371.2 | 327.2 | 100 | -25 |
Note: These m/z values are typical and should be optimized for the specific instrument used. The precursor ion corresponds to [M-H]⁻.[18][19]
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and this compound-d4 reference standards and dissolve in 1 mL of methanol to create individual stock solutions. Store at -20 °C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in 50:50 (v/v) methanol:water. This solution will be added to all samples except for double blanks.
Preparation of Calibration Curve and Quality Control Samples
-
Matrix Preparation: Use pooled human plasma, screened to be free of endogenous this compound or interferences.
-
Spiking: Prepare CC and QC samples by spiking 2% of the appropriate working standard solution into blank plasma (e.g., 20 µL of working standard into 980 µL of plasma).[20]
-
Concentration Levels:
-
Calibration Curve (CC): Prepare an 8-point calibration curve covering the expected concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL). Include a blank (plasma only) and a zero sample (plasma + IS).
-
Quality Control (QC): Prepare QCs at four levels: Lower Limit of Quantification (LLOQ), Low QC (3x LLOQ), Medium QC, and High QC (approx. 80% of the highest CC standard).
-
Plasma Sample Extraction Protocol (Solid-Phase Extraction)
The following workflow provides a robust method for isolating this compound from plasma.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Detailed Steps:
-
Aliquot 200 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound-d4) to all samples except the blank. Vortex briefly.
-
Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
While centrifuging, condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube or well plate.
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Analysis and Method Validation
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound Area / IS Area) versus the nominal concentration of the CC standards.
-
Regression: Use a weighted (1/x² or 1/x) linear regression model. The correlation coefficient (r²) should be ≥ 0.99.
-
Quantification: Determine the concentration of this compound in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
Validate the method according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[5] Key parameters include:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interfering peaks are present at the retention times of this compound and the IS.
-
Linearity and LLOQ: The back-calculated concentrations of the CC standards must be within ±15% of the nominal value (±20% for the LLOQ).
-
Accuracy and Precision: Analyze QC samples at four levels in at least five replicates over three separate analytical runs. The mean accuracy should be within ±15% of the nominal concentration (±20% at LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Quantitatively assess the matrix effect by comparing the peak response of the analyte spiked into extracted blank plasma with the response in a neat solution.[21] The IS-normalized matrix factor should have a CV ≤ 15%.
-
Recovery: Compare the analyte peak area from an extracted sample to that of a post-extraction spiked sample at the same concentration.
-
Stability: Evaluate the stability of this compound in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature.
-
Long-Term Stability: At the intended storage temperature (e.g., -80 °C).
-
Post-Preparative Stability: In the autosampler.
-
Table 3: Example Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Intra- & Inter-run Accuracy | 85-115% of nominal (80-120% for LLOQ) |
| Intra- & Inter-run Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect (%CV) | ≤ 15% |
| Stability | Mean concentration within ±15% of baseline |
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which combines efficient solid-phase extraction with the use of a stable isotope-labeled internal standard, effectively mitigates matrix effects and ensures high data quality. The method meets the validation criteria set forth by regulatory agencies like the FDA and is suitable for supporting pharmacokinetic assessments and clinical trials involving this compound.
References
-
Hemabate (this compound tromethamine) dosing, indications, interactions, adverse effects, and more . Medscape. Available from: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . National Institutes of Health (NIH). Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? . NorthEast BioLab. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. Available from: [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis . National Institutes of Health (NIH). Available from: [Link]
-
This compound Monograph for Professionals . Drugs.com. Available from: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Scitechnol. Available from: [Link]
-
PHARMACOLOGY OF this compound Tromethamine (Hemabate) ; Pharmacokinetics, Mechanism of action, Uses . YouTube. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Online. Available from: [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study . PubMed. Available from: [Link]
-
Hemabate - Drug Summary . Prescribers' Digital Reference (PDR). Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry . U.S. Department of Health and Human Services (HHS). Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. Available from: [Link]
-
This compound | C21H36O5 | CID 5281075 . PubChem, National Institutes of Health (NIH). Available from: [Link]
-
Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites . PubMed. Available from: [Link]
-
This compound trometamol . Therapeutic Goods Administration (TGA), Australia. Available from: [Link]
-
This compound . Wikipedia. Available from: [Link]
-
Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma... . ResearchGate. Available from: [Link]
-
This compound tromethamine . Nursing Central. Available from: [Link]
-
This compound Tromethamine | C25H47NO8 | CID 5281074 . PubChem, National Institutes of Health (NIH). Available from: [Link]
-
Optimisation of an extraction method for the determination of prostaglandin E-2 in plasma... . ResearchGate. Available from: [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis... . Shimadzu. Available from: [Link]
-
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS . National Institutes of Health (NIH). Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry... . SciSpace. Available from: [Link]
-
SAMPLE PREPARATION . Phenomenex. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. Available from: [Link]
-
Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker... . MDPI. Available from: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements . LGC Group. Available from: [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma . MDPI. Available from: [Link]
-
LC-MS/MS method for the quantification of carbinoxamine in human plasma . ResearchGate. Available from: [Link]
Sources
- 1. This compound | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. tga.gov.au [tga.gov.au]
- 8. This compound tromethamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 9. drugs.com [drugs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Hemabate (this compound tromethamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. longdom.org [longdom.org]
- 15. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Carboprost in Second-Trimester Abortion Research Models
Introduction and Scientific Background
Carboprost tromethamine, a synthetic 15-methyl analogue of the naturally occurring prostaglandin F2α (PGF2α), is a potent oxytocic agent.[1][2] Its primary clinical applications are the induction of second-trimester abortion and the control of postpartum hemorrhage resulting from uterine atony.[1][2] The robust and predictable stimulation of myometrial contractions makes this compound a critical tool in reproductive medicine and a subject of ongoing research to refine therapeutic strategies and understand the fundamental biology of parturition.[3][4]
The development of preclinical research models is essential for investigating the efficacy, safety, and mechanisms of agents like this compound. These models allow for controlled studies of dose-response relationships, pharmacokinetics, and potential adverse effects in a manner not feasible in human subjects. This guide provides a comprehensive overview of the scientific principles and detailed protocols for utilizing this compound in relevant second-trimester abortion research models, intended for researchers, scientists, and drug development professionals.
Pharmacology and Mechanism of Action
This compound exerts its therapeutic effect by mimicking endogenous PGF2α, binding to and activating the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR) located on myometrial smooth muscle cells.[5][6] This binding initiates a well-defined intracellular signaling cascade.
Mechanism of Action:
-
Receptor Binding: this compound binds to the FP receptor on the uterine smooth muscle cell surface.[4]
-
G-Protein Activation: This binding activates the Gq alpha subunit (Gαq) of the associated G-protein.[6][7]
-
PLC Activation: The activated Gαq stimulates the enzyme phospholipase C (PLC).[4][7]
-
Second Messenger Production: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][8]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5]
-
Muscle Contraction: The resulting sharp increase in cytosolic Ca2+ concentration is the critical step for muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK then phosphorylates myosin light chains, enabling the interaction between actin and myosin filaments and causing forceful myometrial contractions.[4][5]
The synthetic modification of this compound—the addition of a methyl group at the C-15 position—confers resistance to metabolic degradation, prolonging its half-life and resulting in more sustained uterine contractions compared to its natural counterpart.[2]
Signaling Pathway Diagram
Caption: this compound signaling cascade in myometrial cells.
Selection of Appropriate Research Models
The choice of animal model is a critical decision that directly impacts the translatability and relevance of research findings. No single model perfectly recapitulates human pregnancy, but several species offer valuable insights.
| Animal Model | Gestation Period | Advantages | Disadvantages | Relevance to this compound Studies |
| Mouse (Mus musculus) | 19-21 days | Well-characterized genetics, availability of transgenic strains, cost-effective, short gestation.[9] | Litter-bearing, different placental structure, progesterone withdrawal is required for parturition, which differs from humans.[10][11] | Useful for mechanistic studies using gene knockouts and for initial dose-finding and efficacy screening.[12] |
| Rat (Rattus norvegicus) | 21-23 days | Larger size than mice allows for easier surgical manipulation and blood sampling. Similar reproductive physiology to mice.[13] | Litter-bearing, progesterone withdrawal required for parturition.[13] | Suitable for studies on uterine histology post-abortion and for establishing basic dose-response curves.[14][15] |
| Guinea Pig (Cavia porcellus) | 59-72 days | Longer gestation, produces small litters, has a hemochorial placenta similar to humans, and does not rely on progesterone withdrawal for parturition initiation.[11] | Less common in research, fewer genetic tools available compared to mice. | A more physiologically relevant model for studying the direct effects of uterotonins in late pregnancy without the confounding factor of progesterone withdrawal. |
| Non-Human Primate (e.g., Macaque) | ~165 days | Closest physiological and anatomical similarity to humans, including singleton pregnancies and similar endocrine control of parturition. | High cost, significant ethical considerations, complex husbandry requirements. | Considered the gold-standard for late-stage preclinical validation before human trials, but rarely used for initial screening. |
Ethical Considerations: All research involving animals must be conducted in strict accordance with ethical guidelines. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the "3Rs"—R eplacement, R eduction, and R efinement—must be implemented to minimize animal use and suffering.[16][17][18]
Experimental Protocols & Workflows
General Experimental Workflow
A typical in vivo study follows a structured workflow to ensure reproducibility and data integrity.
Caption: Standard workflow for in vivo this compound studies.
Protocol: Induction of Second-Trimester Abortion in a Rat Model
This protocol describes a method to assess the abortifacient efficacy of this compound in a mid-gestation pregnant rat model.
Materials:
-
Pregnant Sprague-Dawley rats (Gestation Day 13-15)
-
This compound tromethamine sterile solution
-
Sterile saline (0.9% NaCl) for vehicle control and dilution
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Observation cages with absorbent bedding
Procedure:
-
Animal Preparation: Allow timed-mated pregnant rats to acclimate for at least 72 hours upon arrival. Confirm pregnancy by daily weight monitoring. Day 0 of gestation is confirmed by the presence of a vaginal plug.[19]
-
Group Allocation: On the day of the experiment (e.g., Gestation Day 14), weigh each animal and randomly assign them to either a control group (Vehicle) or treatment groups (varying doses of this compound).
-
Dose Preparation (Self-Validation): Prepare fresh dilutions of this compound from a sterile stock solution. For a dose-response study, typical ranges might be 100 µg/kg to 500 µg/kg.[20][21] The vehicle control group will receive an equivalent volume of sterile saline.
-
Administration: Administer the prepared dose via deep intramuscular (IM) injection into the hind limb gluteal muscle.[20][22] Record the exact time of injection.
-
Monitoring and Data Collection:
-
Place animals in individual observation cages.
-
Monitor continuously for the first 8 hours, and then at regular intervals for up to 48 hours.
-
Primary Endpoint: Record the time from injection to the complete expulsion of all fetuses and placentas. A successful abortion is defined as the expulsion of all uterine contents within the observation period (e.g., 48 hours).
-
Secondary Endpoints: Note the onset of vaginal bleeding, behavioral changes (e.g., distress, nesting), and any adverse effects (e.g., diarrhea, respiratory changes).[21][22]
-
-
Endpoint and Tissue Collection:
Protocol: Ex Vivo Uterine Contractility Assay
This protocol provides a self-validating system to directly measure the contractile effect of this compound on isolated uterine tissue strips, removing systemic influences.[25][26]
Materials:
-
Organ bath system with isometric force transducers.[26]
-
Krebs physiological saline solution (PSS).[25]
-
Carbogen gas (95% O2, 5% CO2).[8]
-
Potassium chloride (KCl) high-potassium solution (for tissue viability check).
-
This compound stock solution.
-
Uterine tissue from a pregnant animal model.
Procedure:
-
Tissue Preparation: Humanely euthanize a mid-gestation pregnant animal. Immediately excise the uterus and place it in ice-cold Krebs PSS.[8]
-
Strip Dissection: Carefully dissect longitudinal strips of myometrium (approx. 10 mm length x 2 mm width) in a petri dish containing cold, oxygenated Krebs PSS.[8]
-
Mounting and Equilibration:
-
Mount the tissue strips in the organ bath chambers filled with Krebs PSS maintained at 37°C and continuously bubbled with carbogen gas.[8]
-
Attach one end to a fixed hook and the other to an isometric force transducer.[26]
-
Apply a basal tension (e.g., 1-2 grams) and allow the tissue to equilibrate for 60-90 minutes, during which spontaneous contractions may develop. Replace the Krebs solution every 15-20 minutes.[8]
-
-
Viability Check (Self-Validation): Challenge the tissue with a high-K+ solution (e.g., 40-80 mM KCl). A robust contractile response confirms tissue viability. Wash out the KCl and allow the tissue to return to baseline.[25] Tissues that do not respond should be excluded.
-
Dose-Response Measurement:
-
Once a stable baseline is achieved, add this compound to the bath in a cumulative, stepwise manner (e.g., starting from 1 nM and increasing in half-log increments to 10 µM).[8]
-
Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) until a stable contractile response is observed before adding the next concentration.
-
-
Data Analysis: Record the force and frequency of contractions. Analyze the data to determine key pharmacological parameters such as the EC50 (effective concentration for 50% maximal response).
Data Analysis and Interpretation
In Vivo Studies:
-
Efficacy: Calculate the percentage of animals in each group that successfully abort.
-
Latency: Measure the mean time from injection to abortion for each dose group.
-
Statistical Analysis: Use Kaplan-Meier survival analysis to compare the time-to-abortion curves between groups. Use Fisher's exact test to compare success rates.
Ex Vivo Studies:
-
Contractility Parameters: Quantify the amplitude (force), frequency, and area under the curve (AUC) of uterine contractions.
-
Dose-Response Curves: Plot the contractile response against the log concentration of this compound. Use non-linear regression to fit the data and calculate the EC50 and Emax values.[8]
Histological Evaluation:
-
Following in vivo studies, uterine tissue can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Evaluate for changes such as myometrial edema, leukocyte infiltration, hemorrhage, and signs of decidual and placental separation or necrosis.[13][14][23] This provides mechanistic insight into the tissue-level effects of this compound-induced abortion.
References
-
PubChem. This compound Tromethamine. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound Tromethamine? [Link]
-
GlobalRx. (n.d.). This compound Tromethamine 250mcg/mL Solution for Injection: A Detailed Clinical Profile. [Link]
-
Patsnap Synapse. (2024). What is this compound Tromethamine used for? [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound methylate? [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of this compound Tromethamine: An Overview. [Link]
-
Shmygol, A., et al. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments. [Link]
-
Arrowsmith, S. (2022). Human Myometrial Contractility Assays. Methods in Molecular Biology. [Link]
-
Olsson, I. A. S., et al. (2018). Balancing animal welfare and assisted reproduction: ethics of preclinical animal research for testing new reproductive technologies. Human Reproduction. [Link]
-
Atilgan, E., et al. (2019). Ex Vivo Method for Assessing the Mouse Reproductive Tract Spontaneous Motility and a MATLAB-based Uterus Motion Tracking. IU Indianapolis ScholarWorks. [Link]
-
Ethical guidelines for research in animal science. (n.d.). UFAW. [Link]
-
Atilgan, E., et al. (2019). Ex Vivo Method for Assessing the Mouse Reproductive Tract Spontaneous Motility and a MATLAB-based Uterus Motion Tracking Algorithm for Data Analysis. Journal of Visualized Experiments. [Link]
-
Wang, D., & Dubois, R. N. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Bioscience. [Link]
-
Word, R. A., & Li, X. (2010). Are animal models relevant to key aspects of human parturition? American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
-
Georgiev, P., et al. (2008). Histological changes of the feline cervix, endometrium and placenta after mid-gestational termination of pregnancy with aglepristone. Reproduction in Domestic Animals. [Link]
-
Swiss Academy of Medical Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. [Link]
-
Wang, Y., et al. (2020). Establishment of an animal model of intrauterine adhesions after surgical abortion and curettage in pregnant rats. Annals of Translational Medicine. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
-
Patsnap Synapse. (2024). What are PTGFR modulators and how do they work? [Link]
-
Biology Stack Exchange. (2018). What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway? [Link]
-
Wikipedia. (n.d.). Prostaglandin F receptor. [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). This compound trometamol. [Link]
-
Oga, T., et al. (2009). Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta. Nature Medicine. [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. [Link]
-
Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. [Link]
-
Li, T., et al. (2001). [Study of histopathology of endometrium following termination of early pregnancy using mifepristone]. Zhonghua Fu Chan Ke Za Zhi. [Link]
-
Wang, Y., et al. (2020). Establishment of an animal model of intrauterine adhesions after surgical abortion and curettage in pregnant rats. PubMed. [Link]
-
Croy, B. A., et al. (2012). Demystifying Animal Models of Adverse Pregnancy Outcomes: touching bench and bedside. Journal of Reproductive Immunology. [Link]
-
Barquero, F. J., et al. (2024). A Review on the Methodology and Use of the Pregnant Mouse Model in the Study of Brucella Reproductive Pathogenesis and Its Abortifacient Effect. MDPI. [Link]
-
Alçay, S., et al. (2024). Evaluation of the uterine wall echotexture changes following an induced abortion in mid–term pregnant bitches. Revista MVZ Córdoba. [Link]
-
Clark, D. A. (2021). On use of animal models. ResearchGate. [Link]
-
Sugimoto, Y., et al. (2021). A Review of Delayed Delivery Models and the Analysis Method in Mice. International Journal of Molecular Sciences. [Link]
-
Zhang, L., et al. (2022). Cohort Study Summary of the Effects of this compound Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section. Computational and Mathematical Methods in Medicine. [Link]
-
Mayo Clinic. (2025). This compound (intramuscular route). [Link]
-
Padilla, S., et al. (2011). Time-course, dose-response, and age comparative sensitivity of N-methyl carbamates in rats. Toxicological Sciences. [Link]
-
Curtis, K. S., et al. (2022). Systematic Review of Binge Eating Rodent Models for Developing Novel or Repurposing Existing Pharmacotherapies. Nutrients. [Link]
-
MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More. [Link]
Sources
- 1. What is this compound Tromethamine used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review of Delayed Delivery Models and the Analysis Method in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Demystifying Animal Models of Adverse Pregnancy Outcomes: touching bench and bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Establishment of an animal model of intrauterine adhesions after surgical abortion and curettage in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of an animal model of intrauterine adhesions after surgical abortion and curettage in pregnant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-course, dose-response, and age comparative sensitivity of N-methyl carbamates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Balancing animal welfare and assisted reproduction: ethics of preclinical animal research for testing new reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. forskningsetikk.no [forskningsetikk.no]
- 18. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. mims.com [mims.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Histological changes of the feline cervix, endometrium and placenta after mid-gestational termination of pregnancy with aglepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Study of histopathology of endometrium following termination of early pregnancy using mifepristone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the effects of Carboprost on platelet aggregation in vitro
Application Note & Protocol
Title: A Comprehensive Guide to Investigating the In Vitro Effects of Carboprost on Human Platelet Aggregation
Abstract
This document provides a detailed framework for researchers, scientists, and drug development professionals investigating the effects of this compound tromethamine on platelet aggregation in vitro. This compound, a synthetic analogue of prostaglandin F2α (PGF2α), is primarily utilized for its potent oxytocic properties in controlling postpartum hemorrhage.[1][2][3] Given its mechanism of action on smooth muscle and its clinical association with hemostasis, understanding its direct effects on platelet function is of significant interest. This guide offers a scientific rationale, detailed protocols for light transmission aggregometry (LTA), and a discussion of potential mechanistic pathways. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring trustworthy and reproducible results.
Scientific Background & Rationale
1.1 this compound: A Prostaglandin F2α Analogue
This compound is a synthetic 15-methyl analogue of the naturally occurring prostaglandin F2α.[3][4] Its primary clinical application is the induction of myometrial contractions to control postpartum bleeding due to uterine atony.[2][5][6] It functions by binding to prostaglandin F receptors, which are G-protein coupled receptors (GPCRs), leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.[5][7][8] While its effects on uterine and gastrointestinal smooth muscle are well-documented, its direct impact on platelets is less characterized.[2][6] Some clinical studies suggest this compound improves the state of hypercoagulable blood, in part by stimulating the aggregation of blood platelets at the site of injury.[9] This application note provides the tools to investigate this proposed mechanism directly.
1.2 Platelet Aggregation: A Complex Signaling Cascade
Platelet activation and aggregation are critical for hemostasis. This process is initiated by various agonists like ADP, collagen, and thromboxane A2 (TxA2), which bind to specific receptors on the platelet surface.[10][11] This binding triggers intracellular signaling pathways, often involving Gq, G12/13, and Gi proteins, which converge on common events like phospholipase C (PLC) activation, intracellular calcium mobilization, and protein kinase C (PKC) activation.[12][13][14] A crucial player in this cascade is TxA2, a potent platelet agonist that is synthesized by activated platelets and acts on the thromboxane A2 receptor (TP receptor), a GPCR that signals through Gq and G12/13.[13]
1.3 The Scientific Question: Does this compound Directly Modulate Platelet Aggregation?
Given that this compound is a prostaglandin analogue, a key hypothesis is that it may interact with prostaglandin receptors on the platelet surface, such as the TP receptor. The structural similarity between this compound (a PGF2α analogue) and TxA2 suggests a potential for cross-reactivity at the TP receptor, which could either mimic or antagonize the effects of TxA2. This investigation aims to determine if this compound can:
-
Induce platelet aggregation on its own.
-
Potentiate or inhibit platelet aggregation induced by other standard agonists (e.g., ADP, collagen, arachidonic acid).
Understanding this interaction is crucial for a complete pharmacological profiling of this compound and for anticipating its hematological effects in clinical settings.
Proposed Signaling Pathway of this compound in Platelets
The following diagram illustrates the hypothesized mechanism of action for this compound on a platelet, postulating its interaction with the Thromboxane A2 (TP) receptor.
Caption: Hypothesized this compound signaling pathway in a human platelet.
Materials and Reagents
-
Equipment:
-
Light Transmission Aggregometer (e.g., Chrono-log Model 700)
-
Calibrated pipettes
-
Centrifuge (capable of 150-200 x g)
-
Plastic (not glass) test tubes and cuvettes
-
Water bath at 37°C
-
-
Reagents:
-
This compound tromethamine sterile solution (e.g., HEMABATE®)
-
Saline solution (0.9% NaCl)
-
3.2% Sodium Citrate anticoagulant
-
Platelet agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen (equine tendon)
-
Arachidonic Acid (AA)
-
Thromboxane A2 analogue (e.g., U46619)
-
-
-
Human Samples:
-
Freshly drawn whole blood from healthy, consenting donors who have not taken platelet-inhibiting drugs (e.g., aspirin, NSAIDs) for at least 10-14 days.
-
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is the gold standard for in vitro platelet function testing, measuring the increase in light transmission as platelets aggregate in response to an agonist.[15][16]
4.1 Preparation of Platelet-Rich and Platelet-Poor Plasma (PRP & PPP)
Causality: This step is critical for isolating platelets from other blood components. The specific centrifugation forces are designed to pellet red and white blood cells while leaving the smaller platelets suspended in the plasma.
-
Blood Collection: Draw blood via venipuncture into tubes containing 3.2% sodium citrate anticoagulant (ratio 9:1, blood to anticoagulant).[15] Mix gently by inversion.
-
Resting Period: Let the blood "rest" at room temperature for at least 15-30 minutes but process within 4 hours of collection to ensure platelet viability.[15][17]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature with the brake off.[17][18]
-
PRP Harvesting: Carefully aspirate the top layer of yellowish plasma (the PRP) using a plastic pipette and transfer it to a capped plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15 minutes to pellet all cellular components, including platelets.
-
PPP Harvesting: Aspirate the supernatant (the PPP) and transfer to a separate plastic tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment (Optional but Recommended): For standardization, adjust the platelet count of the PRP to a target range (e.g., 200-300 x 10⁹/L) using autologous PPP.[18]
4.2 LTA Experimental Workflow
The following diagram outlines the step-by-step laboratory workflow for the LTA assay.
Caption: Step-by-step experimental workflow for LTA.
4.3 Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow the heating block to reach 37°C.
-
Calibration:
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar and place it in the appropriate channel. Set this as the 0% aggregation baseline.
-
Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the channel. Set this as the 100% aggregation baseline.
-
-
Experiment 1: Direct Effect of this compound
-
Pipette PRP into a cuvette with a stir bar, place it in the heating block, and allow it to equilibrate for 2-5 minutes.
-
Add a specific volume of this compound (start with a dose-response curve, e.g., 1 µM to 100 µM).
-
Record aggregation for 5-10 minutes.
-
Control: Use saline or the drug vehicle as a negative control.
-
-
Experiment 2: Modulatory Effect of this compound
-
Pipette PRP into a cuvette, add a stir bar, and equilibrate.
-
Add a specific concentration of this compound (or vehicle control) and incubate for 1-2 minutes.
-
Add a known platelet agonist (e.g., ADP at 5 µM, Collagen at 2 µg/mL, or AA at 0.5 mM).
-
Record aggregation for 5-10 minutes.
-
Self-Validation: The response to the agonist in the vehicle control must be within the expected normal range for the assay to be valid.
-
Data Presentation and Interpretation
Results should be quantified by measuring the maximum percentage of aggregation (% Max Aggregation) and the slope of the aggregation curve. Data should be presented clearly in tables for easy comparison.
Table 1: Example Data Summary for this compound Effects
| Condition | Agonist (Concentration) | N (Replicates) | % Max Aggregation (Mean ± SD) | Slope (Mean ± SD) |
| Vehicle Control | None | 3 | ||
| This compound (10 µM) | None | 3 | ||
| Vehicle Control | ADP (5 µM) | 3 | ||
| This compound (10 µM) + ADP (5 µM) | ADP (5 µM) | 3 | ||
| Vehicle Control | Collagen (2 µg/mL) | 3 | ||
| This compound (10 µM) + Collagen (2 µg/mL) | Collagen (2 µg/mL) | 3 | ||
| Vehicle Control | AA (0.5 mM) | 3 | ||
| This compound (10 µM) + AA (0.5 mM) | AA (0.5 mM) | 3 |
Interpretation of Potential Outcomes:
-
No Effect: this compound does not induce aggregation on its own and does not alter agonist-induced aggregation. This would suggest it does not significantly interact with the tested platelet activation pathways in vitro.
-
Agonist Effect: this compound alone causes platelet aggregation, suggesting it acts as a direct platelet agonist, possibly via the TP receptor.
-
Potentiation: this compound enhances aggregation induced by other agonists. This could indicate a synergistic effect on a common signaling pathway.
-
Inhibition: this compound reduces aggregation induced by other agonists. This would suggest an antagonistic effect. An inhibitory effect on AA-induced aggregation would strongly point towards an interaction within the cyclooxygenase or thromboxane synthase pathway.
Troubleshooting and Considerations
-
Pre-analytical Variables: Platelet function is highly sensitive to pre-analytical variables. Strictly adhere to protocols for blood drawing, handling, and temperature to ensure reproducibility.[17]
-
Donor Variability: Platelet reactivity can vary significantly between individuals. It is essential to use multiple donors for each experiment to ensure the observed effects are not donor-specific.
-
Drug Stability: Prepare fresh dilutions of this compound and agonists for each experiment.
-
pH: Ensure the pH of the PRP remains stable during testing, as pH changes can affect platelet function.[17]
References
-
Cattaneo, M. (2018). Platelet signaling: a complex interplay between inhibitory and activatory networks. Journal of Thrombosis and Haemostasis. Available at: [Link]
-
Zhang, L., et al. (2018). Effect of this compound tromethamine in prevention of postpartum hemorrhage in cesarean section. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2257-2262. Available at: [Link]
-
Cattaneo, M., et al. (2013). Recommendations for the Standardization of Light Transmission Aggregometry. Journal of Thrombosis and Haemostasis. Available at: [Link]
-
Shakhidzhanov, S.S., et al. (2014). Activators, receptors and signal transduction pathways of blood platelets. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. Available at: [Link]
-
Hayward, C.P.M., et al. (2013). Recommendations for the Standardization of Light Transmission Aggregometry: A Consensus of the Working Party from the Platelet Physiology Subcommittee of SSC/ISTH. TheMednet. Available at: [Link]
-
Li, Z., et al. (2017). New Concepts and Mechanisms of Platelet Activation Signaling. Physiology. Available at: [Link]
-
Ghasemzadeh, M. & Hosseini, E. (2016). Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets. International Journal of Hematology-Oncology and Stem Cell Research. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2008). Standardization of Platelet Function Testing CLSI Guideline H58-P Platelet Function Testing by Aggregometry. NASCOLA. Available at: https://www.nasc_ola.
-
Li, Z., et al. (2010). Signaling During Platelet Adhesion and Activation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Gresele, P. (2020). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Seminars in Thrombosis and Hemostasis. Available at: [Link]
-
Al-Ghazaly, M., et al. (2019). Light Transmission Aggregometry For Platelet Function Testing Position Paper On Current Recommendations and French Proposals For Accreditation. Scribd. Available at: [Link]
-
Zhang, L., et al. (2018). Effect of this compound tromethamine in prevention of postpartum hemorrhage in cesarean section. PubMed. Available at: [Link]
-
Picmonic. (n.d.). Master this compound (Hemabate) Nursing Considerations. Picmonic. Available at: [Link]
-
RxList. (n.d.). Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of this compound Tromethamine? Patsnap Synapse. Available at: [Link]
-
Drugs.com. (n.d.). This compound Monograph for Professionals. Drugs.com. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]
-
Drugs.com. (n.d.). This compound Disease Interactions. Drugs.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Tromethamine. PubChem. Available at: [Link]
-
Tsoupras, A., et al. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX. Available at: [Link]
-
Toda, N. (1983). Mechanism of action of carbocyclic thromboxane A2 and its interaction with prostaglandin I2 and verapamil in isolated arteries. Journal of Cardiovascular Pharmacology. Available at: [Link]
-
Tsoupras, A., et al. (2019). (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. ResearchGate. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). This compound trometamol. TGA. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of this compound methylate? Patsnap Synapse. Available at: [Link]
-
Drugs.com. (2025). This compound Uses, Side Effects & Warnings. Drugs.com. Available at: [Link]
-
Nishio, S., et al. (1993). Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry. Prostaglandins. Available at: [Link]
-
Labcorp. (2025). An in vitro microfluidic model of platelet aggregation. Labcorp. Available at: [Link]
-
Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Hemabate® this compound tromethamine injection, USP. accessdata.fda.gov. Available at: [Link]
Sources
- 1. This compound (Hemabate) Nursing Considerations [picmonic.com]
- 2. Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tga.gov.au [tga.gov.au]
- 5. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. ahajournals.org [ahajournals.org]
- 15. de-vhl.nl [de-vhl.nl]
- 16. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. nascola.com [nascola.com]
Application Notes and Protocols for Carboprost in the Study of Uterine Atony
Prepared for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Carboprost tromethamine in preclinical research focused on uterine atony, a primary cause of postpartum hemorrhage (PPH). This document outlines the molecular basis of this compound's action, detailed protocols for its application in both in vitro and in vivo models, and critical considerations for experimental design and data interpretation.
Introduction: The Challenge of Uterine Atony and the Role of this compound
Uterine atony, the failure of the uterus to contract sufficiently after childbirth, is the leading cause of PPH, a life-threatening condition.[1] Effective management relies on the prompt administration of uterotonic agents to stimulate myometrial contractions and control bleeding. This compound tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a potent uterotonic agent used clinically for PPH unresponsive to conventional therapies like oxytocin.[2][3][4] Its robust and sustained contractile effect makes it a critical tool in obstetric emergencies and a key subject of study for understanding and treating uterine atony.[5]
This compound's chemical structure, specifically the methylation at the C-15 position, confers resistance to enzymatic degradation, resulting in a longer half-life and more sustained action compared to naturally occurring prostaglandins.[6][7] This guide will delve into the cellular mechanisms and provide practical protocols for researchers investigating this important therapeutic agent.
Mechanism of Action: A Cellular Perspective
This compound exerts its powerful uterotonic effect by mimicking the action of endogenous PGF2α.[8][9] It binds to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, on the surface of myometrial smooth muscle cells.[8][9] This binding initiates a well-defined signaling cascade that culminates in forceful and sustained uterine contractions.[8]
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to the FP receptor on the myometrial cell membrane.[8]
-
G-Protein Activation: This binding activates a Gq protein, which in turn activates the enzyme Phospholipase C (PLC).[8]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8][9]
-
Muscle Contraction: The increased intracellular Ca2+ concentration is the primary trigger for muscle contraction.[8] Calcium ions bind to calmodulin, which then activates myosin light-chain kinase (MLCK).[8] MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[8]
-
Sustained Contraction: DAG activates Protein Kinase C (PKC), which contributes to the sustained nature of the contraction by enhancing the sensitivity of the contractile apparatus to calcium.[8]
This cascade of events leads to the powerful myometrial contractions necessary to constrict uterine blood vessels at the placental site, thereby controlling postpartum hemorrhage.[10]
Signaling Pathway of this compound in Myometrial Cells
Caption: this compound signaling cascade in uterine smooth muscle cells.
In Vitro Studies: Assessing Myometrial Contractility
In vitro studies using isolated uterine muscle strips are invaluable for directly assessing the contractile response to this compound and for dissecting its mechanism of action without the complexities of systemic circulation and neural inputs.
Protocol 1: Preparation and Mounting of Human Myometrial Strips
This protocol is adapted from studies investigating the contractile effects of uterotonic agents on human myometrial tissue.[11][12]
1. Tissue Acquisition and Preparation:
- Obtain fresh myometrial biopsies from consenting patients undergoing elective cesarean delivery.[11] Biopsies should be taken from the upper margin of the uterine incision.
- Immediately place the tissue in cold (4°C) physiological salt solution (PSS) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
- Dissect the myometrium into longitudinal strips of approximately 2 mm x 10 mm.
2. Mounting in Organ Baths:
- Mount the myometrial strips vertically in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
- Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
- Apply a resting tension of approximately 2 grams and allow the strips to equilibrate for at least 60-90 minutes, with washes of fresh PSS every 15-20 minutes, until stable spontaneous contractions are observed.
Protocol 2: Dose-Response Analysis of this compound
1. Baseline Recording:
- Once stable, record baseline contractile activity (amplitude and frequency) for a 20-30 minute period.
2. Cumulative Dose-Response Curve:
- Prepare a stock solution of this compound tromethamine.
- Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[12]
- Allow the tissue to stabilize at each concentration for a defined period (e.g., 10-15 minutes) before adding the next dose.
- Record the contractile response throughout the experiment.
3. Data Analysis:
- Measure the amplitude (in grams or millinewtons) and frequency (contractions per 10 minutes) of contractions at baseline and at each this compound concentration.
- Calculate the Motility Index (MI) as Amplitude × Frequency.[11][12]
- The area under the curve (AUC) can also be calculated as a measure of total contractile activity.
- Plot the dose-response curve (e.g., MI vs. log[this compound]) to determine parameters such as EC50 (the concentration that produces 50% of the maximal response).
Experimental Workflow for In Vitro Myometrial Contractility Assay
Caption: Workflow for assessing this compound's effect on myometrial strips.
In Vivo Studies: Modeling Uterine Atony and PPH
The development of reliable animal models of uterine atony is crucial for preclinical testing of uterotonic agents.[13][14] While no single model perfectly replicates human PPH, various approaches have been used to create a state of uterine hypo-responsiveness.[13][14] Pregnant rats are a commonly used model.[1][15]
Protocol 3: Induction of Uterine Atony in a Rodent Model
1. Animal Model:
- Use time-mated pregnant Sprague-Dawley rats at late gestation (e.g., day 20-21).
- House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Anesthesia and Surgical Preparation:
- Anesthetize the pregnant rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or injectable anesthetics).
- Perform a laparotomy to expose the uterine horns.
- Maintain the animal's body temperature throughout the procedure.
3. Induction of Uterine Atony:
- Uterine atony can be induced pharmacologically. For example, by administering a tocolytic agent such as a β2-adrenergic agonist (e.g., ritodrine) or a calcium channel blocker (e.g., nifedipine) to suppress myometrial contractility.
- Alternatively, a model based on inflammation at the maternal-fetal interface has been developed using nanoparticle delivery of inflammatory mediators.[1][15]
4. Monitoring:
- Monitor uterine tone and contractility directly via observation or through the placement of intrauterine pressure catheters.
- Monitor maternal vital signs, including blood pressure and heart rate.
Protocol 4: Administration and Efficacy Assessment of this compound In Vivo
1. This compound Administration:
- Once uterine atony is established, administer this compound tromethamine via deep intramuscular (IM) injection.[3][16]
- Dosing should be determined based on pilot studies, starting with doses scaled down from the human equivalent dose.
2. Efficacy Assessment:
- Primary Outcome: Measure the time to restoration of uterine tone and the cessation of bleeding (if a hemorrhage model is used).
- Secondary Outcomes:
- Quantify blood loss by collecting and measuring the volume of shed blood.
- Record changes in intrauterine pressure to quantify the contractile response.
- Monitor maternal hemodynamic stability (blood pressure, heart rate).
3. Data Analysis:
- Compare the outcomes in this compound-treated animals to a vehicle-treated control group.
- Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the findings.
Quantitative Data and Dosing Considerations
The following tables summarize key quantitative data for the application of this compound in both clinical and research settings.
Table 1: Clinical Dosing of this compound Tromethamine for PPH
| Parameter | Value | Reference(s) |
| Initial Dose | 250 mcg | [2][10][17][18] |
| Route of Administration | Deep Intramuscular (IM) Injection | [2][3][18] |
| Repeat Dose Interval | 15 to 90 minutes | [10][17][18] |
| Maximum Total Dose | 2 mg (8 doses) | [2][10][18] |
Note: Clinical dosages are provided for context and should be adapted appropriately for preclinical animal studies based on species-specific pharmacokinetics and allometric scaling.
Table 2: Common Side Effects Observed in Clinical Use
| Side Effect | Approximate Incidence | Reference(s) |
| Nausea and Vomiting | ~66% | [4] |
| Diarrhea | ~66% | [4] |
| Fever/Temperature Increase | ~12.5% | [4] |
| Flushing | ~7% | [4] |
| Hypertension | Variable | [4][19] |
| Bronchoconstriction | Possible, especially in asthmatics | [4][8][20] |
Researchers should be aware of these potential systemic effects when designing and interpreting in vivo experiments.
Conclusion and Future Directions
This compound remains a cornerstone in the management of uterine atony. The protocols outlined in this guide provide a framework for researchers to investigate its fundamental mechanisms of action and to evaluate novel therapeutic strategies for PPH. Future research may focus on targeted drug delivery systems to minimize systemic side effects, the development of more refined animal models that closely mimic the pathophysiology of human uterine atony, and the investigation of combination therapies to enhance uterotonic efficacy. A thorough understanding of this compound's application in these research settings is essential for advancing the field of obstetric pharmacology and improving maternal health outcomes.
References
-
This compound: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.). MIMS. Retrieved January 3, 2026, from [Link]
-
What is the mechanism of this compound methylate? (2024, July 17). Patsnap Synapse. Retrieved January 3, 2026, from [Link]
-
This compound Tromethamine 250mcg/mL Solution for Injection: A Detailed Clinical Profile. (n.d.). GlobalRx. Retrieved January 3, 2026, from [Link]
-
PHARMACOLOGY OF this compound Tromethamine (Hemabate) ; Pharmacokinetics, Mechanism of action, Uses. (2024, November 23). YouTube. Retrieved January 3, 2026, from [Link]
-
New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems. (2023, November 23). PubMed. Retrieved January 3, 2026, from [Link]
-
The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
What is the recommended dose and administration of this compound tromethamine (Inj corboprost) for treating severe postpartum hemorrhage? (2023, November 19). Dr.Oracle. Retrieved January 3, 2026, from [Link]
-
What is the mechanism of this compound Tromethamine? (2024, July 17). Patsnap Synapse. Retrieved January 3, 2026, from [Link]
-
This compound – Hemabate. (n.d.). Right Decisions. Retrieved January 3, 2026, from [Link]
-
HEMABATE® (this compound tromethamine) Dosage and Administration | Pfizer Medical - US. (n.d.). Pfizer Medical. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
This compound (intramuscular route). (2023, February 1). Mayo Clinic. Retrieved January 3, 2026, from [Link]
-
This compound: Key Safety & Patient Guidance. (2023, June 9). Drugs.com. Retrieved January 3, 2026, from [Link]
-
This compound - NEW ZEALAND DATA SHEET. (n.d.). Medsafe. Retrieved January 3, 2026, from [Link]
-
This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]
-
Hemabate - Drug Summary. (n.d.). Prescriber's Digital Reference. Retrieved January 3, 2026, from [Link]
-
Animal models of postpartum hemorrhage | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
(PDF) New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems. (2023, November 24). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Master this compound (Hemabate) Nursing Considerations. (n.d.). Picmonic. Retrieved January 3, 2026, from [Link]
-
This compound Tromethamine Injection, USP [250 mcg/mL (1 mL)] Rx only. (n.d.). DailyMed. Retrieved January 3, 2026, from [Link]
-
Hemabate® this compound tromethamine injection, USP. (n.d.). accessdata.fda.gov. Retrieved January 3, 2026, from [Link]
-
Cohort Study Summary of the Effects of this compound Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section. (n.d.). NIH. Retrieved January 3, 2026, from [Link]
-
Hemabate (this compound tromethamine) - Complete Medication Label Info, PA Forms, & Patient Education (2025). (2023, November 1). PrescriberPoint. Retrieved January 3, 2026, from [Link]
-
Animal models of postpartum hemorrhage. (n.d.). OUCI. Retrieved January 3, 2026, from [Link]
-
Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review. (2024, June 21). NIH. Retrieved January 3, 2026, from [Link]
-
Animal models of postpartum hemorrhage. (2024, March 25). PubMed - NIH. Retrieved January 3, 2026, from [Link]
-
Clinical Study on Role and Efficacy of Lower Dose of this compound [125 μg] and its Comparision with Oxytocin. (2021, August 9). SAS Publishers. Retrieved January 3, 2026, from [Link]
Sources
- 1. New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound (Hemabate) Nursing Considerations [picmonic.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pdr.net [pdr.net]
- 8. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 9. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 10. mims.com [mims.com]
- 11. The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal models of postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Tromethamine Injection, USP [250 mcg/mL (1 mL)] Rx only [dailymed.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. pfizermedical.com [pfizermedical.com]
- 19. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 20. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Carboprost stability in different physiological buffers and temperatures
Welcome to the technical support center for Carboprost. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your research.
Introduction to this compound Stability
This compound, a synthetic analog of prostaglandin F2α, is a potent oxytocic agent.[1][2] Its stability is a critical factor for researchers, as degradation can lead to a loss of biological activity and inconsistent experimental results. The primary culprits in this compound degradation are pH and temperature. Understanding the interplay of these factors is essential for proper handling, storage, and use of this compound in research applications.
The this compound molecule is susceptible to degradation, particularly in acidic to neutral conditions, through pathways such as epimerization and dehydration.[3] This guide will provide you with the necessary information to mitigate these risks and troubleshoot any stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the official storage conditions for this compound?
The commercial formulation of this compound tromethamine sterile solution must be refrigerated at 2°C to 8°C (36°F to 46°F).[4][5][6] For research purposes, it is recommended to store stock solutions at -20°C.
Q2: How should I prepare a stock solution of this compound?
This compound tromethamine is readily soluble in water at room temperature at concentrations greater than 75 mg/mL.[7] For research applications, it is also soluble in organic solvents like DMSO and ethanol.[8] It is advisable to prepare a concentrated stock solution in an appropriate solvent and then dilute it into your experimental buffer immediately before use.
Q3: Is this compound stable in aqueous solutions?
Yes, this compound has been shown to be stable in water and saline for at least 6 days when stored at either 4°C or room temperature.[8][9] However, the pH of the solution is a critical factor influencing its long-term stability.
Q4: How does pH affect the stability of this compound?
This compound's stability is highly pH-dependent. It is significantly more stable in alkaline conditions. Degradation is extensive at a pH below 8 but is almost completely suppressed at a pH above 9.1.[3][10] In a tromethamine buffer at pH 9.55, this compound showed less than 3-4% degradation after being stored at 37°C for at least one year.[3]
Q5: Will this compound be stable in my physiological buffer at pH 7.4 (e.g., PBS or TBS)?
Based on the pH-dependent stability profile, you should anticipate some degradation of this compound in buffers at physiological pH (7.4).[3] The rate of degradation will be influenced by the temperature and duration of your experiment. For short-term experiments, the degradation may be minimal, but for longer-term studies (e.g., multi-day cell culture), a loss of active compound should be considered.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I am not observing the expected biological effect of this compound in my cell culture experiment.
Possible Cause: Degradation of this compound in the cell culture medium.
Cell culture media are typically buffered around pH 7.4, a condition where this compound is susceptible to degradation, especially at an incubator temperature of 37°C.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Solutions:
-
Increase Dosing Frequency: If your experiment runs for several days, consider replacing the medium with freshly prepared this compound more frequently (e.g., every 24 hours) to maintain a sufficient concentration of the active compound.
-
Prepare Fresh Working Solutions: Always prepare your final working dilution of this compound in the culture medium immediately before adding it to your cells. Avoid storing diluted this compound solutions at 37°C for extended periods.
-
Perform a Quick Stability Check: To confirm if degradation is the issue, you can incubate a solution of this compound in your cell culture medium under your experimental conditions (e.g., 37°C for 24, 48, and 72 hours). Then, test the biological activity of these aged solutions compared to a freshly prepared one. A diminished effect in the aged solutions would point towards degradation.
Issue 2: I see a precipitate in my this compound stock solution after thawing.
Possible Cause: Poor solubility at low temperatures or solvent evaporation.
Solutions:
-
Gentle Warming and Vortexing: Allow the vial to warm to room temperature and then gently vortex to redissolve the compound. Sonication can also be beneficial for compounds dissolved in water.[7]
-
Solvent Choice: For long-term storage at -20°C or -80°C, using an organic solvent like DMSO or ethanol, in which this compound is highly soluble, can prevent precipitation issues.[8]
-
Check for Evaporation: Ensure your storage vials are sealed tightly to prevent solvent evaporation, which would increase the concentration and could lead to precipitation.
Data on this compound Stability
The following tables summarize the available data on this compound stability under different conditions.
Table 1: Stability of this compound in Aqueous Solutions
| Solvent | Temperature | Duration | Stability | Reference |
| Water | 4°C | 6 days | Stable | [8][9] |
| Water | Room Temperature | 6 days | Stable | [8][9] |
| Saline | 4°C | 6 days | Stable | [8][9] |
| Saline | Room Temperature | 6 days | Stable | [8][9] |
Table 2: pH-Dependent Degradation of this compound at 60°C for 7 Days
| Buffer | pH | % Remaining this compound | % Degradation Products | Reference |
| Acetate | 3.6 | ~20% | ~80% | [3][10] |
| Phosphate | 6.4 | ~50% | ~50% | [3][10] |
| Phosphate | 7.3 | ~70% | ~30% | [3][10] |
| Tris-HCl | 8.0 | ~85% | ~15% | [3][10] |
| Tris-HCl | 9.1 | >95% | <5% | [3][10] |
Note: The values in Table 2 are estimations based on graphical data from the cited source and are intended to illustrate the trend of pH-dependent stability.
Experimental Protocol: Assessing this compound Stability in a Physiological Buffer
This protocol provides a framework for conducting a stability study of this compound in your specific experimental buffer (e.g., PBS or TBS at pH 7.4).
Objective: To determine the rate of this compound degradation in a chosen buffer at a specific temperature over time.
Materials:
-
This compound tromethamine
-
Your physiological buffer of choice (e.g., PBS, pH 7.4)
-
High-quality solvent for stock solution (e.g., DMSO or ethanol)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Sterile, sealed vials
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Workflow Diagram:
Caption: Experimental workflow for a this compound stability study.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution with your chosen physiological buffer to a final concentration relevant to your experiments (e.g., 10 µg/mL).
-
Aliquoting: Dispense the working solution into multiple sterile, tightly sealed vials. Prepare a set of vials for each temperature you will be testing.
-
Time Zero (T=0) Sample: Immediately after preparation, take one vial and store it at -80°C. This will serve as your T=0 reference sample.
-
Incubation: Place the remaining vials in their respective temperature-controlled environments (e.g., a refrigerator at 4°C, a benchtop at 25°C, and an incubator at 37°C).
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one vial from each temperature and immediately store it at -80°C to halt any further degradation.
-
HPLC Analysis: Once all samples are collected, thaw them and analyze them using a validated HPLC method. This will allow for the separation and quantification of the parent this compound peak from any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
References
Sources
- 1. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. medicago.se [medicago.se]
- 6. beefrepro.org [beefrepro.org]
- 7. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Guide: Identification and Characterization of Carboprost Degradation Products
Welcome to the technical support center for Carboprost analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the identification and characterization of this compound degradation products. As a synthetic prostaglandin analogue, this compound's stability is paramount to its therapeutic efficacy and safety.[1][2] Understanding its degradation profile is a critical aspect of formulation development, stability testing, and quality control.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal factors behind experimental choices, ensuring your methodologies are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational knowledge required before embarking on complex degradation studies.
Q: What is this compound, and why is its stability a primary concern?
A: this compound is a synthetic analogue of prostaglandin F2α, specifically 15-methyl-PGF2α.[2][3] It is a potent oxytocic agent used primarily to control postpartum hemorrhage due to uterine atony.[1][2] Its stability is critical because degradation can lead to a loss of potency, meaning the drug may not effectively prevent life-threatening bleeding. Furthermore, degradation products could potentially have different pharmacological activities or toxicities, making a thorough understanding of the degradation profile essential for patient safety.
Q: What are the primary known degradation pathways for this compound?
A: this compound is particularly susceptible to acid-catalyzed degradation.[4][5] Its stability is significantly influenced by pH, with greater stability observed in neutral to slightly alkaline conditions (pH 7.0-8.0).[5][6] Studies have shown that degradation is extensive at pH values below 8 but is almost completely suppressed at a pH above 9.1.[4][5] The main degradation reactions include:
-
Epimerization: Conversion of the active 15(S)-epimer to its diastereomer, the 15(R)-epimer.[4][7]
-
Dehydration: The loss of a water molecule, particularly at the tertiary allylic hydroxyl group at the C-15 position.[4][8]
-
Isomerization: Formation of the 5-trans isomer from the native 5-cis (5Z) configuration.[7][9]
Q: What are the most common degradation products or impurities I should anticipate?
A: Based on known degradation pathways, the primary impurities to monitor are:
-
(15R)-epimer of this compound: A stereoisomer formed under acidic conditions.[4][10]
-
Dehydration Products: Various isomers resulting from the loss of water, leading to the formation of additional double bonds.[4][8]
Reference standards for many of these impurities are commercially available and are essential for accurate identification and quantification.[1][10][11][12]
Q: What are the official storage conditions for this compound to ensure its stability?
A: According to United States Pharmacopeia (USP) guidelines and product information, this compound Tromethamine Injection should be stored in a refrigerator at 2°C to 8°C.[6][13][14] The bulk drug substance should be preserved in well-closed containers and stored in a freezer.[7]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific challenges you may encounter during your analytical work.
Q1: My chromatogram shows unexpected peaks eluting close to the main this compound peak. How do I begin to identify them?
A: This is a common scenario, often indicating the presence of isomers which have very similar polarities.
-
The "Why": Isomers like the 15R-epimer or 5-trans isomer are structurally very similar to this compound, making them difficult to separate on standard reversed-phase columns.
-
The Solution:
-
Hypothesize: Assume the peaks are known isomers. Check the relative retention times against any available reference standards.
-
High-Resolution Chromatography: If standards are unavailable, improve your separation. A longer column, a shallower gradient, or a different stationary phase (e.g., one with phenyl-hexyl properties) may resolve the peaks.
-
Initial Mass Spectrometry (MS) Analysis: The first and most critical step is to obtain mass data. An LC-MS analysis will immediately tell you if the unknown peak has the same mass as this compound (suggesting an isomer) or a different mass (suggesting a dehydration product, M-18, or an oxidation product, M+16).[15]
-
Q2: I'm struggling to achieve baseline separation of the 15(S) and 15(R) epimers of this compound. What are my options?
A: Separating diastereomers is a classic chromatographic challenge.
-
The "Why": Epimers have identical mass and similar chemical properties, requiring specialized separation techniques. Standard C18 columns are often insufficient.
-
The Solution:
-
Derivatization: this compound lacks a strong UV chromophore. Derivatizing it to form a UV-absorbing ester (e.g., a naphthacyl ester) not only enhances detection but can also improve the separation of isomers on normal-phase silica gel columns.[8][9] This is a well-established method for this compound analysis.
-
Chiral Chromatography: For definitive separation without derivatization, a chiral stationary phase (e.g., amylose-based) under normal-phase conditions can be highly effective.[5]
-
Q3: My LC-MS/MS data for a degradation product is ambiguous. How can I obtain a definitive structure?
A: While MS/MS provides valuable fragmentation data, it can sometimes lead to an incorrect structural assignment.[16] For unequivocal identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
The "Why": NMR provides definitive information about the connectivity and spatial relationships of atoms within a molecule.[17][18][19]
-
The Solution Workflow:
-
Isolation: Use preparative or semi-preparative HPLC to isolate a sufficient quantity (typically >50 µg) of the unknown degradation product.
-
Purity Check: Confirm the purity of the isolated fraction using your analytical HPLC method.
-
NMR Analysis: Submit the purified sample for a suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).[16][20] This data will allow for the unambiguous elucidation of the molecular structure.
-
Q4: I am designing a forced degradation study for a new this compound formulation. What are the recommended starting conditions?
A: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[21][22][23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[24]
-
The "Why": These studies subject the drug to conditions more severe than accelerated stability testing to rapidly identify likely degradation pathways.[21] The results are fundamental to developing stable formulations and analytical methods.[22]
Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies | Stress Condition | Reagent/Condition | Temperature | Duration | Rationale | | :--- | :--- | :--- | :--- | :--- | | Acid Hydrolysis | 0.1 M HCl | 60-70°C | 2-8 hours | To induce acid-catalyzed degradation, primarily epimerization and dehydration.[4][24] | | Base Hydrolysis | 0.1 M NaOH | 60-70°C | 2-8 hours | To evaluate stability in alkaline conditions; this compound is generally more stable here.[4][5] | | Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To assess susceptibility to oxidative degradation.[22][24] | | Thermal | 70°C (in solution) | 1 week | To evaluate the effect of heat on the molecule.[24] | | Photolytic | 1.2 million lux-hr visible & 200 W-hr/m² UV | Ambient | As per ICH Q1B | To assess light sensitivity.[24] |
Q5: My mass balance in the forced degradation study is low (<95%). What are the likely causes and how can I troubleshoot this?
A: Poor mass balance is a red flag indicating that not all components are being accounted for by your analytical method.
-
The "Why": This can happen if degradation products are non-UV absorbing, volatile, or precipitate out of solution. Your analytical method may not be truly "stability-indicating."
-
The Solution:
-
Check for Precipitation: Visually inspect all stressed samples for any solid material.
-
Use a Universal Detector: Run the samples on an HPLC system equipped with a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or coupled to a Mass Spectrometer (MS) running in full scan mode. These detectors do not rely on a chromophore and can detect a wider range of compounds.
-
Change Wavelength: If using a PDA detector, analyze the chromatograms at multiple wavelengths to ensure you are not missing degradants that absorb at a different λmax than the parent drug.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for your laboratory work. They should be validated for your specific equipment and sample matrices.
Protocol 1: Forced Degradation (Stress Testing) of this compound
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound Tromethamine in a suitable solvent (e.g., methanol or water).
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 70°C. Withdraw aliquots at 2, 4, 6, and 8 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 70°C. Withdraw and neutralize aliquots as in the acid degradation step.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature in the dark. Withdraw aliquots at 4, 8, and 24 hours.
-
Thermal Degradation: Heat a sealed vial of the stock solution at 70°C. Withdraw aliquots at 24, 48, and 72 hours.
-
Sample Analysis: Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method (Post-Derivatization)
This protocol is based on established methods for separating this compound and its isomers.[9]
-
Derivatization: React the this compound sample with a naphthacyl bromide reagent to form the UV-absorbing naphthacyl ester. This step is critical for sensitive UV detection.
-
Chromatographic Conditions:
-
Column: Silica Gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Methylene chloride:1,3-butanediol:water (496:4:0.25 v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: This normal-phase system is effective at separating the naphthacyl esters of this compound, its 15R-epimer, and the 5-trans isomer.[9]
-
Protocol 3: LC-MS/MS for Degradant Identification
-
Sample Preparation: Use samples from the forced degradation study, diluted in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), with positive/negative ion switching to capture a wider range of potential degradants.[8]
-
Scan Mode:
-
Full Scan: To detect all ions and identify molecular weights of unknown peaks.
-
Data-Dependent MS/MS: To automatically trigger fragmentation of the most intense ions from the full scan, providing structural information.
-
-
Section 4: Visualization of Key Processes
Diagrams help clarify complex relationships and workflows.
Caption: Primary degradation pathways of this compound under various stress conditions.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. uspbpep.com [uspbpep.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of two high-pressure liquid chromatographic assays for this compound, a synthetic prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tlcpharma.com [tlcpharma.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound Impurity 1 | Axios Research [axios-research.com]
- 13. drugs.com [drugs.com]
- 14. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 15. Identification of degradation products from aqueous carboplatin injection samples by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bionmr.unl.edu [bionmr.unl.edu]
- 19. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. biomedres.us [biomedres.us]
- 23. cdn2.hubspot.net [cdn2.hubspot.net]
- 24. Forced Degradation Studies - STEMart [ste-mart.com]
Technical Support Center: Troubleshooting Carboprost Solubility for In Vitro Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Carboprost. As a synthetic analog of prostaglandin F2α, this compound is a potent bioactive lipid that requires careful handling to ensure experimental success.[1][2][3][4] This guide is designed to provide in-depth, practical solutions to common challenges related to its solubility and stability in in vitro assay systems. By understanding the chemical principles behind the protocols, you can ensure reliable, reproducible, and accurate results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound, and why is proper solubilization crucial for my in vitro assay?
Answer: this compound is a synthetic 15-methyl analog of prostaglandin F2α (PGF2α).[3][5][6] Its mechanism of action involves binding to and activating the prostaglandin F receptor, which stimulates smooth muscle contraction.[1][7][8] In research, it's used to study signaling pathways related to the PGF2α receptor, smooth muscle physiology, and related pathological conditions.
Proper solubilization is the bedrock of a successful experiment for three key reasons:
-
Bioavailability: Only dissolved molecules can interact with cellular receptors. Precipitated or aggregated this compound is biologically inactive and will lead to a gross underestimation of its true potency.
-
Concentration Accuracy: If the compound is not fully dissolved, the actual concentration in your working solution will be significantly lower than your calculated concentration, invalidating dose-response curves.
-
Reproducibility: Inconsistent solubility between experiments is a major source of variability, making it impossible to compare results or build upon previous findings.
The active form of this compound is a carboxylic acid, but it is typically supplied as a tromethamine salt (this compound tromethamine) to enhance its aqueous solubility.[8][9] Understanding how to handle this salt form and its subsequent dilutions is critical.
Q2: I'm preparing my initial stock solution of this compound tromethamine. What is the best solvent to use and at what concentration?
Answer: For the initial high-concentration stock solution, an organic solvent is recommended, even though the tromethamine salt has good water solubility.[8][10] This approach maximizes long-term stability and minimizes the volume of organic solvent introduced into your final aqueous assay medium.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent choice. This compound tromethamine is highly soluble in DMSO (e.g., 99 mg/mL).[11]
-
Ethanol: A suitable alternative. Many prostaglandins are soluble in ethanol.[12]
Scientific Rationale: Organic solvents like DMSO prevent the compound from hydrolyzing or degrading, which can occur more readily in aqueous solutions. Creating a high-concentration stock (e.g., 10-20 mg/mL or ~20-40 mM) allows you to make subsequent dilutions where the final concentration of the organic solvent in your cell culture medium is minimal (typically ≤0.1%), thus avoiding solvent-induced cytotoxicity.
-
Equilibrate: Allow the vial of powdered this compound tromethamine to come to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO directly to the vial. For example, to make a 10 mg/mL solution from 5 mg of powder, add 500 µL of DMSO.
-
Dissolution: Vortex the vial briefly. If needed, sonication can be used to ensure complete dissolution.[11] Visually inspect the solution against a light source to confirm there is no particulate matter.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in low-protein-binding polypropylene tubes. This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound.[13]
-
Storage: Store the aliquots at -80°C for long-term stability (up to one year).[11][14]
| Property | This compound Tromethamine | Reference(s) |
| Molecular Weight | 489.64 g/mol | [8][9][11] |
| Solubility in Water | >75 mg/mL (153 mM) | [8][9][10][15] |
| Solubility in DMSO | 99 mg/mL (202 mM) | [11] |
Q3: My this compound stock solution appears cloudy or has precipitated after storage. What went wrong?
Answer: Cloudiness or precipitation in your stock solution, especially after storage, typically points to one of three issues: improper storage, solvent hydration, or exceeding the solubility limit at a lower temperature.
Troubleshooting Steps:
-
Temperature Fluctuation: Ensure your freezer maintains a stable -80°C. Frequent opening of the freezer or storage in a frost-free freezer (which undergoes temperature cycles) can be detrimental.
-
Solvent Quality: The DMSO or ethanol used should be anhydrous (reagent or molecular biology grade). Over time, solvents can absorb atmospheric moisture, reducing their solvating power for hydrophobic molecules and potentially causing precipitation.
-
Freeze-Thaw Cycles: Avoid reusing a single stock tube multiple times. The process of thawing and refreezing can introduce moisture and promote degradation or precipitation. Always use single-use aliquots.[13]
-
Re-dissolving: If you observe precipitation in a freshly thawed aliquot, you can gently warm it to 37°C and vortex or sonicate briefly to try and get the compound back into solution before making your serial dilutions.[16] However, if it does not readily dissolve, it is best to discard the aliquot and start with a fresh one.
Q4: I've successfully made a stock in DMSO, but it crashes out when I dilute it into my aqueous cell culture medium/buffer. How can I prevent this?
Answer: This is the most common solubility challenge. It occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. The key is to perform serial dilutions and ensure rapid mixing.
Scientific Rationale: When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, localized regions of high drug concentration and low DMSO concentration are created. In these "micro-environments," the this compound concentration exceeds its aqueous solubility limit, causing it to precipitate before it has a chance to disperse and dissolve in the bulk medium.
Caption: Recommended workflow for preparing this compound working solutions.
-
Prepare an Intermediate Dilution: Do not dilute your highly concentrated stock directly into the final medium. First, perform one or more serial dilutions in the same organic solvent (e.g., dilute your 10 mg/mL stock to 100 µg/mL in DMSO).
-
Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is at the experimental temperature (usually 37°C). Solubility is generally higher at warmer temperatures.
-
Vortex While Adding: This is the most critical step. While vigorously vortexing the tube of pre-warmed aqueous medium, add the small volume of your final organic stock drop-by-drop. The turbulence ensures the compound disperses and dissolves instantly, rather than precipitating locally.
-
Use Immediately: Prostaglandins have limited stability in aqueous media.[13] Use the final working solution as soon as possible after preparation.
Q5: What is the stability of this compound in different solvents and at different pH values? How should I store my solutions?
Answer: this compound's stability is highly dependent on the solvent and pH. As a general rule, it is most stable when stored frozen in an anhydrous organic solvent and less stable in aqueous solutions, particularly at acidic pH.
pH Stability: Research on this compound has shown that its stability in aqueous buffers gradually increases as the pH rises from 7.3 to 9.1 and higher.[17] This is because the carboxylate form of the molecule, which is favored at higher pH, is less prone to certain degradation pathways like epimerization. In one study, this compound tromethamine in a pH 9.55 tromethamine buffer was stable for at least a year at 37°C with minimal degradation.[17]
Storage Recommendations: The commercial formulation of this compound (Hemabate®) is refrigerated at 2° to 8° C.[18][19][20] For research purposes, following a more stringent storage protocol is advised to ensure maximum potency over time.
| Solution Type | Solvent | Storage Temperature | Maximum Duration | Reference(s) |
| Powder | N/A | -20°C | 3 years | [11] |
| High-Conc. Stock | Anhydrous DMSO / Ethanol | -80°C (in aliquots) | 1 year | [11] |
| Working Solution | Aqueous Medium / Buffer | 2-8°C or on ice | Prepare fresh, use immediately | [12][13] |
Q6: Could the plasticware I'm using be affecting my this compound concentration and experimental results?
Answer: Yes, this is a possibility. Prostaglandins are lipophilic molecules that can adsorb to the surface of certain plastics, particularly polystyrene, which is common in standard cell culture plates. This adsorption can reduce the effective concentration of this compound in the medium, leading to a diminished cellular response.
Scientific Rationale: The non-specific binding of hydrophobic compounds to plastic surfaces can deplete the amount of compound available to interact with the cells. While research on specific interactions between this compound and plasticware is limited, the principle has been observed for other compounds and is a known variable in in vitro pharmacology. Some studies have even shown that factors released by plasticware can impact cellular development and gene expression.[21]
Recommendations:
-
Use Polypropylene: For preparing and storing stock solutions, always use polypropylene tubes, as they tend to have lower binding characteristics than polystyrene.
-
Pre-coating Plates (Optional): For highly sensitive assays with very low this compound concentrations, consider using plates with low-binding surfaces or pre-coating the wells with a blocking agent like bovine serum albumin (BSA), though this must be validated to ensure it doesn't interfere with your assay.
-
Consistency is Key: At a minimum, use the same type and brand of plasticware for all related experiments to ensure that any potential adsorption effects are consistent across your data sets.
Q7: My cells are not responding as expected. How do I troubleshoot if it's a solubility issue?
Answer: An unexpected cellular response (or lack thereof) can stem from many sources, but ruling out a compound solubility/stability issue is a primary troubleshooting step.
Caption: Troubleshooting decision tree for poor cellular response.
Experimental Steps to Verify Solubility and Activity:
-
Visual Inspection: Always visually inspect your final working solution in the culture plate before adding cells. Look for any signs of shimmering, cloudiness, or precipitate.
-
Positive Control: Use a known water-soluble agonist for the PGF2α receptor if one is available and compatible with your system. This helps confirm that the cells are responsive.
-
Solvent Control: Ensure you have a vehicle control (medium + the highest concentration of DMSO or ethanol used) to confirm that the solvent itself is not causing adverse effects.
-
Prepare Fresh: If in doubt, discard all existing solutions and prepare a completely new set of stock and working solutions from the original powder, carefully following the protocols outlined above. This is often the fastest way to resolve an issue.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of this compound Tromethamine?
- Patsnap Synapse. (2024-06-14).
- GlobalRx. This compound Tromethamine 250mcg/mL Solution for Injection: A Detailed Clinical Profile.
- Slideshare. This compound | PPTX.
- FPnotebook. (2025-12-01). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Applications of this compound Tromethamine: An Overview.
- Pfizer Medical - US. HEMABATE® (this compound tromethamine) How Supplied/Storage and Handling.
- USF Health. Storage/Stability of Medical Management Options for Postpartum Hemorrhage.
- Pfizer Canada Inc. (2014-02-21). PRODUCT MONOGRAPH HEMABATE® STERILE SOLUTION (this compound tromethamine injection USP) 250 µg/mL.
- TargetMol. This compound tromethamine | Prostaglandin Receptor.
- Hamberg, M. (1995-08-05). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (this compound). Prostaglandins.
- Pfizer Canada Inc. (2023-05-25). PRODUCT MONOGRAPH.
- MedChemExpress. This compound tromethamine-SDS.
- U.S. Food and Drug Administration. Hemabate® this compound tromethamine injection, USP.
- National Center for Biotechnology Information. (2025-09-15). PubChem Compound Summary for CID 5281074, this compound Tromethamine.
- National Center for Biotechnology Information. (2025-04-14). PubChem Compound Summary for CID 5281075, this compound.
- DailyMed. This compound tromethamine injection, USP.
- MedChemExpress. This compound tromethamine | Prostaglandin Analogue.
- BenchChem. Technical Support Center: Navigating the Challenges of Prostaglandin D3 (Pgd3) Research.
- Sigma-Aldrich. Prostaglandin E2 (P0409)
- Durif, A., et al. (2025-03). Blastocyst exposure to plastic during mice in vitro fertilization impacts placental development. Reproductive Toxicology.
- Sigma-Aldrich.
Sources
- 1. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 2. What is this compound methylate used for? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. This compound | PPTX [slideshare.net]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound tromethamine injection, USP [dailymed.nlm.nih.gov]
- 11. This compound tromethamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. e-lactancia.org [e-lactancia.org]
- 16. Fibronectin Coating Protocol [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. pfizermedical.com [pfizermedical.com]
- 19. health.usf.edu [health.usf.edu]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. Blastocyst exposure to plastic during mice in vitro fertilization impacts placental development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carboprost Dosage for In Vivo Studies in Rats/Mice
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for optimizing Carboprost tromethamine dosage in preclinical in vivo studies involving rats and mice. As a synthetic analog of prostaglandin F2α, this compound is a potent oxytocic agent, and its precise administration is critical for achieving reliable and reproducible experimental outcomes.[1][2] This guide is structured to address common challenges and provide evidence-based solutions.
Understanding this compound: Mechanism of Action
This compound is a synthetic 15-methyl analog of dinoprost (prostaglandin F2α).[3] It exerts its effects by binding to and activating the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[4] This interaction initiates a signaling cascade that leads to potent smooth muscle contraction, particularly in the myometrium of the uterus.[3][5][6] Its resistance to rapid metabolic inactivation gives it a more prolonged action compared to naturally occurring prostaglandins.[3][7]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that arise during the use of this compound in rodent models.
Q1: What is a recommended starting dose for this compound in rats and mice?
A literature review is the best starting point for determining an initial dose. However, if no data is available for your specific model, a dose-ranging or pilot study is essential.[8] Based on available literature, a general starting point for intramuscular (IM) administration can be in the range of 100-250 µg/kg. It is crucial to note that the optimal dose will be highly dependent on the specific research question, the animal model, and the endpoint being measured.
Q2: How do I design a dose-response study to find the optimal dose?
A well-designed dose-response study is fundamental to determining the efficacy and potency of this compound in your model.[9][10] The design should include a sufficient number of dose levels to accurately define the relationship between the dose and the observed effect.[11][12][13]
-
Dose Selection: Choose a range of doses that are likely to produce a measurable effect, from minimal to maximal response. A logarithmic dose spacing is often effective.
-
Group Size: The number of animals per group should be sufficient to provide statistical power.
-
Controls: Always include a vehicle control group to account for any effects of the injection or vehicle.
-
Endpoints: Clearly define the primary and secondary endpoints before starting the study.
Q3: What are the appropriate routes of administration for this compound in rats and mice?
The most common route of administration for this compound in both clinical and preclinical settings is deep intramuscular (IM) injection.[2][14][15] This route provides rapid absorption.[2][5][7] Other potential routes, such as subcutaneous (SC) or intravenous (IV), may be explored depending on the experimental goals, but their pharmacokinetic profiles will differ. IV injections should be administered slowly to avoid shock.[16]
Q4: What are the expected side effects of this compound in rodents, and how can they be mitigated?
This compound's effects are not limited to the uterus; it also stimulates smooth muscle in the gastrointestinal tract, blood vessels, and bronchioles.[14][17] Common side effects observed in humans, and likely to be seen in rodents, include:
-
Gastrointestinal: Diarrhea and vomiting are the most common adverse effects.[1][14][18]
-
Cardiovascular: Hypertension can occur due to the contraction of vascular smooth muscle.[3]
-
Respiratory: Bronchoconstriction is a potential side effect.[3][14]
Mitigation Strategies:
-
Close Monitoring: Animals should be closely monitored for signs of distress, including changes in breathing, posture, and activity levels.
-
Supportive Care: Provide a heat source to maintain body temperature, especially if animals show signs of hypothermia.[16]
-
Antiemetics and Antidiarrheals: Concurrent administration of these agents can reduce gastrointestinal side effects.[14]
Q5: My animals are not responding to the this compound treatment. What should I do?
Several factors could contribute to a lack of response:
-
Dosage: The dose may be too low for your specific model or strain of animal. Consider performing a dose-escalation study.
-
Drug Preparation and Storage: Ensure that the this compound solution was prepared correctly and stored at the recommended temperature (2-8°C) to maintain its stability.[1]
-
Administration Technique: Improper injection technique can lead to poor absorption. Verify that the injections are being administered correctly into the muscle tissue.
-
Animal Model: The specific physiological state of your animal model may influence its response to this compound.
Q6: I am observing high mortality in my experimental group. What could be the cause?
High mortality is a serious issue that requires immediate attention. Potential causes include:
-
Overdose: The administered dose may be too high, leading to severe side effects such as cardiovascular collapse or respiratory distress.
-
Off-target Effects: In some models, the systemic effects of this compound on other organ systems may be more pronounced.
-
Underlying Health Conditions: Pre-existing health issues in the animals could make them more susceptible to the adverse effects of the drug.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intramuscular Injection
-
Materials:
-
This compound tromethamine (e.g., Hemabate®)[14]
-
Sterile saline (0.9% sodium chloride)
-
Sterile vials
-
Syringes and needles
-
-
Procedure:
-
This compound tromethamine is typically supplied in a solution of 250 µg/mL.[1][14]
-
Aseptically withdraw the required volume of this compound solution.
-
Dilute with sterile saline to the desired final concentration for injection. The final volume should be appropriate for the size of the animal (typically 0.1-0.2 mL for mice and 0.2-0.5 mL for rats).
-
Store the prepared solution at 2-8°C and use it within the recommended time frame to ensure stability.
-
Protocol 2: Dose-Response Study Workflow
Caption: Workflow for a this compound dose-response study.
Data Presentation
Table 1: Example Dosing Information for Prostaglandin F2α Analogs in Rodents
| Compound | Species | Route | Dose Range | Application | Reference |
| Prostaglandin F2α | Rat | i.c.v. | 2.4 - 47.4 µg | Cardiovascular effects | [19] |
| Fluprostenol | Rat | Chronic | Dose-dependent | Cardiac hypertrophy | [20] |
| Cloprostenol | Rat | Injection | Luteolytic dose | Luteolysis | [21] |
| Latanoprost | Mouse | Inhalation | 0.1 - 1 mg/mL | CSF outflow | [22] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in this compound studies.
References
-
Strategy for Designing In Vivo Dose-Response Comparison Studies. (2025). Pharmaceutical Statistics, 24(1). [Link]
-
Effects of analogues of prostaglandin E2 and F2 alpha on the decidual cell reaction in the rat. (n.d.). Journal of Reproduction and Fertility, 70(1), 103-109. [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024). ResearchGate. [Link]
-
Prostaglandin F2 Alpha Administered in Vivo Induces Ca2+-dependent Protein Phosphorylation in Rat Luteal Tissue. (1989). Endocrinology, 124(1), 555-557. [Link]
-
Prostaglandin F2 alpha induces cardiac myocyte hypertrophy in vitro and cardiac growth in vivo. (1996). American Journal of Physiology-Heart and Circulatory Physiology, 271(6), H2197-H2208. [Link]
-
Optimal experimental designs for dose–response studies with continuous endpoints. (2010). Toxicology, 271(3-4), 101-108. [Link]
-
DESIGNING STUDIES FOR DOSE RESPONSE. (n.d.). eScholarship. [Link]
-
This compound (Systemic). (n.d.). Virginia Commonwealth University. [Link]
-
Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. [Link]
-
Central effects of prostaglandin F2 alpha on the cardiovascular system in the rat. (1982). Japanese Journal of Pharmacology, 32(1), 47-54. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
This compound trometamol. (n.d.). Therapeutic Goods Administration (TGA). [Link]
-
Hemabate® this compound tromethamine injection, USP. (n.d.). U.S. Food and Drug Administration. [Link]
-
Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. (2021). Fluids and Barriers of the CNS, 18(1), 12. [Link]
-
This compound: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. [Link]
-
Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review. (2024). Cureus, 16(6), e62908. [Link]
-
This compound: A PROMISING PREVENTIVE APPROACH FOR THE POSTPARTUM HAEMORRHAGE. (2025). International Journal of Pharmaceutical Sciences and Research, 16(7), 1000-06. [Link]
-
PHARMACOLOGY OF this compound Tromethamine (Hemabate) ; Pharmacokinetics, Mechanism of action, Uses. (2024, November 23). YouTube. [Link]
-
Basic MOUSE Handling and Technique Guide. (n.d.). UNC Division of Comparative Medicine (DCM). [Link]
-
Effect of combined administration of this compound tromethamine and ergometrine on uterine atony-induced postpartum hemorrhage. (2018). SciSpace. [Link]
-
Role of this compound in Post Partum Haemorrhage. (2015). IOSR Journal of Dental and Medical Sciences, 14(5), 15-17. [Link]
-
This compound - NEW ZEALAND DATA SHEET. (n.d.). Medsafe. [Link]
-
Effect of this compound tromethamine in prevention of postpartum hemorrhage in cesarean section. (2019). Semantic Scholar. [Link]
-
Effect of this compound tromethamine in prevention of postpartum hemorrhage in cesarean section. (2019). ResearchGate. [Link]
-
This compound (intramuscular route). (2025, February 1). Mayo Clinic. [Link]
-
Cohort Study Summary of the Effects of this compound Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section. (2022). Evidence-Based Complementary and Alternative Medicine, 2022, 5871317. [Link]
-
Hemabate - Drug Summary. (n.d.). Prescribers' Digital Reference. [Link]
-
Comparison of the effectiveness of Intramuscular this compound (125 mg) with Intramuscular Oxytocin (10 units) for the active management of the third stage of Labor. (2024). European Journal of Cardiovascular Medicine, 14(1). [Link]
-
Pharmacokinetics of prostaglandins. (2003). Best Practice & Research Clinical Obstetrics & Gynaecology, 17(5), 717-730. [Link]
-
This compound. (2018, March 23). Slideshare. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. tga.gov.au [tga.gov.au]
- 4. This compound | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. medsafe.govt.nz [medsafe.govt.nz]
- 16. research.unc.edu [research.unc.edu]
- 17. simsrc.edu.in [simsrc.edu.in]
- 18. This compound (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. Central effects of prostaglandin F2 alpha on the cardiovascular system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prostaglandin F2 alpha induces cardiac myocyte hypertrophy in vitro and cardiac growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prostaglandin F2 alpha administered in vivo induces Ca2+-dependent protein phosphorylation in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Carboprost-Induced Diarrhea in Animal Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing Carboprost tromethamine in animal models. This resource is designed to provide in-depth, actionable guidance on a common but critical experimental challenge: the management of this compound-induced diarrhea. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure animal welfare and maintain the integrity of your research data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering gastrointestinal side effects with this compound.
Q1: Why does this compound consistently cause diarrhea in our animal models?
A: this compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1] Its primary mechanism of action is binding to and activating the Prostaglandin F (FP) receptor, which is a G-protein coupled receptor.[2][3] While this action is therapeutically targeted to the smooth muscle of the uterus (the myometrium) to induce contractions, FP receptors are also present in other tissues, including the smooth muscle of the gastrointestinal (GI) tract.[4][5][6] Activation of these receptors in the gut leads to increased muscle contractions, hypermotility, and often, increased secretion of water and electrolytes into the intestinal lumen, which collectively manifest as diarrhea.[2][7][8][9]
Q2: Is diarrhea an expected side effect of this compound, and at what incidence?
A: Yes, diarrhea is a very common and expected adverse effect. The FDA-approved labeling for the human formulation of this compound (Hemabate®) notes that in clinical studies, approximately two-thirds of patients experienced vomiting and diarrhea.[10][11] This high incidence is directly related to its mechanism of action on smooth muscle.[10][11] Therefore, the development of diarrhea in animal models should be anticipated, and its management should be considered an integral part of the experimental protocol.[10]
Q3: Can this compound-induced diarrhea negatively impact my experimental outcomes?
A: Absolutely. Beyond the primary ethical concern for animal welfare, unmanaged diarrhea can introduce significant confounding variables into your study. These include:
-
Dehydration and Electrolyte Imbalance: Can alter cardiovascular parameters, renal function, and overall metabolic state.
-
Stress Response: The physical discomfort and physiological stress can lead to the release of stress hormones (e.g., corticosteroids), which can interfere with a wide range of biological systems, including immune and endocrine pathways.
-
Altered Pharmacokinetics: Changes in GI transit time and intestinal fluid content can affect the absorption, distribution, metabolism, and excretion (ADME) of this compound itself or any other co-administered compounds.
-
Behavioral Changes: Sickness behaviors can impact readouts in neurological, behavioral, or metabolic studies.
Q4: What are the recommended first-line agents for managing this compound-induced diarrhea in a research setting?
A: The most widely recommended and effective agent is Loperamide .[12][13][14] Loperamide is a peripherally acting µ-opioid receptor agonist that specifically targets the gut.[15][16] Its mechanism is particularly well-suited to counteract prostaglandin-induced diarrhea because it slows intestinal motility, increases fluid and electrolyte absorption, and may inhibit the release of prostaglandins locally in the gut wall.[15][16][17][18] The FDA label for this compound explicitly recommends the pretreatment or concurrent administration of antidiarrheal drugs to manage GI side effects.[10][11]
Q5: What are my ethical obligations as a researcher when animals in my study develop diarrhea?
A: Managing side effects is a core ethical responsibility. The principles of the 3Rs (Replacement, Reduction, and Refinement ) guide the humane use of animals in research.[19] Managing this compound-induced diarrhea falls directly under Refinement , which involves minimizing or eliminating animal pain, distress, and suffering.[20][21] An approved animal care and use protocol should include a plan for monitoring and treating anticipated side effects. Failure to manage predictable and severe side effects like diarrhea is inconsistent with ethical research practices.[19][22]
Section 2: Mechanistic Overview of this compound Action in the GI Tract
Understanding the signaling pathway is crucial for selecting an appropriate countermeasure. This compound, acting as a PGF2α mimetic, initiates a well-defined intracellular cascade upon binding to the FP receptor on intestinal smooth muscle cells.
-
Receptor Binding: this compound binds to the FP receptor.[1][2]
-
G-Protein Activation: The activated receptor stimulates the Gq alpha subunit of its associated G-protein.[23]
-
PLC Activation: The Gq subunit activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[1][23]
-
Smooth Muscle Contraction: The elevated cytoplasmic Ca²⁺ levels bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling and forceful smooth muscle contraction. This results in increased peristalsis and reduced transit time, causing diarrhea.
Caption: this compound signaling cascade in intestinal smooth muscle cells.
Section 3: Troubleshooting Guide: Prophylactic Management Protocol
Prophylaxis, or preventative treatment, is the strongly recommended approach. It is more effective and humane to prevent the onset of severe diarrhea than to treat it after it has developed.
Principle: Administer an antidiarrheal agent before this compound to preemptively counteract its effects on the GI tract. Loperamide is the agent of choice due to its targeted mechanism of action against hypermotility.[12][15][17]
Caption: Experimental workflow for prophylactic management of diarrhea.
Detailed Protocol: Prophylactic Loperamide Administration
-
Materials:
-
Loperamide solution (commercially available or prepared from powder).
-
Appropriate vehicle control for Loperamide.
-
This compound tromethamine solution.
-
Vehicle control for this compound.
-
Gavage needles or other appropriate dosing equipment.
-
Scale for accurate body weight measurement.
-
-
Procedure:
-
Baseline Measurement: Record the body weight and baseline fecal consistency of each animal before any treatment.
-
Loperamide Administration: Administer Loperamide (or its vehicle for control groups) via the appropriate route (typically oral gavage). Administration should occur 30 to 60 minutes before this compound administration to allow for absorption and onset of action.
-
This compound Administration: Administer this compound (or its vehicle) at the planned experimental dose and route (e.g., intramuscular, subcutaneous).
-
Monitoring: Begin immediate and frequent monitoring of the animals. Record the time to onset of any diarrhea, the severity of diarrhea using a fecal scoring system (see table below), and general clinical signs.
-
Data Collection: Continue monitoring and data collection for the duration of this compound's expected effect (typically several hours).
-
Data Presentation: Suggested Loperamide Dosing and Fecal Scoring
Table 1: Suggested Starting Doses for Loperamide (Note: These are starting points. Dose optimization may be required for your specific model and this compound dose. Always consult a veterinary pharmacopeia or institutional veterinarian.)
| Animal Species | Loperamide Dose (mg/kg) | Route | Reference(s) |
| Mouse | 0.1 - 1.0 | Oral (p.o.) | [12][24] |
| Rat | 0.1 - 0.5 | Oral (p.o.) | [17] |
| Dog | 0.1 - 0.2 | Oral (p.o.) | [13] |
| Rabbit | 0.1 | Oral (p.o.) | [14] |
Table 2: Example Fecal Scoring System
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, formed stool |
| 2 | Very soft, unformed stool (pasty) |
| 3 | Watery diarrhea |
Section 4: Troubleshooting Guide: Reactive Management Protocol
If diarrhea occurs unexpectedly or breaks through prophylactic treatment, a reactive plan is essential for animal welfare.
Principle: The primary goals are to control the diarrhea, prevent dehydration, and alleviate animal distress.
Sources
- 1. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 2. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pdr.net [pdr.net]
- 5. simsrc.edu.in [simsrc.edu.in]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Colonic and small intestinal response to intravenous prostaglandin F2 alpha and E2 in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colonic and small intestinal response to intravenous prostaglandin F2 alpha and E2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antidiarrheal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loperamide | VCA Animal Hospitals [vcahospitals.com]
- 15. droracle.ai [droracle.ai]
- 16. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. gut.bmj.com [gut.bmj.com]
- 18. youtube.com [youtube.com]
- 19. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 20. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing [ijraset.com]
- 22. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Minimizing batch-to-batch variability of Carboprost in experiments
Technical Support Center: Carboprost Experimental Guide
A Senior Application Scientist's Guide to Minimizing Batch-to-Batch Variability in Research Applications
Welcome, researchers and developers. As a Senior Application Scientist, I've frequently collaborated with teams tackling the challenges of experimental reproducibility. One recurring topic is the inherent variability seen when working with potent, and often sensitive, molecules like this compound. Batch-to-batch variability isn't just a matter of sourcing; it's a multifaceted issue rooted in the entire experimental lifecycle—from the moment you receive the vial to the final data analysis.
This guide is structured to move beyond a simple checklist. It provides a foundational understanding of this compound's properties, detailed protocols for ensuring consistency, and a logical framework for troubleshooting when variability inevitably arises. Our goal is to empower you to build self-validating workflows that generate robust, reproducible data.
Section 1: Foundational Knowledge & Frequently Asked Questions
Understanding the fundamental properties of your reagent is the first line of defense against variability. Here are answers to the most common questions regarding this compound Tromethamine.
Q1: What exactly is this compound Tromethamine and how does its chemistry impact experiments?
This compound Tromethamine is the tromethamine salt of this compound, a synthetic analogue of naturally occurring prostaglandin F2α[1][2]. The active moiety is this compound[3]. It is a white to off-white crystalline powder[1][4]. From an experimental standpoint, its structure, featuring hydroxyl groups and double bonds, makes it susceptible to degradation via pathways like oxidation and epimerization, particularly under suboptimal pH or storage conditions[5]. The tromethamine salt form significantly enhances its aqueous solubility, which is a key advantage for preparing experimental solutions[1][4].
Q2: What is the single most critical factor in maintaining this compound integrity?
Temperature. Both the solid powder and its solutions have strict temperature requirements. Non-compliance is the most common and preventable source of compound degradation and subsequent experimental variability.
-
Solid (Powder): The United States Pharmacopeia (USP) monograph explicitly recommends storing the bulk powder in a freezer [6].
-
Solutions: Commercial sterile solutions of this compound Tromethamine must be refrigerated at 2°C to 8°C (36°F to 46°F) [1][2][7][8][9]. This also applies to laboratory-prepared aqueous working solutions intended for short-term use. For long-term storage, solvent-based aliquots should be kept at -80°C[10].
| Formulation | Recommended Storage Temperature | Primary Rationale |
| This compound Tromethamine (Solid Powder) | Freezer (≤ -20°C) | Prevents slow degradation and isomerization over time[6]. |
| Aqueous Solutions (Short-Term) | 2°C to 8°C | Slows hydrolytic degradation and prevents microbial growth[7][8][11]. |
| Solvent-Based Aliquots (Long-Term) | -80°C | Minimizes solvent evaporation and chemical degradation for archival purposes[10]. |
Q3: What are the best solvents for preparing stock solutions?
Your choice of solvent depends on your experimental model and desired storage duration. This compound Tromethamine's high water solubility is a significant advantage.
| Solvent | Concentration | Notes & Recommendations |
| Water (Sterile, pH-adjusted) | > 75 mg/mL[1][4][12] | Recommended for most in vitro and in vivo aqueous models. The pH of the final solution is critical; commercial injections are buffered to a pH between 7.0 and 8.0[11]. Unbuffered water can become acidic from dissolved CO2, potentially accelerating degradation[5]. Use a biological buffer (e.g., PBS) for dilutions. |
| DMSO | ~99 mg/mL[10] | Best for long-term storage. Prepare a high-concentration primary stock, aliquot into small volumes to avoid freeze-thaw cycles, and store at -80°C. Ensure the final DMSO concentration in your assay is low and consistent across all conditions to avoid solvent-induced artifacts. |
| Saline (0.9% NaCl) | High | A study demonstrated that this compound is stable in saline for at least 6 days at both 4°C and room temperature, with full recovery of the active compound[13][14]. This makes saline an excellent vehicle for many acute in vivo experiments. |
Q4: How long are my this compound solutions actually stable?
A key study using LC-MS confirmed that this compound in both water and saline is "basically stable for 6 days" when stored at either 4°C or room temperature[13][14]. However, as a best practice to build a margin of safety, preparing fresh working solutions from a validated stock is always recommended. For DMSO stocks stored at -80°C, stability can extend for up to a year[10]. Never use a solution that appears cloudy or discolored[1][15].
Q5: What safety precautions are mandatory when handling this compound?
This compound is a potent oxytocic agent that stimulates smooth muscle[1][12][15]. Direct exposure can have physiological effects.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles[16][17].
-
Handling Powder: Great care must be taken to avoid inhaling the fine powder or allowing it to contact the skin[6]. Handle in a well-ventilated area or a chemical fume hood[16].
-
Accidental Exposure: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air immediately[16].
Section 2: Advanced Protocols for Ensuring Consistency
Reproducibility begins with a well-characterized stock solution. The following protocols are designed to be self-validating systems.
Protocol 1: Preparation and Qualification of Aqueous Stock Solution
This protocol is ideal for experiments requiring an aqueous vehicle over a period of several days.
-
Pre-computation: Calculate the required mass of this compound Tromethamine powder to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Weighing: Allow the vial of this compound Tromethamine powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation. Weigh the powder in a chemical fume hood.
-
Solubilization: Use sterile, nuclease-free water or 1X PBS (pH 7.2-7.4) as the solvent. Add the solvent to the powder and vortex gently until fully dissolved. This compound Tromethamine is highly soluble in water[1][12].
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, conical tube. This step is critical for preventing microbial contamination, which can degrade the compound and impact cell-based assays.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 50 µL or 100 µL) in low-retention tubes. This minimizes waste and, crucially, prevents contamination of the entire stock.
-
Quality Control (QC):
-
Visual Inspection: Ensure the solution is clear, colorless, and free of particulates[15].
-
pH Measurement (Optional but Recommended): For aqueous solutions, check that the pH is in the neutral to slightly alkaline range (7.0-8.0)[11].
-
Concentration Verification (Gold Standard): For critical applications, send a small aliquot for concentration analysis via LC-MS[13][14] or a validated RP-HPLC method[18]. This provides an absolute baseline for all subsequent experiments.
-
-
Storage: Store the aliquots at 2°C to 8°C for up to 6 days based on stability data[13][14]. Discard any unused portion after this period.
Protocol 2: Preparation of DMSO Stock Solution for Long-Term Storage
This protocol is for creating an archival-quality stock that can be used over many months.
-
Weighing: Follow the same procedure as in Protocol 1.
-
Solubilization: Add anhydrous, molecular biology-grade DMSO to the powder. Sonicate briefly in a water bath if necessary to ensure complete dissolution[10].
-
Aliquoting: Dispense into small, single-use volumes in appropriate tubes. The volume should be tailored to your typical experiment to avoid multiple freeze-thaw cycles on a single aliquot.
-
Storage: Immediately place the aliquots in a labeled box and store them at -80°C. The stock is stable for at least one year under these conditions[10].
-
Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it to prepare fresh working dilutions in your final experimental buffer or media. Do not refreeze the thawed aliquot.
Section 3: Troubleshooting Guide: Diagnosing and Resolving Variability
Even with perfect preparation, experimental variability can occur. This section provides a logical framework for identifying the root cause.
Q: My dose-response curve has shifted or my effect size has diminished compared to previous experiments. What's the likely cause?
This is a classic sign of reduced compound potency, which almost always points to degradation of the active molecule.
-
Review Your Handling Protocol: Did you use a fresh aliquot for this experiment? How old is your stock solution? Was it stored correctly at all times? An accidental breach in the cold chain (e.g., a freezer failure, leaving a vial on the bench) is a common culprit.
-
Check Your Dilutions: Re-calculate all serial dilutions. An error in this multi-step process can easily shift the curve.
-
Suspect the Stock: If handling and calculations are ruled out, the stock solution itself is the primary suspect. Discard the current working stock and prepare a fresh one from a new -80°C aliquot (if using DMSO stock) or from the original powder. If the problem persists with a newly prepared stock, the powder itself may be compromised.
Q: I'm seeing high variability between replicate wells (in vitro) or animals (in vivo). Where should I look first?
High replicate variability often points to issues with solution homogeneity or inconsistent delivery, rather than compound degradation.
-
Mixing Technique: Ensure your final working solutions are thoroughly mixed before administration. This is especially important when making a large dilution from a viscous DMSO stock into an aqueous buffer. Vortex gently but completely.
-
Pipetting Accuracy: Verify the calibration of your pipettes. For sensitive assays, even small volume errors can create significant variability. Use low-retention tips.
-
In Vitro Systems: Check for inconsistent cell seeding density or edge effects in your culture plates.
-
In Vivo Systems: Review your administration technique (e.g., intramuscular injection). Ensure the dose is delivered consistently to the same anatomical location each time[1][19][20].
Workflow for Troubleshooting Experimental Variability
The following decision tree provides a systematic approach to diagnosing issues.
References
-
Hemabate® this compound tromethamine injection, USP - accessdata.fda.gov . Source: U.S. Food and Drug Administration. [Link]
-
This compound Tromethamine | C25H47NO8 | CID 5281074 . Source: PubChem, National Institutes of Health. [Link]
-
This compound | C21H36O5 | CID 5281075 . Source: PubChem, National Institutes of Health. [Link]
-
This compound Tromethamine Injection, USP | Long Grove Pharmaceuticals . Source: Long Grove Pharmaceuticals. [Link]
-
HEMABATE® (this compound tromethamine) How Supplied/Storage and Handling | Pfizer Medical - US . Source: Pfizer Medical. [Link]
-
USP Monographs: this compound Tromethamine - USP29-NF24 . Source: The United States Pharmacopeial Convention. [Link]
-
PRODUCT MONOGRAPH Prthis compound Tromethamine Injection USP . Source: JAMP Pharma Corporation. [Link]
-
This compound tromethamine . Source: drugs.nurses.com. [Link]
-
This compound trometamol - Therapeutic Goods Administration (TGA) . Source: Australian Government Department of Health. [Link]
-
This compound - Wikipedia . Source: Wikipedia. [Link]
-
Method to determine stability and recovery of this compound and misoprostol in infusion preparations . Source: PubMed, National Library of Medicine. [Link]
-
USP Monographs: this compound Tromethamine Injection . Source: U.S. Pharmacopeial Convention. [Link]
-
Method to determine stability and recovery of this compound and misoprostol in infusion preparations | Request PDF . Source: ResearchGate. [Link]
-
This compound Tromethamine Injection, USP Package Insert . Source: DailyMed, National Library of Medicine. [Link]
-
A SIMPLE RP-HPLC METHOD FOR QUANTITATION OF this compound TROMETHAMINE IN INJECTION DOSAGE FORM . Source: Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
This compound Tromethamine Injection, USP - DailyMed . Source: DailyMed, National Library of Medicine. [Link]
-
Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study . Source: ResearchGate. [Link]
-
product monograph hemabate . Source: Pfizer Canada. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Tromethamine Injection, USP [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. pfizermedical.com [pfizermedical.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. e-lactancia.org [e-lactancia.org]
- 10. This compound tromethamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 11. uspbpep.com [uspbpep.com]
- 12. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Method to determine stability and recovery of this compound and misoprostol in infusion preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tga.gov.au [tga.gov.au]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. longgrovepharma.com [longgrovepharma.com]
- 18. jgtps.com [jgtps.com]
- 19. This compound Tromethamine Injection, USP Package Insert [dailymed.nlm.nih.gov]
- 20. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Analytical Challenges in Carboprost Impurity Profiling
Welcome to the technical support center for Carboprost impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to navigate the analytical complexities associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to this compound and Its Analytical Challenges
This compound, a synthetic prostaglandin analogue, is a vital therapeutic agent. Ensuring its purity is paramount for safety and efficacy. However, its molecular structure—characterized by multiple chiral centers, a long aliphatic chain, and low UV chromophore—presents significant analytical hurdles. The presence of closely related impurities, including stereoisomers and degradation products, necessitates the development of highly specific and sensitive analytical methods.
This guide provides practical, field-proven insights into developing and troubleshooting robust analytical methods for this compound impurity profiling, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound and its impurities.
Q1: Why is my this compound peak showing significant tailing in RP-HPLC?
A1: Peak tailing for this compound is a common issue often attributed to secondary interactions between the analyte and the stationary phase. The carboxylic acid moiety in this compound can interact with residual silanol groups on the silica-based column packing material, leading to this phenomenon.[1][2][3]
-
Causality: At a mobile phase pH above its pKa (~4-5), the carboxylic acid group of this compound is ionized, increasing its interaction with any exposed, ionized silanol groups on the column. This secondary retention mechanism causes the peak to tail.
-
Solution: To mitigate this, it's crucial to suppress the ionization of both the analyte and the silanol groups. This is typically achieved by lowering the mobile phase pH to around 3.0 using a suitable buffer like phosphate or acetate.[4] Additionally, using a modern, end-capped C8 or C18 column with high purity silica can minimize the presence of accessible silanol groups.[5]
Q2: I am struggling to achieve adequate resolution between this compound and its 15-epi and 5-trans isomers. What should I do?
A2: The separation of stereoisomers like the 15-epi and geometric isomers like the 5-trans isomer is a significant challenge due to their identical mass and similar physicochemical properties.
-
Expert Insight: Achieving this separation often requires careful optimization of the mobile phase composition and column chemistry. While a standard C18 column can work, sometimes a phenyl-hexyl or a column with a different stationary phase chemistry may provide the necessary selectivity.
-
Protocol: A systematic approach to method development is recommended. Start with a screening of different columns and organic modifiers (acetonitrile vs. methanol). Acetonitrile often provides better selectivity for closely related compounds. Fine-tuning the mobile phase pH and gradient slope is also critical. The USP monograph for this compound Tromethamine specifies a resolution of not less than 1.2 between trans-carboprost and this compound, highlighting the importance of this separation.[6]
Q3: My sensitivity for this compound and its impurities is very low using UV detection. What are my options?
A3: this compound lacks a strong UV chromophore, making detection at low levels challenging. The USP method suggests detection at 200 nm, where many other molecules also absorb, leading to potential interference and a noisy baseline.[4][6]
-
Alternative Detection: For higher sensitivity and specificity, consider using Mass Spectrometry (MS) or Charged Aerosol Detection (CAD). LC-MS is particularly powerful as it provides mass information that can aid in the identification of unknown impurities.[7] CAD is a universal detector that provides a more uniform response for compounds lacking a UV chromophore.
-
Method Development Tip: If you are limited to UV detection, ensure your mobile phase components have low UV absorbance at 200 nm. Using high-purity solvents and additives is essential.
Q4: What are the key considerations for developing a stability-indicating method for this compound?
A4: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[8]
-
Forced Degradation Studies: The cornerstone of developing a stability-indicating method is conducting forced degradation studies.[9][10][11] This involves subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9][10][11][12] The analytical method must then demonstrate the ability to resolve the this compound peak from all generated degradation peaks.
-
Peak Purity Analysis: Peak purity analysis using a photodiode array (PDA) detector or MS is essential to ensure that the this compound peak is not co-eluting with any impurities or degradants.
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during this compound impurity analysis.
Guide 1: Resolving Poor Peak Shape in HPLC
This guide provides a step-by-step workflow for troubleshooting peak tailing and fronting.
Experimental Workflow for Troubleshooting Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving poor peak shapes in HPLC analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to ~3.0 with a phosphate or acetate buffer. Use a high-purity, end-capped column.[4][5] |
| Column overload | Dilute the sample and inject a smaller volume.[1] | |
| Column void or contamination | Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[2] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase whenever possible. |
| High concentration of sample | Dilute the sample. |
Guide 2: Optimizing LC-MS Methods for Trace Impurity Analysis
This guide outlines key parameters for enhancing the sensitivity and specificity of LC-MS methods for this compound impurities.
Logical Relationship for LC-MS Method Optimization
Caption: Key stages for optimizing an LC-MS method, from chromatography to mass analysis.
| Parameter | Recommendation for this compound | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode. | The carboxylic acid group of this compound and related impurities is readily deprotonated, leading to strong [M-H]⁻ ions and high sensitivity.[13] |
| Mobile Phase Additive | Use a volatile buffer like ammonium acetate or ammonium formate. | These are compatible with MS and aid in ionization. Avoid non-volatile phosphate buffers. |
| Detection Mode | For known impurities, use Multiple Reaction Monitoring (MRM). | MRM provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[13] |
| For unknown impurities, use full scan mode with high-resolution MS (e.g., Q-TOF or Orbitrap). | This allows for accurate mass measurement and elemental composition determination, which is crucial for identifying unknown structures. |
Part 3: Key Experimental Protocols
This section provides detailed methodologies for critical experiments in this compound impurity profiling.
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for conducting forced degradation studies to support the development of a stability-indicating method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound Tromethamine API
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol
-
HPLC system with PDA or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of methanol and 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Dissolve this compound in a 1:1 mixture of methanol and 0.1 M NaOH. Keep at room temperature for 8 hours. Cool, neutralize with HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Store solid this compound API at 105°C for 48 hours. Dissolve in mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound in mobile phase to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC or LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the API for optimal results.[9]
Protocol 2: Sample Preparation for Impurity Profiling
This protocol provides guidance on preparing samples from different sources for analysis.
A. Bulk Drug Substance (API):
-
Accurately weigh about 10 mg of this compound Tromethamine API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a compatible diluent.
-
Filter through a 0.45 µm syringe filter before injection.
B. Injection Formulation:
-
For liquid formulations, directly dilute an appropriate volume of the injection with the mobile phase to achieve the desired concentration.[4]
-
Ensure the final concentration is within the linear range of the method.
-
Filter through a 0.45 µm syringe filter if any particulate matter is present.
C. Biological Matrices (for metabolite profiling):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the mobile phase.
-
Liquid-Liquid Extraction (LLE): As described for dog plasma, acidify the sample and extract with a suitable organic solvent like a mixture of ethyl ether and dichloromethane.[13] Evaporate the organic layer and reconstitute.
-
Solid-Phase Extraction (SPE): Use a C18 or mixed-mode SPE cartridge to clean up the sample and concentrate the analytes.
References
- A SIMPLE RP-HPLC METHOD FOR QUANTITATION OF this compound TROMETHAMINE IN INJECTION DOSAGE FORM. Journal of Global Trends in Pharmaceutical Sciences.
- Simultaneous determination of the main components in this compound tromethamine injection by HPLC-UV-CAD.
- Forced degradation – Knowledge and References. Taylor & Francis.
- Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide. ACE.
- HPLC Troubleshooting Guide. Hichrom.
- This compound Tromethamine Definition, Identific
- Pharmaceutical Impurity Profiling. Normec Group.
- Forced Degradation – A Review. Journal of Pharmaceutical Sciences and Research.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
- Forced Degrad
-
Pharmaceutical impurity profiling Application guide. Sigma-Aldrich. 17.[12]Troubleshooting HPLC- Tailing Peaks. Restek.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Development of forced degradation and stability indic
- LC-MS and CE-MS Str
- HPLC Troubleshooting Guide Mini Guide - Peak Issues. Phenomenex.
- HPLC Troubleshooting Guide.
- Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy. PubMed.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
Sources
- 1. CN102816099A - High-purity this compound tromethamine, and preparation method and application thereof - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. DSpace [helda.helsinki.fi]
- 4. jgtps.com [jgtps.com]
- 5. ijalsr.org [ijalsr.org]
- 6. This compound Tromethamine Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. chimia.ch [chimia.ch]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. veeprho.com [veeprho.com]
- 11. scispace.com [scispace.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: pH-Dependent Degradation of Carboprost in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carboprost. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pH-dependent degradation of this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the stability and integrity of your experimental results.
I. Understanding this compound Stability: A Prostaglandin Analogue's Vulnerability
This compound, a synthetic 15-methyl analogue of prostaglandin F2α, is a potent oxytocic agent.[1][2] Its chemical structure, while responsible for its therapeutic effects, also contains moieties susceptible to degradation, particularly in aqueous environments. The stability of this compound is significantly influenced by the pH of the solution.
A critical aspect of this compound's structure is the tertiary carbinol at the C-15 position, introduced by methylation. This modification is designed to prevent enzymatic oxidation to the corresponding ketone, a primary deactivation pathway for natural prostaglandins.[1] However, this region of the molecule is prone to acid-catalyzed degradation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the handling and analysis of this compound in aqueous solutions.
Q1: My this compound solution is showing unexpected degradation at a neutral pH. What could be the cause?
While this compound is most stable in alkaline conditions, degradation can still occur at neutral or near-neutral pH, albeit at a slower rate. Several factors could be at play:
-
Acid Catalysis: this compound is susceptible to acid-catalyzed degradation.[3] Even a slightly acidic microenvironment can initiate degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation. This compound solutions should be refrigerated at 2-8°C for storage.[1][4][5]
-
Buffer Effects: The choice of buffer can influence the degradation rate. It's crucial to use a buffer system that maintains a stable pH and does not catalyze the degradation process.
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your solution. Ensure your pH meter is properly calibrated.
-
Control Temperature: Maintain the recommended storage and experimental temperatures. Avoid repeated freeze-thaw cycles.
-
Buffer Selection: If using a buffer, ensure it is appropriate for the desired pH range and is not known to interact with prostaglandins.
Q2: What are the primary degradation products of this compound in acidic conditions?
Under acidic conditions, this compound primarily undergoes dehydration and epimerization at the tertiary allylic hydroxyl group.[6] The main degradation products identified are:
-
Epimers: Formation of the corresponding 15(R) derivative.[3]
-
Dehydration Products: Such as methyl 9α,11α-dihydroxy-15-methylprosta-5(Z),13,15-trienoate.[3]
The formation of these degradation products is pH-dependent and becomes more extensive at pH values below 8.[7]
Q3: How can I minimize this compound degradation during my experiments?
Minimizing degradation is crucial for obtaining accurate and reproducible results. Here are key strategies:
-
pH Control: Maintain a pH above 9.1 to suppress epimerization and the formation of degradation products.[7] Studies have shown that this compound can be stored at 37°C in a tromethamine buffer at pH 9.55 for at least a year with minimal degradation.[3]
-
Temperature Management: Store stock solutions and experimental samples at recommended low temperatures (2-8°C).[1][4][5] For long-term storage of stock solutions in solvent, -80°C is recommended.[8]
-
Use of Fresh Solutions: Prepare aqueous solutions of this compound fresh whenever possible. While this compound is stable for up to 6 days in water and saline at both 4°C and room temperature, preparing solutions closer to the time of use is a good practice.[9][10]
Q4: I need to perform a forced degradation study on this compound. What conditions should I use?
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13][14] For this compound, a comprehensive forced degradation study should include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., HCl) to induce degradation.
-
Basic Hydrolysis: Treatment with a base (e.g., NaOH).
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Degradation: Heating the solution at elevated temperatures.[15]
-
Photolytic Degradation: Exposing the solution to UV light.
It is important to control the extent of degradation, typically aiming for 5-20% degradation, to ensure that the degradation products can be adequately characterized.[16]
III. Experimental Protocols & Methodologies
A. Protocol for a pH-Dependent Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range of interest (e.g., pH 4, 7, 9, and 10).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Preparation of Test Solutions: Dilute the this compound stock solution into each buffer to a final desired concentration.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C or 60°C).
-
Sampling: Withdraw aliquots from each test solution at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constants.
B. Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[17][18]
-
Column: A C18 column is commonly used for the separation.[19]
-
Mobile Phase: A typical mobile phase consists of a mixture of an acetate buffer and an organic modifier like methanol in an isocratic mode.[19]
-
Detection: UV detection at 200 nm is suitable for this compound.[19]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[19]
IV. Data Presentation
Table 1: pH-Dependent Degradation of this compound Tromethamine at 60°C for 7 Days
| pH | This compound Remaining (%) | Epimer (2) (%) | Degradation Products (3+9) (%) |
| 7.3 | 85.2 | 8.9 | 5.9 |
| 8.2 | 94.1 | 3.5 | 2.4 |
| 9.1 | 98.5 | 0.8 | 0.7 |
| 9.55 | 99.1 | 0.5 | 0.4 |
| 10.0 | 99.2 | 0.4 | 0.4 |
Data adapted from Hamberg, M. (1995). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (this compound). This table clearly demonstrates the increased stability of this compound with increasing pH.
V. Visualizing Degradation and Workflow
To further clarify the processes involved, the following diagrams illustrate the degradation pathway and a typical experimental workflow.
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for a pH-dependent stability study.
References
-
Hamberg, M. (1995). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (this compound). ResearchGate. [Link]
-
ResearchGate. (n.d.). Stability of this compound at various pH values. ResearchGate. [Link]
-
Chu, K. O., Wang, C. C., Pang, C. P., & Rogers, M. S. (2007). Method to determine stability and recovery of this compound and misoprostol in infusion preparations. Journal of Chromatography B, 857(1), 83-91. [Link]
-
ResearchGate. (n.d.). Method to determine stability and recovery of this compound and misoprostol in infusion preparations. ResearchGate. [Link]
-
Patel, R. M., et al. (2012). A SIMPLE RP-HPLC METHOD FOR QUANTITATION OF this compound TROMETHAMINE IN INJECTION DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 3(8), 2764-2768. [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
-
Pfizer Canada Inc. (2014). PRODUCT MONOGRAPH HEMABATE® STERILE SOLUTION. Pfizer. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. MedCrave. [Link]
-
Kumar, V., & Sharma, V. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4645-4651. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Kamberi, M., & Tsutsumi, K. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of this compound methylate and its active metabolite this compound in dog plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Amini, A., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(20), 10251–10258. [Link]
-
Medsafe. (n.d.). This compound - NEW ZEALAND DATA SHEET. Medsafe. [Link]
-
Hong, P., & McConville, P. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31. [Link]
-
Rahman, M. M., et al. (2017). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 87-95. [Link]
-
USF Health. (n.d.). Storage/Stability of Medical Management Options for Postpartum Hemorrhage. USF Health. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound tromethamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. health.usf.edu [health.usf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Method to determine stability and recovery of this compound and misoprostol in infusion preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. acdlabs.com [acdlabs.com]
- 15. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. jgtps.com [jgtps.com]
Strategies to mitigate off-target effects of Carboprost in research
Welcome to the technical support resource for researchers utilizing Carboprost in their experiments. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you mitigate off-target effects and ensure the scientific validity of your results.
Introduction to this compound and Its Off-Target Effects
This compound, a synthetic analog of prostaglandin F2α (PGF2α), is a potent oxytocic agent primarily used in clinical settings to control postpartum hemorrhage.[1] In a research context, it serves as a valuable tool for investigating PGF2α-mediated signaling pathways. This compound exerts its primary effects by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) that typically couples to Gαq to activate the phospholipase C pathway, leading to an increase in intracellular calcium and smooth muscle contraction.[2]
However, the utility of this compound in research can be complicated by its off-target effects, which arise from several factors:
-
Cross-reactivity with other prostanoid receptors: this compound is known to have some affinity for other prostaglandin receptors, most notably the prostaglandin E receptor subtype 3 (EP3).[3][4] This can lead to the activation of unintended signaling pathways.
-
Broad physiological roles of PGF2α signaling: The FP receptor is expressed in various tissues beyond the myometrium, including vascular smooth muscle, gastrointestinal tract, and the eye.[2][5] This widespread expression means that systemic or localized administration of this compound can elicit a range of physiological responses unrelated to the primary research question.
-
Supramaximal concentrations: The use of excessively high concentrations of this compound in in vitro experiments can lead to non-specific effects, including cytotoxicity.
This guide will provide you with the strategies to navigate these challenges and generate robust, reproducible data.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound and provides step-by-step guidance to resolve them.
Issue 1: Inconsistent or Non-reproducible Results
Possible Causes:
-
Variability in this compound concentration: Inaccurate dilutions or degradation of this compound stock solutions.
-
Cell culture inconsistencies: Variations in cell passage number, confluency, or serum concentration.
-
Inadequate experimental controls.
Troubleshooting Steps:
-
Verify this compound Stock Solution:
-
This compound tromethamine is soluble in water.[5] Prepare fresh stock solutions regularly and store them at the recommended temperature of 2-8°C.[6]
-
A study on the stability of this compound in aqueous solutions found it to be stable for up to 6 days at both 4°C and room temperature.[7] However, for long-term storage, it is advisable to aliquot and freeze stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.
-
Always perform a final dilution in your experimental buffer or media immediately before use.
-
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent, low passage number range.
-
Seed cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Serum concentration in the culture medium can influence the free concentration of this compound and the cellular response. If possible, conduct experiments in serum-free or reduced-serum media after an appropriate adaptation period.
-
-
Implement Robust Experimental Controls:
-
Vehicle Control: Treat cells with the same vehicle used to dissolve this compound (e.g., water or saline) at the same final concentration.
-
Positive Control: Use a known agonist of the FP receptor, such as PGF2α, to confirm that the signaling pathway is responsive in your experimental system.[6]
-
Negative Control: In addition to the vehicle control, consider using an inactive analog of this compound if available.
-
Issue 2: High Cell Death or Cytotoxicity
Possible Causes:
-
This compound concentration is too high: Leading to off-target effects or generalized cellular stress.
-
Apoptosis or necrosis induced by downstream signaling: The intended signaling pathway may be triggering cell death in your specific cell type.
-
Solvent toxicity: The vehicle used to dissolve this compound may be cytotoxic at the final concentration.
Troubleshooting Steps:
-
Perform a Dose-Response Curve to Determine the Optimal Concentration:
-
Start with a wide range of this compound concentrations, from picomolar to micromolar, to identify the EC50 (half-maximal effective concentration) for your desired on-target effect.
-
Simultaneously, perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) across the same concentration range.
-
Select a working concentration that elicits a robust on-target response with minimal cytotoxicity.
Table 1: Example Dose-Response Experiment for this compound
-
| Concentration (nM) | On-Target Effect (e.g., Calcium Flux - % of Max) | Cytotoxicity (e.g., % Cell Viability) |
| 0 (Vehicle) | 0% | 100% |
| 0.1 | 15% | 98% |
| 1 | 45% | 97% |
| 10 | 85% | 95% |
| 100 | 98% | 80% |
| 1000 | 100% | 50% |
-
Distinguish Between Off-Target Cytotoxicity and On-Target Induced Cell Death:
-
Use the FP receptor antagonist AL-8810 to block the on-target effects of this compound.[8] If cell death is still observed in the presence of AL-8810, it is likely due to off-target effects.
-
If AL-8810 rescues the cells from death, the cytotoxicity is a consequence of on-target FP receptor signaling.
-
-
Protocol: Cytotoxicity Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.[9]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium and add the this compound dilutions to the wells. Include vehicle-only and untreated controls.[10]
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[11]
-
Add the cytotoxicity detection reagent (e.g., MTT, XTT, or a fluorescent live/dead stain) according to the manufacturer's instructions.[10][12]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Issue 3: Suspected Off-Target Effects
Possible Causes:
-
Activation of other prostanoid receptors (e.g., EP3). [3][4]
-
Non-specific interactions with other cellular components at high concentrations.
Troubleshooting Steps:
-
Pharmacological Inhibition with a Selective FP Receptor Antagonist:
-
AL-8810 is a selective and competitive antagonist of the FP receptor with a Ki of approximately 400-500 nM in various cell lines.[8]
-
Pre-incubate your cells or tissue with AL-8810 (typically in the range of 1-10 µM) for a sufficient time (e.g., 30-60 minutes) before adding this compound.
-
If the observed effect is abolished or significantly reduced by AL-8810, it is likely mediated by the FP receptor.
-
If the effect persists, it is indicative of an off-target mechanism.
Diagram 1: Experimental Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Differentiating on-target from off-target effects of this compound.
-
-
Genetic Validation using siRNA:
-
Knock down the expression of the FP receptor gene (PTGFR) using small interfering RNA (siRNA).
-
Transfect your cells with a validated siRNA targeting PTGFR and a non-targeting control siRNA.
-
After a sufficient knockdown period (typically 48-72 hours), treat the cells with this compound and measure the response.
-
A significant reduction in the effect in the PTGFR knockdown cells compared to the control siRNA-treated cells confirms that the effect is on-target.
Protocol: siRNA Transfection for PTGFR Knockdown (General)
-
Day 1: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[3]
-
Day 2:
-
Prepare two sets of tubes. In one set, dilute the PTGFR siRNA in siRNA transfection medium. In the other set, dilute a non-targeting control siRNA.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.[13]
-
Combine the diluted siRNA with the diluted transfection reagent and incubate at room temperature for 15-45 minutes to allow for complex formation.[14]
-
Add the siRNA-lipid complexes to the cells.
-
-
Day 3-4: Incubate the cells for 24-72 hours. You can then perform your this compound treatment and subsequent assays.
-
Validation: Always validate the knockdown efficiency by measuring PTGFR mRNA levels (qRT-PCR) or protein levels (Western blot).
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in in vitro experiments?
A1: There is no single universal starting concentration, as it is highly dependent on the cell type and the specific endpoint being measured. Based on its clinical use and the pharmacology of related prostaglandin analogs, a good starting point for a dose-response curve would be to test a range from 1 nM to 10 µM.[15][16] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q2: How long should the washout period be for this compound in cell culture experiments?
A2: Specific data on this compound washout in cell culture is limited. However, studies on other prostaglandin analogs in a clinical context suggest a washout period of 4-5 weeks.[6] For in vitro experiments, the washout period is expected to be much shorter. A general recommendation would be to perform a time-course experiment. After treating the cells with this compound, replace the medium at different time points (e.g., 6, 12, 24, 48 hours) and then re-stimulate with this compound or another agonist to assess receptor resensitization. A minimum of 24-48 hours with at least one to two media changes is a reasonable starting point for most cell culture experiments.
Q3: Can I use this compound in serum-containing media?
A3: Yes, but be aware that components in serum (e.g., albumin) can bind to this compound, reducing its free concentration and potentially affecting the dose-response relationship. If you observe variability between experiments, consider switching to a serum-free or reduced-serum medium for the duration of the this compound treatment.
Q4: What are the known signaling pathways activated by this compound's off-target interactions?
A4: The most well-documented off-target interaction for this compound is with the EP3 receptor.[3][4] The EP3 receptor has multiple splice variants and can couple to different G proteins, including Gαi (inhibiting adenylyl cyclase) and Gα12/13 (activating Rho signaling). Activation of these pathways can lead to a variety of cellular responses that are independent of the FP receptor.
Diagram 2: this compound On-Target and Off-Target Signaling
Caption: On-target and known off-target signaling pathways of this compound.
Q5: Are there more selective alternatives to this compound for studying FP receptor activation?
A5: Yes, other prostaglandin F2α analogs, such as latanoprost and travoprost, are also potent FP receptor agonists.[17] While they are primarily used in glaucoma research, they can be valuable tools. However, it is important to note that all prostaglandin analogs have the potential for some level of cross-reactivity with other prostanoid receptors. Therefore, the use of selective antagonists and genetic validation methods remains crucial regardless of the specific agonist used.
References
-
Griffin BW, Klimko P, Crider JY, Sharif NA. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor . J Pharmacol Exp Ther. 1999 Sep;290(3):1278-84. [Link]
-
St-Onge S, et al. Evaluating functional ligand-GPCR interactions in cell-based assays . MethodsX. 2021;8:101234. [Link]
-
AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. BioCrick. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting . Creative Biolabs. [Link]
-
siRNA Transfection Protocol . YouTube. [Link]
-
Iiri T, et al. Agonist-Independent GPCR Activity Regulates Anterior-Posterior Targeting of Olfactory Sensory Neurons . Cell. 2012;151(6):1381-1393. [Link]
-
This compound Dosage Guide + Max Dose, Adjustments . Drugs.com. [Link]
-
Kisitu J, et al. Chemical Concentrations in Cell Culture Compartments (C5) . ALTEX. 2020;37(4):693-706. [Link]
-
An L, et al. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization . Assay Guidance Manual. 2019. [Link]
-
What are Prostaglandin E2 receptor agonists and how do they work? . Patsnap Synapse. [Link]
-
Groothuis FA, et al. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model . Toxicol Sci. 2020;173(2):339-352. [Link]
-
Zhang Y, et al. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity . Nat Commun. 2023;14(1):8085. [Link]
-
This compound . Wikipedia. [Link]
-
Hemabate (this compound tromethamine) dosing, indications, interactions, adverse effects, and more . Medscape Reference. [Link]
-
GPCR Agonists and Antagonists in the Clinic . ResearchGate. [Link]
-
This compound (Systemic) Introduction . VA CLASSIFICATION. [Link]
-
This compound: Uses, Dosage, Side Effects and More . MIMS Philippines. [Link]
-
PRODUCT MONOGRAPH HEMABATE® STERILE SOLUTION . Pfizer Canada Inc. [Link]
-
Protocol IncuCyte® Cytotoxicity Assay . Sartorius. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . NCBI. [Link]
-
GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions . Promega Connections. [Link]
-
This compound (intramuscular route) - Side effects & dosage . Mayo Clinic. [Link]
-
Section 1: In Vitro Cytotoxicity Test Methods BRD . National Toxicology Program. [Link]
-
Lau C, et al. Method to determine stability and recovery of this compound and misoprostol in infusion preparations . J Pharm Biomed Anal. 2007;45(3):525-529. [Link]
-
Li, Y., et al. (2025). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 . Proceedings of the National Academy of Sciences, 122(21), e2422633122. [Link]
-
Le, T., et al. (2025). Cell culture media impact on drug product solution stability . Biotechnology Progress, 42(1), e3518. [Link]
-
Le, T., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability . Biotechnology Progress, 32(4), 998-1008. [Link]
-
Zhang, Y., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors . bioRxiv. [Link]
-
Prostanoid receptors | Introduction . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Sharif, N. A., et al. (2005). Prostanoid EP4 Receptor Stimulation Produces Ocular Hypotension by a Mechanism That Does Not Appear to Involve Uveoscleral Outflow . Investigative Ophthalmology & Visual Science, 46(8), 2895-2903. [Link]
-
This compound Tromethamine . PubChem. [Link]
-
Kielsgaard, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays . Cytotechnology, 66(2), 189-200. [Link]
Sources
- 1. Guidelines for transfection of siRNA [qiagen.com]
- 2. simsrc.edu.in [simsrc.edu.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Method to determine stability and recovery of this compound and misoprostol in infusion preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. drugs.com [drugs.com]
- 16. mims.com [mims.com]
- 17. Agonist-Independent GPCR Activity Regulates Anterior-Posterior Targeting of Olfactory Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Carboprost vs. Oxytocin in Ex Vivo Uterine Contractility Studies
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of obstetric pharmacology and reproductive biology research, the precise evaluation of uterotonic agents is paramount. Oxytocin, the archetypal hormone of parturition, and Carboprost, a potent synthetic prostaglandin, are both mainstays in clinical practice for inducing and augmenting labor and controlling postpartum hemorrhage.[1][2][3] However, their utility in the research laboratory, specifically in ex vivo uterine contractility studies, stems from their distinct mechanisms of action and the unique contractile profiles they elicit. This guide provides an in-depth, comparative analysis of these two agents, grounded in mechanistic insights and practical experimental considerations, to empower researchers in designing robust and informative studies.
Section 1: Divergent Mechanisms of Myometrial Activation
While both this compound and oxytocin are potent stimulators of uterine smooth muscle, they achieve this via fundamentally different receptor systems and intracellular signaling cascades.[4][5] Understanding these differences is critical for interpreting experimental data and selecting the appropriate agent for a given research question.
This compound: The Prostaglandin Pathway
This compound tromethamine is a synthetic 15-methyl analogue of the naturally occurring prostaglandin F2α (PGF2α).[2][6] Its chemical modification enhances stability and prolongs its biological activity compared to its endogenous counterpart.[6]
-
Receptor Binding: this compound exerts its effects by binding to the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαq subunit.[7][8]
-
Signaling Cascade: Activation of the FP receptor initiates a well-defined signaling pathway:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[8][9]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[7][8] This is augmented by an influx of extracellular Ca2+.[7]
-
Contraction: The elevated cytoplasmic Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, leading to actin-myosin cross-bridging and forceful myometrial contraction.[9]
-
In addition to its direct contractile role, PGF2α signaling can also upregulate the expression of other key uterine activation proteins, including the oxytocin receptor itself, creating a complex interplay within the myometrium.[10][11][12]
Caption: this compound signaling pathway in myometrial cells.
Oxytocin: The Neurohormonal Pathway
Oxytocin is a nonapeptide hormone that plays a central role in parturition and lactation.[4] Its action on the myometrium is mediated by a specific receptor whose expression is dramatically upregulated towards the end of pregnancy.[13][14]
-
Receptor Binding: Oxytocin binds to the oxytocin receptor (OTR), which, like the FP receptor, is a member of the rhodopsin-type Class I GPCR superfamily coupled to Gαq/11.[4][13]
-
Signaling Cascade: The initial steps of the oxytocin signaling cascade are homologous to that of this compound:
-
PLC Activation & Second Messenger Generation: OTR activation leads to Gαq-mediated stimulation of PLC, resulting in the production of IP3 and DAG.[15][16]
-
Calcium Mobilization: IP3 mediates Ca2+ release from the SR.[4][17][18] This initial release is then amplified by Ca2+ influx through both store-operated and voltage-operated Ca2+ channels, leading to a significant rise in intracellular Ca2+.[4]
-
Contraction: As with this compound, the increase in intracellular Ca2+ activates the calmodulin/MLCK pathway to induce myometrial contraction.[15]
-
-
Additional Mechanisms: Oxytocin signaling is multifaceted. It can also inhibit potassium channels (like Slo2.1), leading to membrane depolarization, which further promotes Ca2+ entry and enhances cell excitability.[19] Furthermore, OTR activation stimulates the local production of prostaglandins within the myometrium, which can then act in an autocrine or paracrine fashion to further potentiate contractions.[13][20]
Caption: Oxytocin signaling pathway in myometrial cells.
Section 2: Comparative Contractile Profiles in Ex Vivo Assays
In an organ bath setting, myometrial strips treated with this compound and oxytocin exhibit distinct and reproducible contractile patterns. These differences are a direct reflection of their underlying signaling mechanisms and receptor dynamics.
| Feature | This compound | Oxytocin |
| Mechanism of Action | Prostaglandin F2α analog; binds to FP receptor.[2][6] | Neuropeptide hormone; binds to Oxytocin Receptor (OTR).[4][13] |
| Primary Signaling | Gαq → PLC → IP3 → Intracellular Ca²⁺ release.[8][9] | Gαq → PLC → IP3 → Intracellular Ca²⁺ release; also modulates ion channels and stimulates local prostaglandin synthesis.[4][13][19] |
| Nature of Contraction | Tends to induce strong, sustained, tonic contractions. | Tends to induce rhythmic, phasic contractions that mimic physiological labor.[21][22] |
| Receptor Dynamics | FP receptor expression is relatively stable. | OTR expression is highly upregulated by estrogen in late pregnancy; subject to rapid desensitization upon prolonged exposure.[14][23] |
| Experimental Utility | Excellent for studying maximal contractile force and pathways independent of OTR. | Gold standard for studying physiological, labor-like contractions and for screening OTR agonists/antagonists.[21][24] |
Key Experimental Observations:
-
Pattern of Contraction: Oxytocin typically increases the frequency and amplitude of spontaneous phasic contractions, closely resembling the pattern seen during labor.[21] this compound, in contrast, often produces a more pronounced and sustained increase in basal muscle tone, leading to powerful, tonic contractions.
-
Receptor Desensitization: A critical consideration is the phenomenon of OTR desensitization. Prolonged exposure of myometrial tissue to oxytocin can lead to receptor phosphorylation, internalization, and uncoupling from its G-protein, resulting in a diminished contractile response (tachyphylaxis).[23] This is a crucial factor in experimental design, especially in long-duration experiments. In contrast, the FP receptor system does not exhibit this rapid desensitization, providing a more stable response over time. One in vitro study demonstrated that in myometrial strips pre-treated with oxytocin, the subsequent addition of this compound in combination with oxytocin produced a superior contractile response compared to oxytocin alone, highlighting the practical implications of OTR desensitization.[23]
Section 3: Standardized Protocol for Comparative Ex Vivo Analysis
To objectively compare the effects of this compound and oxytocin, a standardized, robust experimental protocol is essential. This protocol ensures reproducibility and allows for the accurate determination of key pharmacological parameters like potency (EC50) and efficacy (Emax).
Experimental Workflow
Caption: Workflow for ex vivo uterine contractility assay.
Step-by-Step Methodology
-
Tissue Acquisition and Preparation:
-
Obtain myometrial biopsies from women undergoing elective cesarean section with informed consent and ethical approval.
-
Immediately place the tissue in cold, oxygenated physiological saline solution (e.g., Krebs-Henseleit buffer).
-
Under a dissecting microscope, carefully dissect fine, longitudinal strips of myometrium, avoiding the serosal and endometrial layers.[21]
-
-
Organ Bath Setup:
-
Mount the dissected strips in 1-mL or larger organ baths containing physiological saline solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[21][22]
-
Attach one end of the strip to a fixed point and the other to a force-displacement transducer to record isometric contractions.
-
Apply a resting tension of approximately 1-2 grams and allow the tissue to equilibrate for 2-3 hours, during which time stable, spontaneous contractions should develop.[21]
-
-
Experimental Procedure:
-
Viability Test: After equilibration, confirm the viability of the tissue by challenging it with a high-potassium (KCl) solution to induce a maximal tonic contraction. This response can be used for normalization of subsequent data.
-
Washout: Thoroughly wash the tissue with fresh saline solution and allow it to return to its baseline spontaneous contractile pattern.
-
Drug Administration: For generating concentration-response curves, add the chosen agent (this compound or oxytocin) to the organ bath in a cumulative fashion, typically in half-log or log increments, allowing the response to stabilize at each concentration before adding the next. Run parallel experiments for each drug using tissue from the same donor to minimize biological variability.
-
-
Data Analysis:
-
Measure key parameters from the transducer recordings: amplitude (force of contraction), frequency (number of contractions per unit time), and duration.
-
Calculate the Area Under the Curve (AUC) for a set time period following each drug concentration. AUC provides an integrated measure of the total contractile work performed by the muscle strip and is often the most comprehensive endpoint.
-
Normalize the data (e.g., to the maximal KCl response or the pre-drug baseline) and plot the concentration-response curves to determine EC50 and Emax values.
-
Conclusion
This compound and oxytocin represent two distinct, powerful tools for the ex vivo study of uterine contractility. Oxytocin provides a model for physiological, rhythmic contractions and is indispensable for studying the OTR system, but researchers must remain vigilant to the effects of receptor desensitization. This compound offers a more stable, tonic contractile response, making it ideal for investigating maximal force generation and signaling pathways that are independent of the highly regulated OTR.
The choice between these agents is not one of superiority, but of suitability for the scientific question at hand. By understanding their unique molecular mechanisms, distinct contractile signatures, and the nuances of the experimental protocols required to study them, researchers can leverage both compounds to generate high-quality, translatable data that advances our understanding of myometrial physiology and pharmacology.
References
- 1. Oxytocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. medicalresearchjournal.org [medicalresearchjournal.org]
- 4. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 8. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 10. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rep.bioscientifica.com [rep.bioscientifica.com]
- 12. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glowm.com [glowm.com]
- 14. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxytocin can regulate myometrial smooth muscle excitability by inhibiting the Na+‐activated K+ channel, Slo2.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]
- 23. The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reprocell.com [reprocell.com]
A Comparative Analysis of Carboprost and Misoprostol Side Effect Profiles
An In-Depth Guide for Researchers and Drug Development Professionals
In the management of postpartum hemorrhage (PPH) and other obstetric applications, both carboprost tromethamine and misoprostol are critical uterotonic agents. While their efficacy is well-established, their distinct side effect profiles often guide clinical decision-making. This guide provides a detailed comparative analysis of the adverse effects associated with this compound and misoprostol, supported by experimental data and clinical insights to inform research and development in this therapeutic area.
Introduction to this compound and Misoprostol
This compound tromethamine , a synthetic analog of prostaglandin F2α, is a potent oxytocic agent.[1][2][3] It is primarily administered via intramuscular injection to control refractory PPH by inducing strong myometrial contractions.[1][2]
Misoprostol , a synthetic analog of prostaglandin E1, also exhibits strong uterotonic properties.[4][5] Its versatility in administration routes (oral, sublingual, vaginal, and rectal) and stability at room temperature make it a widely used option, particularly in resource-limited settings.[5][6]
Mechanisms of Action and Their Link to Side Effects
Both this compound and misoprostol exert their therapeutic effects by binding to prostaglandin receptors on uterine smooth muscle cells, leading to contractions. However, their interaction with prostaglandin receptors in other tissues throughout the body is what gives rise to their characteristic side effects.
dot
Caption: Prostaglandin signaling pathways leading to therapeutic and adverse effects.
Comparative Side Effect Profiles
The side effect profiles of this compound and misoprostol, while overlapping, exhibit key differences in incidence and severity.
| Side Effect | This compound | Misoprostol | Key Considerations |
| Gastrointestinal | |||
| Nausea/Vomiting | Very Common (up to 30%)[7] | Common[4] | This compound is associated with a higher incidence of nausea and vomiting.[7][8] |
| Diarrhea | Very Common (up to 32%)[7] | Common[4] | Diarrhea is a prominent side effect of this compound.[1][7] |
| Abdominal Cramps | Common (up to 29%)[7] | Common[4] | Often associated with the uterotonic action of both drugs. |
| Thermoregulatory | |||
| Fever/Pyrexia | Common[9][10] | Common, dose-dependent[6][11][12] | Misoprostol is associated with a significant increase in maternal shivering and fever.[11] |
| Shivering/Chills | Common[13] | Very Common (up to 52%)[11] | Shivering is a hallmark side effect of misoprostol.[11] |
| Cardiovascular | |||
| Hypertension | Can occur[9][10][14] | Less common | This compound may cause a transient increase in blood pressure.[9][10][14] |
| Tachycardia | Can occur[10] | Can occur[4] | |
| Respiratory | |||
| Bronchospasm | Caution in asthmatics[9][10] | Less common | This compound can induce bronchospasm and should be used with caution in patients with a history of asthma.[9][10] |
| Other | |||
| Headache | Common[6][10] | Common[4][6] | |
| Flushing | Common[6][10] | Can occur | |
| Injection Site Pain | Common with IM injection[9][10] | N/A | Specific to the intramuscular administration of this compound. |
Insights from Comparative Studies
Several studies have directly compared the side effect profiles of this compound and misoprostol:
-
A study comparing intramuscular this compound and intravaginal misoprostol for cervical priming found that this compound was associated with a statistically significant higher incidence of nausea, vomiting, loose stools, and abdominal cramps.[7][8]
-
Conversely, the same study noted that misoprostol was associated with a higher estimated blood loss.[7][8]
-
Research on the prevention of PPH has indicated that while both are effective, misoprostol is associated with a significant increase in maternal shivering and fever.[11]
-
A systematic review comparing misoprostol to oxytocin found that misoprostol had more side effects, particularly shivering and fever.[15] While not a direct comparison with this compound, it highlights the prominent thermoregulatory effects of misoprostol.
Experimental Protocols for Side Effect Profile Assessment
To further delineate the side effect profiles of these two drugs in a research setting, the following experimental workflows can be employed:
1. In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound and misoprostol to a panel of prostaglandin receptors (EP1, EP2, EP3, EP4, FP, DP, IP).
-
Methodology:
-
Prepare cell membrane fractions expressing each of the human prostaglandin receptors.
-
Perform competitive radioligand binding assays using a known radiolabeled prostaglandin and increasing concentrations of unlabeled this compound or misoprostol.
-
Calculate the inhibitory constant (Ki) for each drug at each receptor subtype.
-
-
Expected Outcome: A quantitative comparison of the receptor binding profiles, which can help explain the observed differences in side effects.
2. Ex Vivo Organ Bath Studies:
-
Objective: To assess the contractile or relaxant effects of this compound and misoprostol on isolated smooth muscle tissues from various organs.
-
Methodology:
-
Isolate tissue strips from guinea pig ileum (gastrointestinal), trachea (respiratory), and rat aorta (vascular).
-
Mount the tissues in an organ bath containing a physiological salt solution and measure isometric tension.
-
Construct cumulative concentration-response curves for this compound and misoprostol on each tissue type.
-
-
Expected Outcome: A direct comparison of the potency and efficacy of each drug in inducing smooth muscle contraction or relaxation in different tissues, providing a physiological basis for their side effect profiles.
dot
Caption: A streamlined workflow for the comparative assessment of drug side effect profiles.
3. In Vivo Animal Models:
-
Objective: To evaluate the systemic side effects of this compound and misoprostol in a whole-animal model.
-
Methodology:
-
Administer equimolar doses of this compound and misoprostol to rats or mice.
-
Monitor core body temperature, blood pressure, heart rate, and respiratory rate continuously.
-
Observe and score gastrointestinal effects (e.g., diarrhea).
-
-
Expected Outcome: A comprehensive in vivo comparison of the physiological changes induced by each drug, corroborating the in vitro and ex vivo findings.
Conclusion
The choice between this compound and misoprostol often involves a careful consideration of their respective side effect profiles in the context of the patient's clinical condition. This compound is associated with a higher incidence of gastrointestinal side effects, while misoprostol is more likely to cause shivering and fever. Additionally, the potential for bronchospasm with this compound necessitates caution in patients with asthma. For drug development professionals, understanding the mechanistic basis of these side effects through targeted experimental protocols is crucial for the design of next-generation uterotonics with improved safety profiles.
References
- What are the side effects of this compound Tromethamine? - Patsnap Synapse. (2024-07-12).
-
Prevention and Management of Postpartum Hemorrhage - AAFP. (2007-03-15). Available from: [Link]
- What are the side effects of this compound methylate? - Patsnap Synapse. (2024-07-12).
-
Side effects of oral misoprostol for the prevention of postpartum hemorrhage: results of a community-based randomised controlled trial in rural India - PubMed. Available from: [Link]
-
View of Side Effects of Misoprostol Per Rectal for Treating Postpartum Hemorrhage in Vaginal Delivery versus Cesarean Section: What Do We Know So Far?. Available from: [Link]
-
This compound vs Misoprostol Comparison - Drugs.com. Available from: [Link]
-
Postpartum misoprostol for preventing maternal mortality and morbidity - Cochrane. (2013-07-15). Available from: [Link]
-
Hemabate® this compound tromethamine injection, USP - accessdata.fda.gov. Available from: [Link]
-
Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review - NIH. (2024-06-21). Available from: [Link]
-
A comparative study of efficacy and safety of intramuscular this compound and intravaginal misoprostol for cervical priming prior to first trimester surgical abortion - International Journal of Reproduction, Contraception, Obstetrics and Gynecology. (2019-10-01). Available from: [Link]
-
Misoprostol - StatPearls - NCBI Bookshelf - NIH. (2024-12-11). Available from: [Link]
-
This compound: Uses, Dosage, Side Effects and More | MIMS Philippines. Available from: [Link]
-
A comparative study of efficacy and safety of intramuscular this compound and intravaginal misoprostol for cervical priming prior to first trimester surgical abortion | International Journal of Reproduction, Contraception, Obstetrics and Gynecology. (2019-10-23). Available from: [Link]
-
A Comparative Study to Assess the Efficacy and Safety of Oxytocin, Misoprostol and this compound In Active Management of Third Stage. Available from: [Link]
-
Efficacy and Safety of Carbetocin Versus Misoprostol in Cesarean Section: A Systematic Review and Meta-Analysis - PubMed Central. (2022-12-24). Available from: [Link]
-
A meta-analysis on the efficacy of this compound vs methylergometrine maleate in the acƟve management of third stage of labor for the prevenƟon of postpartum haemorrhage. Available from: [Link]
-
Intravenous Carbetocin Versus Rectal Misoprostol for the Active Management of the Third Stage of Labor: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed Central. (2022-10-12). Available from: [Link]
-
Carbetocin versus sublingual misoprostol plus oxytocin infusion for prevention of postpartum hemorrhage at cesarean section in patients with risk factors: A randomized, open trail study - ResearchGate. (2025-08-10). Available from: [Link]
-
Comparison of the effects and side effects of misoprostol and oxytocin in the postpartum period: A systematic review - ResearchGate. Available from: [Link]
-
This compound (intramuscular route) - Side effects & dosage - Mayo Clinic. (2025-02-01). Available from: [Link]
-
This compound Uses, Side Effects & Warnings - Drugs.com. (2025-02-24). Available from: [Link]
-
[Side effect of mifepristone in combination with misoprostol for medical abortion]. (2025-08-09). Available from: [Link]
-
Uterotonic Agents: An Update - U.S. Pharmacist. (2011-05-18). Available from: [Link]
-
(PDF) A comparative study of oxytocin, this compound, methylergometrine and misoprostol in prevention of postpartum haemorrhage a prospective study - ResearchGate. (2025-08-06). Available from: [Link]
Sources
- 1. Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. drugs.com [drugs.com]
- 4. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Prevention and Management of Postpartum Hemorrhage | AAFP [aafp.org]
- 7. ijrcog.org [ijrcog.org]
- 8. ijrcog.org [ijrcog.org]
- 9. What are the side effects of this compound Tromethamine? [synapse.patsnap.com]
- 10. What are the side effects of this compound methylate? [synapse.patsnap.com]
- 11. Side effects of oral misoprostol for the prevention of postpartum hemorrhage: results of a community-based randomised controlled trial in rural India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Postpartum misoprostol for preventing maternal mortality and morbidity | Cochrane [cochrane.org]
- 13. drugs.com [drugs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Carboprost in Oxytocin-Resistant Uterine Atony Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Carboprost's efficacy as a second-line uterotonic agent, specifically within the context of oxytocin-resistant uterine atony. We will explore its distinct mechanism of action, compare its performance against other therapeutic alternatives, and provide detailed experimental protocols for its evaluation in relevant preclinical research models.
Introduction: The Challenge of Oxytocin-Resistant Uterine Atony
Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide, with uterine atony—the failure of the uterus to contract adequately after childbirth—being its most common cause.[1][2] The standard first-line therapy for PPH is the administration of oxytocin, a hormone that stimulates powerful myometrial contractions.[3][4] However, a significant clinical challenge arises in cases of oxytocin-resistant uterine atony. This condition can occur when myometrial oxytocin receptors become desensitized and downregulated, often due to prolonged exposure to endogenous or synthetic oxytocin during labor induction or augmentation.[5][6][7] In such scenarios, the uterus fails to respond to first-line treatment, necessitating the use of second-line agents that act through different signaling pathways.
This compound tromethamine, a synthetic prostaglandin analogue, is a cornerstone of second-line PPH management.[4][8] This guide focuses on the scientific basis for its efficacy in research models designed to mimic this challenging clinical state.
Mechanism of Action: Bypassing Oxytocin Desensitization
This compound is a 15-methyl analogue of the naturally occurring prostaglandin F2α (PGF2α).[9][10][11][12] Its therapeutic effect stems from its ability to induce potent myometrial contractions via a signaling pathway entirely independent of the oxytocin receptor, making it effective even when oxytocin receptors are unresponsive.
The key steps in this compound's mechanism are as follows:
-
Receptor Binding: this compound binds to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the surface of myometrial smooth muscle cells.[10][13][14]
-
G-Protein Activation: This binding activates associated G-proteins, primarily Gαq and Gαi.[15][16][17]
-
Second Messenger Cascade: The activated G-protein stimulates the enzyme phospholipase C (PLC).[15][18] PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[17][18]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) ions.[17][18]
-
Muscle Contraction: The resulting sharp increase in cytosolic Ca²⁺ concentration is the critical step for contraction. Calcium ions bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in forceful smooth muscle contraction.[18]
This pathway's independence from the oxytocin receptor signaling cascade is the pharmacological basis for this compound's efficacy in oxytocin-resistant conditions.
Research Models for Oxytocin-Resistant Uterine Atony
To rigorously evaluate the efficacy of this compound, researchers must utilize models that accurately replicate the clinical condition of oxytocin resistance. The primary models are ex vivo tissue preparations and, more recently, in vivo animal models.
Ex Vivo Models: Uterine Tissue Contractility Assays
The most established method involves using strips of myometrial tissue obtained from biopsies during cesarean sections.[19][20] These strips are mounted in an organ bath system where their contractile force can be precisely measured.[21]
Rationale for Inducing Oxytocin Resistance: To simulate oxytocin resistance, the tissue is pre-treated with a continuous, prolonged exposure to oxytocin. This process induces homologous desensitization of the oxytocin receptors, mirroring the physiological state in patients with uterine atony after long labors.[7][22] Subsequent administration of this compound to these "resistant" tissues allows for a direct assessment of its ability to restore contractility.
In Vivo Models: Animal Studies
Developing a reliable in vivo model of atonic PPH has been challenging but is an area of active research.[23][24]
-
Rodent Models: Recent studies have focused on creating uterine atony in pregnant rats by delivering inflammatory mediators via nanodelivery systems to the placenta, resulting in weakened uterine smooth muscle contractility.[23][24][25] Another approach involves monitoring uterine activity via an intrauterine cannula after prolonged oxytocin infusion to induce a state of resistance before administering test compounds.[26]
-
Primate Models: Pregnant baboons have been used to study the effects of oxytocin antagonists, providing a model to test the efficacy of uterotonics that bypass the oxytocin receptor.[27]
These models, while complex, offer the advantage of studying drug effects within a complete physiological system, accounting for factors like drug distribution, metabolism, and systemic side effects.
Comparative Efficacy Data
Experimental data from research models and clinical trials consistently demonstrate this compound's value as a potent second-line uterotonic.
| Agent | Mechanism of Action | Typical Dose (PPH Treatment) | Key Efficacy Findings & Comparisons |
| This compound | Prostaglandin F2α (FP) receptor agonist; increases intracellular Ca²⁺.[10][17][18] | 250 mcg IM or intramyometrially, repeatable.[11][28] | Superior to oxytocin in preventing PPH in high-risk patients.[12][29][30] Significantly reduces blood loss compared to oxytocin and misoprostol.[31][32] Potently enhances contractility in oxytocin-desensitized myometrium.[22] |
| Misoprostol | Prostaglandin E1 (EP) receptor agonist.[6][33] | 600-1000 mcg (per rectum, oral, or sublingual).[28] | Less effective at reducing blood loss than this compound.[31][32] While effective, some studies question its utility as an adjunct when other uterotonics are already in use.[4] Remains valuable in resource-limited settings. |
| Methylergonovine | Ergot alkaloid; acts as an α-adrenergic and serotonin receptor agonist.[34] | 0.2 mg IM, repeatable.[28] | A potent second-line agent. Some retrospective clinical data suggest it may be associated with reduced hemorrhage-related morbidity compared to this compound in certain settings, though direct comparative trials are limited.[8] |
| Tranexamic Acid | (Adjunct Therapy) Antifibrinolytic; inhibits plasminogen activation, stabilizing blood clots.[1] | 1 g IV.[28] | Not a uterotonic. Used in addition to agents like this compound. Significantly reduces mortality from bleeding when given within 3 hours of birth.[28][34] |
Detailed Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound in a controlled, preclinical setting.
Protocol 1: Ex Vivo Myometrial Contractility Assay
This protocol is adapted from established methods for measuring human myometrial contractility.[19][20]
Objective: To quantify the contractile response of human myometrial tissue to this compound after inducing oxytocin resistance.
Methodology:
-
Tissue Acquisition & Preparation:
-
Obtain myometrial biopsies (1-2 cm³) from consenting patients undergoing non-emergent cesarean section.[19]
-
Immediately place tissue in cold, oxygenated physiological saline solution (PSS; e.g., Krebs solution).
-
Carefully dissect the tissue parallel to the muscle fibers into fine strips (approx. 2 x 2 x 10 mm).
-
-
Mounting and Equilibration:
-
Mount each strip vertically in a 10 mL organ bath chamber containing PSS at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.[21]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of ~2 mN and allow the tissue to equilibrate for 2-3 hours until stable, spontaneous contractions develop.[19][20]
-
-
Induction of Oxytocin Resistance:
-
Once a stable baseline is achieved, perfuse the organ bath with a continuous infusion of oxytocin (e.g., 10⁻⁷ M) for a prolonged period (e.g., 4-6 hours) to induce receptor desensitization.[22]
-
Confirm resistance by observing a diminished contractile response to a bolus dose of oxytocin compared to the initial response.
-
-
Drug Challenge:
-
Perform a thorough washout with fresh PSS for at least 60 minutes.
-
Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase stepwise (e.g., half-log increments) once the response to the previous concentration has plateaued.
-
-
Data Analysis:
-
Measure the integral of contractile activity (Area Under the Curve, AUC), contraction amplitude (force), and frequency.
-
Compare the maximal response (Emax) and potency (pEC50) of this compound in oxytocin-resistant tissue versus control (non-resistant) tissue.
-
Protocol 2: In Vivo Rodent Model of Uterine Atony
This protocol outlines a conceptual framework based on emerging animal model methodologies.[23][26]
Objective: To assess the ability of this compound to improve uterine tone and reduce blood loss in an in vivo model of uterine atony.
Methodology:
-
Animal Preparation:
-
Use a late-stage pregnant rat (e.g., day 21 of gestation).
-
Anesthetize the animal and maintain body temperature.
-
Surgically expose the uterus to place a fluid-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure (IUP).[26] Place catheters for intravenous drug administration.
-
-
Induction of Uterine Atony/Resistance:
-
Administer a continuous intravenous infusion of a high dose of oxytocin for several hours to induce receptor desensitization.[7]
-
Alternatively, utilize a nanoparticle-based system to deliver inflammatory mediators (e.g., HMGB1 and Nigericin) to mimic an inflammatory-induced atonic state, as recently described.[23][24]
-
Confirm the atonic state by observing a significant reduction in spontaneous IUP and a blunted response to an oxytocin bolus.
-
-
Therapeutic Intervention:
-
Administer an intramuscular injection of this compound at a clinically relevant dose.
-
Control groups should receive saline or a comparator drug (e.g., oxytocin).
-
-
Outcome Measurement:
-
Continuously record IUP for at least 60 minutes post-injection to assess the restoration of contractile activity.
-
Analyze the data for changes in IUP amplitude, frequency, and total blood loss between treatment groups.
-
Conclusion and Future Directions
The evidence from established research models is clear: this compound is a highly effective uterotonic agent whose mechanism of action is ideally suited to overcoming oxytocin resistance. By activating the FP receptor and its distinct Ca²⁺-mobilizing pathway, it provides a critical therapeutic option when first-line treatments fail.
Future research should focus on:
-
Refining In Vivo Models: Further development of robust and reproducible animal models of atonic PPH will be crucial for screening novel uterotonics and better understanding the pathophysiology of the condition.[23]
-
Head-to-Head Comparisons: Rigorous, direct comparisons of second-line agents like this compound and Methylergonovine within these specific oxytocin-resistant models are needed to delineate subtle differences in efficacy and safety profiles.
-
Exploring Combination Therapies: Investigating the synergistic potential of this compound with non-uterotonic adjuncts like Tranexamic acid in preclinical models could optimize treatment strategies for severe, refractory PPH.
This guide underscores the solid scientific foundation supporting the use of this compound and provides the necessary frameworks for researchers to continue advancing the field of PPH therapeutics.
References
- GlobalRx. This compound Tromethamine 250mcg/mL Solution for Injection: A Detailed Clinical Profile.
- Pharmacology of this compound Tromethamine (Hemabate) ; Pharmacokinetics, Mechanism of action, Uses. YouTube.
- Brodt-Eppley J, Myatt L. Prostaglandin F2-alpha receptor regulation in human uterine myocytes. PubMed.
- Right Decisions. This compound – Hemabate.
- Comparative Efficacy of Intramuscular Oxytocin and this compound Tromethamine in Postpartum Hemorrhage Prophylaxis: A Randomized Controlled Trial. ResearchGate.
- Anderson JM, Etches D. Postpartum Hemorrhage: Prevention and Treatment. AAFP. Published 2017-04-01.
- Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. PMC - NIH. Published 2023-07-19.
- Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers. Published 2023-07-18.
- PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. NIH.
- Prostaglandin F2-alpha receptor regulation in human uterine myocytes. SciSpace.
- COPE.
- Human Myometrial Contractility Assays. Semantic Scholar.
- Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review. NIH. Published 2024-06-21.
- This compound. Wikipedia.
- What is the mechanism of this compound methylate?. Patsnap Synapse. Published 2024-07-17.
- New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems. PubMed. Published 2025-11-23.
- Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Published 2018-01-26.
- Second Line Uterotonics and The Risk of Hemorrhage-Related Morbidity. PMC - NIH.
- Effect of this compound tromethamine in prevention of postpartum hemorrhage in cesarean section. Sign in.
- This compound Tromethamine. PubChem - NIH.
- Uterine atony. Wikipedia.
- New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems. ResearchGate. Published 2025-11-24.
- Preventing and Treating Postpartum Haemorrhage: Uterotonics and Tranexamic Acid. Published 2025-01-28.
- Uterine Atony: Causes, Symptoms, Risks & Treatment. Cleveland Clinic. Published 2022-08-17.
- Uterine Atony: A Primary Cause of Postpartum Hemorrhage. International Journal of Scientific and Research Publications. Published 2024-07-14.
- A Comparative Study to Assess the Efficacy and Safety of Oxytocin, Misoprostol and this compound In Active Management of Third Stage.
- Uterotonic Medications: Oxytocin, Methylergonovine, this compound, Misoprostol. PubMed.
- Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. PubMed. Published 2018-01-26.
- A Comparative Study to Assess the Efficacy and Safety of Oxytocin, Misoprostol and this compound In Active Management of Third Stage of Labour at A Tertiary Care Hospital. Published 2025-07-26.
- Postpartum Hemorrhage - Medications to Treat Uterine Atony. The ObG Project. Published 2022-11-01.
- Construction of the uterine atony model in the induced labor group of... ResearchGate.
- Oxytocin exposure in women with postpartum hemorrhage secondary to uterine atony. NIH.
- Uterine receptor activation in response to uterotonic agents in late-pregnancy rat myometrium following pretreatment with oxytocin. IMRPress.
- Uterine Atony. StatPearls - NCBI Bookshelf - NIH.
- Carbetocin versus Oxytocin and Misoprostol in prevention of atonic post-partum hemorrhage in high risk patients planed for cesarean delivery. Published 2018-01-01.
- Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon.
- In vivo activity of the potent oxytocin antagonist on uterine activity in the rat. PubMed.
- The effect of oxytocin antagonist on uterus in response to exogenous oxytocin. PMC - NIH.
Sources
- 1. Postpartum Hemorrhage: Prevention and Treatment | AAFP [aafp.org]
- 2. Uterine Atony - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Uterine atony - Wikipedia [en.wikipedia.org]
- 4. Uterotonic Medications: Oxytocin, Methylergonovine, this compound, Misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. ijsrp.org [ijsrp.org]
- 7. Oxytocin exposure in women with postpartum hemorrhage secondary to uterine atony - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second Line Uterotonics and The Risk of Hemorrhage-Related Morbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Prostaglandin F2-alpha receptor regulation in human uterine myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
- 17. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 19. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Human Myometrial Contractility Assays. | Semantic Scholar [semanticscholar.org]
- 22. storage.imrpress.com [storage.imrpress.com]
- 23. New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon [pubmed.ncbi.nlm.nih.gov]
- 28. obgproject.com [obgproject.com]
- 29. researchgate.net [researchgate.net]
- 30. applications.emro.who.int [applications.emro.who.int]
- 31. ijprt.org [ijprt.org]
- 32. A Comparative Study to Assess the Efficacy and Safety of Oxytocin, Misoprostol and this compound In Active Management of Third Stage of Labour at A Tertiary Care Hospital | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 33. ijrcog.org [ijrcog.org]
- 34. resources.wfsahq.org [resources.wfsahq.org]
A Head-to-Head Comparison of Carboprost and Other Prostaglandin Analogues for Uterotonic Applications
For researchers and drug development professionals in obstetrics, the effective management of uterine contractility is paramount. Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality, primarily due to uterine atony, where the uterus fails to contract adequately after childbirth.[1] Prostaglandin analogues are a cornerstone of therapy, acting as potent uterotonic agents. This guide provides an in-depth, head-to-head comparison of Carboprost tromethamine, a synthetic analogue of prostaglandin F2α (PGF2α), with other key prostaglandin analogues used in clinical practice, focusing on the mechanistic distinctions and supporting experimental data that inform their use.[2][3]
The Pharmacological Landscape of Uterotonic Prostaglandins
Prostaglandins are lipid compounds that mediate a vast array of physiological effects by acting on specific G-protein coupled receptors (GPCRs).[4] Their utility in obstetrics stems from their powerful ability to stimulate myometrial smooth muscle contraction.[5] The primary agents in this class are:
-
This compound (15-methyl-PGF2α): A synthetic analogue of PGF2α.[3]
-
Misoprostol: A synthetic analogue of Prostaglandin E1 (PGE1).[6]
-
Dinoprostone: A synthetic form of natural Prostaglandin E2 (PGE2).[6]
The distinct clinical profiles of these drugs are a direct result of their differential affinities for the various prostaglandin receptor subtypes present in the uterus and other tissues. The myometrium expresses both FP receptors (for PGF2α) and EP receptors (for PGE2), which couple to different intracellular signaling pathways to modulate contractility.[7][8]
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and the E-series prostaglandins (Misoprostol, Dinoprostone) lies in their primary receptor targets.
This compound and the FP Receptor: this compound exerts its potent uterotonic effect by binding to the Prostaglandin F receptor (FP).[9][10] The FP receptor is predominantly coupled to the Gq alpha subunit of its associated G-protein.[11] Activation of this pathway initiates a robust signaling cascade:
-
Gq Activation: Ligand binding causes Gq to release GDP and bind GTP, activating it.
-
Phospholipase C (PLC) Stimulation: The activated Gqα subunit stimulates PLC.[12]
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10]
-
Muscle Contraction: The sharp increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in powerful and sustained myometrial contraction.[10][13]
This direct and potent contractile pathway makes this compound a highly effective agent for treating uterine atony.[14]
Misoprostol/Dinoprostone and EP Receptors: Dinoprostone (PGE2) and its analogue Misoprostol (PGE1) interact with a family of four EP receptor subtypes (EP1, EP2, EP3, EP4), each linked to different signaling pathways.[7][15] This multi-receptor interaction results in a more complex pharmacological profile.
-
EP1 and EP3 Receptors: Like the FP receptor, these are coupled to Gq (for EP1) or Gi/Gq (for EP3), leading to increased intracellular Ca2+ and myometrial contraction.[15]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs, which activates adenylyl cyclase, increases cyclic AMP (cAMP) levels, and promotes smooth muscle relaxation.[16]
Therefore, the net effect of PGE1 and PGE2 analogues on the uterus is a balance of contractile and relaxant signals. While the contractile effects of EP1 and EP3 activation predominate in the pregnant uterus, the simultaneous activation of EP2/EP4 can modulate this response. This dual activity is also responsible for effects like cervical ripening, where cAMP-mediated pathways play a role.[17]
Figure 2. Workflow for comparing uterotonic agents in vitro.
Detailed Protocol:
-
Tissue Acquisition: Obtain human myometrial tissue from biopsies taken during elective Cesarean sections, with full informed consent and ethical approval. Place tissue immediately in cold Krebs-Henseleit physiological salt solution.
-
Strip Preparation: Under a dissecting microscope, carefully dissect longitudinal muscle strips from the tissue sample, approximately 10 mm in length and 2 mm in width.
-
Mounting: Mount the strips vertically in a temperature-controlled (37°C) organ bath system containing Krebs-Henseleit buffer, continuously gassed with 95% O₂ / 5% CO₂. Attach one end to a fixed holder and the other to an isometric force transducer.
-
Equilibration and Validation: Allow strips to equilibrate for at least 60 minutes under a resting tension of 1 gram. To validate tissue viability, challenge the strips with a high-concentration potassium chloride (KCl) solution (e.g., 60 mM). Only strips showing a robust contractile response should be used. This step is critical for ensuring the integrity of the experimental system.
-
Concentration-Response Curve Generation: After a washout period and return to baseline, add the first prostaglandin analogue (e.g., this compound) to the bath in a cumulative, logarithmic fashion (e.g., 1 nM to 10 µM). Record the force of contraction at each concentration until a maximal response is achieved.
-
Washout: Perform multiple washes with fresh buffer to remove the drug and allow the tissue to return to its baseline resting state.
-
Second Drug Administration: Repeat step 5 with the second analogue (e.g., Misoprostol) on the same tissue. This allows for a paired comparison, reducing inter-tissue variability.
-
Data Analysis: For each strip, normalize the contraction force data as a percentage of the maximal response to KCl. Plot the normalized response against the log concentration of the agonist. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the pEC50 (-log EC50) and Emax for each compound. Causality and Interpretation: This protocol is designed to be self-validating. The initial KCl challenge confirms the tissue's ability to contract. The cumulative addition allows for the efficient determination of a full concentration-response curve. By comparing pEC50 values, one can make definitive statements about the relative potency of the analogues; a higher pEC50 indicates greater potency.
Conclusion for the Research Professional
The choice between this compound and other prostaglandin analogues is a clear example of mechanism-driven therapeutic selection.
-
This compound is a potent, single-target uterotonic agent. Its efficacy is derived from the direct and powerful Gq-coupled FP receptor signaling pathway that robustly increases intracellular calcium. [10][12]This makes it an invaluable second-line agent for severe uterine atony, but its utility is tempered by a predictable profile of mechanism-based side effects (primarily GI distress) due to FP receptor activation in other tissues. [18]
-
Misoprostol and Dinoprostone offer a more complex pharmacology through their interaction with multiple EP receptor subtypes. [19]This allows for broader applications, including cervical ripening, but may result in less forceful uterine contractions compared to this compound under certain conditions. Their side effect profile, characterized more by systemic effects like fever and shivering, reflects this broader receptor engagement. [20] For drug development professionals, the distinct profiles of these analogues underscore the importance of receptor selectivity in designing future uterotonic agents. The ideal agent might combine the potent contractile signaling of the FP receptor while minimizing off-target effects, or selectively target the contractile EP receptor subtypes (EP1, EP3) in the myometrium. The experimental protocols outlined here provide a robust framework for the preclinical evaluation of such novel compounds.
References
- Toppozada, M., Beguin, F., Bygdeman, M., & Wiqvist, N. (1975). Prostaglandin analogues and uterotonic potency: a comparative study of seven compounds. Prostaglandins, 9(2), 255-69.
- Gallagher, G. T., & Ladds, P. W. (1981). Opposite and mutually antagonistic effects on uterine contractility of two epimeric forms of a synthetic prostaglandin analog. Prostaglandins, 21(5), 787-94.
- de Jong, P. R., van der Zanden, S. Y., van der Bos, E. J., van der Meel, R., & van de Garde, M. D. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology, 9, 706927.
- Yu, Y., & Funk, C. D. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 3, 16.
- Anto, F., Arul, N., & Dhananjayan, R. (2013). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Journal of Receptors and Signal Transduction, 33(4), 233-240.
- Li, T., Pang, Y., Ma, C., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. International Journal of Molecular Sciences, 22(23), 12829.
- Sasaki, Y., & Hasegawa-Sasaki, H. (1994). Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. The Journal of Biological Chemistry, 269(26), 17619-25.
- Lamba, A., Joshi, G., & Gupta, M. (2016). Role of this compound in prevention of postpartum hemorrhage. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 5(7), 2374-2377.
- Wikipedia contributors. (2023, December 2). Prostaglandin E2 receptor. In Wikipedia, The Free Encyclopedia.
- Fedyk, E. R., Phipps, R. P. (1996). Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells.
- Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986-93.
- Müller, A., Siemer, J., Cupisti, S., et al. (2006). Uterine contractility in response to different prostaglandins: results from extracorporeally perfused non-pregnant swine uteri. Human Reproduction, 21(7), 1855-61.
-
Singh, S., & Gupta, A. (2024). Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review. Cureus, 16(6), e62933. [Link]
- Wikipedia contributors. (2024, January 1). Prostaglandin F receptor. In Wikipedia, The Free Encyclopedia.
- Obgyn Key. (2017). Methodology and pharmacological analysis of effects of uterotonic compounds in human myometrium in vitro.
- MIMS Singapore. (n.d.). This compound: Uses, Dosage, Side Effects and More.
- Bygdeman, M., & Swahn, M. L. (1991). Uterine contractility and interaction between prostaglandins and antiprogestins. Clinical implications. Annals of the New York Academy of Sciences, 665, 289-98.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Navigating Postpartum Hemorrhage: The Role of this compound Tromethamine.
- Liu, H., et al. (2015). Effects of this compound on prevention of hemorrhage after induced labor with scarred uterus. Journal of Hainan Medical University.
- Patsnap Synapse. (2024).
- Patsnap Synapse. (2024). What is the mechanism of this compound Tromethamine?
- Patsnap Synapse. (2024).
- Thapa, M., & Singh, R. (2025). Prostaglandins. In StatPearls.
- Therapeutic Goods Administration (TGA). (n.d.). This compound trometamol.
- World Health Organization. (2018). WHO recommendations: Uterotonics for the prevention of postpartum haemorrhage.
- Drugs.com. (n.d.). This compound vs Misoprostol Comparison.
- Li, Y., et al. (2024). Efficacy and safety of misoprostol compared with dinoprostone for labor induction at term: an updated systematic review and meta-analysis of randomized controlled trials. Frontiers in Pharmacology, 15, 1488965.
- Adamowicz, K., et al. (2023). Determination of Prostaglandins (this compound, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone)
- Buser, D., et al. (1997). A Randomized Comparison Between Misoprostol and Dinoprostone for Cervical Ripening and Labor Induction in Patients With Unfavorable Cervices. Obstetrics & Gynecology, 89(4), 581-5.
Sources
- 1. Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 5. Uterine contractility and interaction between prostaglandins and antiprogestins. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Prostaglandins (this compound, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 9. What is this compound methylate used for? [synapse.patsnap.com]
- 10. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 11. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 13. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrcog.org [ijrcog.org]
- 15. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 17. Frontiers | Efficacy and safety of misoprostol compared with dinoprostone for labor induction at term: an updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 18. mims.com [mims.com]
- 19. uh-ir.tdl.org [uh-ir.tdl.org]
- 20. drugs.com [drugs.com]
A Comparative Guide to the Gene Expression Landscapes Induced by Carboprost and Oxytocin in Myometrial Cells
For researchers in reproductive biology and drug development, understanding the nuanced cellular responses to uterotonic agents is paramount. While both Carboprost tromethamine and oxytocin are mainstays in obstetric practice for inducing uterine contractions, their molecular footprints within the myometrium are distinct. This guide provides a comparative analysis of the gene expression changes elicited by these two critical drugs, grounded in their fundamental signaling mechanisms. We will explore the causality behind their divergent cellular programs and provide a robust experimental framework for their head-to-head comparison.
Introduction: Two Uterotonics, Two Distinct Mechanisms
This compound, a synthetic analog of prostaglandin F2α (PGF2α), and oxytocin, a naturally occurring peptide hormone, are both employed to stimulate uterine contractions, primarily to control postpartum hemorrhage.[1][2][3] Despite this shared clinical outcome, their interaction with the myometrial cell initiates a cascade of events that are unique in their origin and downstream consequences.
-
This compound exerts its effects by binding to the prostaglandin F receptor, a G-protein coupled receptor (GPCR).[1] This interaction triggers a potent and sustained contractile response.[1][4]
-
Oxytocin acts via its own specific GPCR, the oxytocin receptor (OT-R).[5][6] Its action is central to the physiological process of labor and lactation.[3][5][7]
This guide will dissect the signaling pathways activated by each drug, propose a hypothetical landscape of resulting gene expression changes, and provide a detailed protocol for a comparative transcriptomic study.
Signaling Pathways: A Tale of Two Receptors
The initial binding of this compound and oxytocin to their respective receptors converges on the activation of the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium, the primary driver of muscle contraction.[6][8] However, the upstream and downstream modulators of these pathways likely contribute to differential gene expression.
This compound Signaling Pathway:
This compound, as a PGF2α analog, binds to the FP receptor, which couples to the Gq alpha subunit of the heterotrimeric G protein. This activates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor on the sarcoplasmic reticulum, causing a rapid release of stored calcium ions. DAG, in concert with calcium, activates Protein Kinase C (PKC), which can phosphorylate a variety of downstream targets, including transcription factors that modulate gene expression.
Caption: this compound signaling cascade leading to myometrial contraction and potential gene expression changes.
Oxytocin Signaling Pathway:
Oxytocin binds to its receptor (OT-R), which is also coupled to Gq.[5][6] Similar to the this compound pathway, this activates PLC, leading to the generation of IP3 and DAG, and a subsequent increase in intracellular calcium.[9] The activation of the oxytocin receptor is also known to stimulate the production of prostaglandins, which can then act in an autocrine or paracrine fashion to further enhance contractions.[3][7] This interplay suggests a more complex regulatory network that could lead to a broader range of gene expression changes compared to the more direct action of this compound.
Caption: Oxytocin signaling cascade, highlighting the dual pathways of direct contraction and prostaglandin synthesis.
Hypothetical Comparative Gene Expression Analysis
While direct comparative transcriptomic data is scarce, we can hypothesize the classes of genes that might be differentially regulated based on the known biology of these pathways.
| Biological Process | Hypothesized this compound-Induced Changes | Hypothesized Oxytocin-Induced Changes | Rationale |
| Inflammatory Response | Moderate upregulation of pro-inflammatory genes. | Significant upregulation of a broader range of pro-inflammatory genes. | Oxytocin is known to have a more pronounced role in the inflammatory cascade of labor. |
| Extracellular Matrix Remodeling | Limited changes. | Upregulation of genes involved in tissue remodeling. | Oxytocin's role in parturition involves significant tissue changes in the uterus. |
| Cell Proliferation & Growth | Minimal to no effect. | Potential for modest changes in growth-related genes. | Oxytocin has broader physiological roles beyond immediate contraction. |
| Ion Channel & Transporter Activity | Upregulation of genes related to calcium signaling. | Upregulation of genes for calcium and other ion channels. | Both drugs rely on calcium, but oxytocin's sustained action may involve more complex ion homeostasis. |
| Prostaglandin Synthesis | No direct induction. | Upregulation of genes like COX-2. | A key feature of oxytocin signaling is the potentiation of prostaglandin synthesis.[3][7] |
Experimental Protocol for Comparative Transcriptomic Analysis
To empirically determine the differential gene expression profiles, a well-controlled in vitro study is essential.
Caption: A streamlined workflow for comparative transcriptomic analysis of this compound and oxytocin.
Step-by-Step Methodology:
-
Cell Culture:
-
Primary human myometrial cells should be isolated and cultured to confluence. The use of a well-characterized immortalized human myometrial cell line can also be considered for reproducibility.
-
Rationale: Primary cells offer greater physiological relevance, while cell lines provide consistency and ease of use.
-
-
Drug Treatment:
-
Cells should be serum-starved for 24 hours prior to treatment to minimize confounding signals from growth factors.
-
Treat cells with equimolar concentrations of this compound, oxytocin, or a vehicle control (e.g., DMSO or saline). A time-course experiment (e.g., 1, 4, and 24 hours) is recommended.
-
Rationale: Serum starvation synchronizes the cells, and a time-course will capture both early and late transcriptional responses.
-
-
RNA Extraction:
-
Harvest cells at each time point and extract total RNA using a high-purity extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Rationale: High-quality RNA is crucial for reliable RNA-sequencing results.
-
-
RNA-Seq Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a standard commercial kit. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
-
Rationale: RNA-seq provides a comprehensive and unbiased view of the transcriptome.
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform differential gene expression analysis between the treatment groups and the vehicle control.
-
Conduct pathway analysis (e.g., Gene Ontology, KEGG) to identify the biological processes and signaling pathways that are significantly enriched in the differentially expressed gene lists.
-
Rationale: This analysis will reveal the distinct molecular signatures of this compound and oxytocin.
-
-
Validation:
-
Validate the expression of a subset of key differentially expressed genes using quantitative real-time PCR (qPCR).
-
Rationale: qPCR provides an independent and targeted validation of the RNA-seq findings.
-
Conclusion: From Bench to Bedside
A detailed understanding of the gene expression changes induced by this compound and oxytocin has significant implications for both basic research and clinical practice. For drug development professionals, this knowledge can inform the design of novel uterotonics with improved efficacy and safety profiles. For clinicians, it can provide a molecular basis for the observed differences in patient responses to these drugs. The experimental framework provided here offers a clear path to elucidating these critical molecular distinctions.
References
-
Oxytocin - Wikipedia. [Link]
-
What is the mechanism of this compound Tromethamine? - Patsnap Synapse. [Link]
-
This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem - NIH. [Link]
-
Oxytocin pathway gene expression in the human brain. Each point... - ResearchGate. [Link]
-
Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed. [Link]
-
PHARMACOLOGY OF this compound Tromethamine (Hemabate) ; Pharmacokinetics, Mechanism of action, Uses - YouTube. [Link]
-
Oxytocin pathway gene networks in the human brain - ResearchGate. [Link]
-
This compound Tromethamine 250mcg/mL Solution for Injection: A Detailed Clinical Profile - GlobalRx. [Link]
-
Oxytocin Side Effects and Mechanism of Action | Nursing Pharmacology - YouTube. [Link]
-
Oxytocin: What It Is, Function & Effects - Cleveland Clinic. [Link]
-
Oxytocin | Hormones. [Link]
-
What is the mechanism of this compound methylate? - Patsnap Synapse. [Link]
-
Oxytocin pathway genes: evolutionary ancient system impacting on human affiliation, sociality, and psychopathology - Ruth Feldman Lab. [Link]
Sources
- 1. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. yourhormones.info [yourhormones.info]
- 4. youtube.com [youtube.com]
- 5. Oxytocin - Wikipedia [en.wikipedia.org]
- 6. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. What is the mechanism of this compound methylate? [synapse.patsnap.com]
- 9. ruthfeldmanlab.com [ruthfeldmanlab.com]
A Comparative Guide to the Synergistic Effects of Carboprost with Other Uterotonic Agents
Introduction: The Clinical Challenge of Postpartum Hemorrhage and the Quest for Enhanced Uterotonic Efficacy
Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality and morbidity worldwide, primarily resulting from uterine atony—the failure of the myometrium to contract adequately after childbirth.[1] The standard of care involves the prophylactic and therapeutic administration of uterotonic agents to stimulate uterine contractions.[2] Oxytocin is the first-line agent due to its efficacy and favorable side-effect profile.[1] However, a significant challenge arises from oxytocin receptor desensitization, particularly after prolonged exposure during labor induction or augmentation, which can render the myometrium refractory to further oxytocin stimulation.[3][4]
This clinical reality necessitates the use of second-line agents and has spurred research into combination therapies that may exert synergistic effects. Carboprost tromethamine, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent second-line uterotonic that acts via a distinct signaling pathway from oxytocin.[5][6] This guide provides a comprehensive assessment of the synergistic potential of this compound when combined with other uterotonic agents. We will delve into the molecular mechanisms, present supporting in vitro and clinical data, and provide detailed experimental protocols for researchers in the field.
Molecular Mechanisms of Action: Distinct and Convergent Signaling Pathways
Understanding the potential for synergy begins with a detailed examination of the individual signaling pathways each uterotonic agent utilizes to induce myometrial contraction. The convergence of these pathways on the final common step—the phosphorylation of myosin light chains—is the basis for enhanced contractile response.
This compound (15-methyl-PGF2α)
This compound exerts its effect by binding to the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[7] Activation of the FP receptor primarily couples to the Gαq subunit, initiating a well-defined signaling cascade.[7][8]
-
Mechanism: Gαq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] This surge in cytosolic Ca2+ is the primary driver of contraction.[5]
Oxytocin
Oxytocin, a neuropeptide hormone, also acts through a Gαq-coupled GPCR, the oxytocin receptor (OTR).[9][10] While the initial steps are similar to this compound, its pathway involves additional reinforcing mechanisms.
-
Mechanism: Binding of oxytocin to the OTR activates the Gαq/PLC/IP3 pathway, leading to Ca2+ release from the sarcoplasmic reticulum.[11] Additionally, this pathway activates voltage-gated Ca2+ channels, promoting an influx of extracellular Ca2+, and can activate the RhoA/Rho-kinase pathway, which increases the sensitivity of the contractile apparatus to Ca2+.[11][12]
Misoprostol (PGE1 Analogue)
Misoprostol is a synthetic prostaglandin E1 analogue that primarily interacts with EP3 and EP2 receptors.[13] In the myometrium at term, the contractile effect is mediated mainly through the EP3 receptor.[14][15]
-
Mechanism: The EP3 receptor is unique in that it can couple to multiple G proteins. Its primary contractile effect is thought to be mediated through Gαq, similar to this compound and Oxytocin.[14] However, it can also couple to Gαi, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP), and promotes contractility by reversing cAMP-induced relaxation.[16]
Methylergometrine
Methylergometrine is an ergot alkaloid with a more complex pharmacological profile, acting as an agonist or partial agonist at several receptors.[17]
-
Mechanism: Its primary uterotonic effects are mediated through agonism at α1-adrenergic and serotonin 5-HT2A receptors, both of which are Gαq-coupled.[17][18][19] This leads to the canonical PLC/IP3/Ca2+ pathway activation, resulting in potent and sustained uterine contractions.[20]
The Rationale for Synergy: Overcoming Receptor Desensitization
Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. The primary rationale for combining this compound with other agents, particularly oxytocin, is to bypass the issue of OTR desensitization.[4] After prolonged exposure, OTRs can become uncoupled from their G-proteins or internalized, reducing the myometrium's ability to respond to oxytocin.[10][21] Because this compound, Misoprostol, and Methylergometrine act on different receptor systems, they can still elicit a strong contractile response even when the OTR system is compromised.[13][22] This provides an independent and potent stimulus for contraction, making combination therapy a logical approach in cases of uterine atony refractory to oxytocin alone.
In Vitro Evidence for Synergy: Data from Human Myometrial Studies
The most direct method for assessing the contractile effects of uterotonic agents is through in vitro studies using myometrial tissue strips isolated from women at the time of Cesarean delivery. These experiments allow for precise dose-response analysis and the quantification of contractility.
A key study investigated the contractile effects of oxytocin, ergonovine (pharmacologically similar to methylergometrine), and this compound, both alone and in combination, on myometrial strips.[4] Crucially, the study mimicked the clinical scenario of OTR desensitization by pretreating a subset of tissue samples with oxytocin for two hours. The primary outcome was the motility index (MI), a composite measure of contractility calculated as amplitude × frequency.
The results demonstrated that in myometrial strips not pre-exposed to oxytocin, oxytocin alone was the most effective agent.[4] However, in the oxytocin-pretreated (desensitized) group, the response to oxytocin alone was significantly diminished. In this clinically relevant context, the combination of this compound with a low dose of oxytocin (LDOx) exhibited a significantly superior contractility response compared to oxytocin alone.[4] This provides direct, quantitative evidence of a synergistic or additive effect, where this compound compensates for the reduced efficacy of oxytocin.
Table 1: In Vitro Contractile Response of Human Myometrium to Uterotonic Agents Data synthesized from Balki, M. et al., Anesthesia & Analgesia, 2015.[4]
| Treatment Group (in Oxytocin-Pretreated Myometrium) | Mean Motility Index (√g·contractions/10 min) [SE] | Statistical Significance vs. Oxytocin Alone (Adjusted P-value) | Interpretation |
| Oxytocin Alone | 2.02 [0.15] | - | Baseline response in desensitized tissue |
| This compound + Low-Dose Oxytocin (LDOx) | 2.53 [0.08] | P = 0.002 | Statistically significant synergistic/additive effect |
| Ergonovine + Low-Dose Oxytocin (LDOx) | 2.47 [0.13] | P = 0.08 | Trend towards improved contractility |
| Ergonovine + High-Dose Oxytocin (HDOx) | 2.82 [0.15] | P < 0.001 | Statistically significant synergistic/additive effect |
Experimental Protocol: Assessing Uterotonic Synergy In Vitro
This section provides a validated, step-by-step protocol for an isolated organ bath experiment designed to assess the synergistic effects of uterotonic agents on human myometrial tissue. This self-validating system includes controls and a desensitization model to ensure trustworthy and reproducible results.
Methodology
-
Tissue Acquisition and Preparation:
-
Obtain fresh myometrial biopsies from the upper margin of the uterine incision during elective Cesarean deliveries, under appropriate ethical approval and informed consent.
-
Immediately place the tissue in cold, oxygenated physiological salt solution (PSS; e.g., Krebs solution).
-
Dissect the myometrium into longitudinal strips of approximately 10 × 3 × 2 mm.
-
-
Organ Bath Setup:
-
Mount each myometrial strip vertically in a 10 mL organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of 2 g and allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15 minutes, until regular spontaneous contractions are observed.
-
-
Desensitization Protocol (Experimental Group):
-
For strips assigned to the experimental (desensitized) group, add oxytocin to the organ bath to achieve a final concentration of 10⁻⁷ M.
-
Incubate for 2 hours to induce OTR desensitization.[4]
-
The control group is incubated in PSS alone for the same duration.
-
-
Washout and Dose-Response Testing:
-
Following the incubation period, perform a thorough washout of all strips with fresh PSS for 60 minutes, changing the PSS every 10-15 minutes to remove all traces of the pretreatment drug.
-
To test for synergy: Add a fixed, low concentration of oxytocin (e.g., 10⁻⁹ M) to the bath, followed by cumulative, log-increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For single-agent controls: Perform parallel experiments with cumulative additions of this compound alone and Oxytocin alone in both desensitized and control tissues.
-
Allow the tissue to stabilize for a set period (e.g., 20 minutes) after each dose addition before recording data.
-
-
Data Analysis:
-
Measure the amplitude (g) and frequency (contractions/10 min) of contractions.
-
Calculate the Motility Index (MI = Amplitude × Frequency) and the Area Under the Curve (AUC) for each dose.
-
Construct dose-response curves and calculate the pEC50 (negative log of the molar concentration that produces 50% of the maximal response) and Emax (maximal effect).
-
Use appropriate statistical tests (e.g., two-way ANOVA) to compare the dose-response curves between the combination therapy group and the single-agent control groups.
-
Comparative Clinical Efficacy
While in vitro studies provide mechanistic insight, clinical trials are essential to determine real-world efficacy and safety. Several studies have compared this compound to other uterotonics or evaluated its use as a second-line agent. Although few trials are explicitly designed to measure synergy, their results inform the potential benefits of a multi-agent approach.
One randomized controlled trial compared intramuscular this compound with intramuscular oxytocin for PPH prophylaxis.[23] The study found that this compound was associated with a significantly shorter third stage of labor and lower mean blood loss compared to oxytocin.[23] Another study in high-risk patients undergoing cesarean delivery found this compound to be more effective than oxytocin in preventing PPH, with significantly lower median blood loss.[24]
Table 2: Comparative Clinical Efficacy of Uterotonic Agents for PPH Management Data synthesized from multiple clinical sources.[23][24][25]
| Uterotonic Agent / Combination | Patient Population | Key Finding | Reported Side Effects | Source |
| This compound vs. Oxytocin | Prophylaxis (Vaginal Delivery) | Lower mean blood loss (183 mL vs. 286 mL, p<0.001) | Vomiting more common with this compound | Bai, J. et al., 2014[23] |
| This compound vs. Oxytocin | Prophylaxis (High-Risk Cesarean) | Lower median blood loss (438 mL vs. 610 mL, p<0.05) | Minimal adverse effects reported | Liu, L. et al., 2014[24] |
| This compound vs. Oxytocin vs. Misoprostol | Prophylaxis (AMTSL) | This compound group had lowest mean blood loss (157 mL) and required fewest additional uterotonics | N/A | Lamba, C. et al., 2021[25] |
| Oxytocin + This compound | Prophylaxis (High-Risk Cesarean) | Median blood loss (520 mL) was higher than this compound alone but lower than Oxytocin alone | N/A | Liu, L. et al., 2014[24] |
These clinical findings support the potent efficacy of this compound. The observation that a combination of oxytocin and this compound resulted in intermediate blood loss compared to either agent alone in one study highlights the complexity of clinical application and the need for further research specifically designed to test synergistic protocols.[24]
Discussion and Future Directions
The available evidence strongly supports a molecular rationale for the synergistic use of this compound with other uterotonic agents, particularly in the context of oxytocin-refractory uterine atony. By activating the distinct FP receptor pathway, this compound can induce potent myometrial contractions when the oxytocin signaling system is desensitized. In vitro data provide direct quantitative evidence for this synergistic or additive effect.[4]
Clinically, this compound is a highly effective uterotonic, often demonstrating superiority to oxytocin in preventing PPH in high-risk populations.[24] However, its use is often reserved for second-line therapy due to a higher incidence of side effects like vomiting, diarrhea, and potential bronchoconstriction.[26]
Future research should focus on several key areas:
-
Optimized Combination Regimens: Prospective, randomized controlled trials are needed to determine the optimal dosage and timing for the combined administration of this compound and oxytocin to maximize efficacy while minimizing side effects.
-
Predictive Biomarkers: Identifying biomarkers that predict OTR desensitization could help clinicians decide when to move more quickly to second-line or combination therapy.
-
Head-to-Head Synergy Studies: Clinical trials directly comparing oxytocin + this compound vs. oxytocin + Misoprostol or other combinations are needed to establish the most effective synergistic pairing for treating established PPH.
By leveraging a multi-receptor approach, clinicians can potentially overcome the limitations of single-agent therapy, offering a more robust and reliable strategy for managing the life-threatening challenge of postpartum hemorrhage.
References
-
Arrowsmith, S., & Wray, S. (2014). Oxytocin: its mechanism of action and receptor signalling in the myometrium. Journal of Neuroendocrinology. Available at: [Link][9]
- Gimpl, G., & Fahrenholz, F. (2001).
-
Yulia, A., & Johnson, M. R. (2014). Myometrial oxytocin receptor expression and intracellular pathways. PubMed. Available at: [Link][10][21]
-
DrugBank Online. (n.d.). Methylergometrine: Uses, Interactions, Mechanism of Action. DrugBank. Retrieved from [Link][17]
-
Vrachnis, N., et al. (2011). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Endocrinology. Available at: [Link][11][12]
-
Gallagher, T., et al. (2020). The this compound or oxytocin postpartum haemorrhage effectiveness study. ISRCTN Registry. Available at: [Link][26][27]
-
Bai, J., et al. (2014). Comparative Efficacy of Intramuscular Oxytocin and this compound Tromethamine in Postpartum Hemorrhage Prophylaxis: A Randomized Controlled Trial. ResearchGate. Available at: [Link][23]
-
Oladapo, O. T., et al. (2019). WHO recommendations on uterotonics for postpartum haemorrhage prevention: what works, and which one? BMJ. Available at: [Link][28]
-
Gallagher, T., et al. (2020). This compound versus Oxytocin as the first-line treatment of primary postpartum haemorrhage (COPE): protocol for a phase IV, double-blind, double-dummy, randomised controlled trial and economic analysis. BMJ Open. Available at: [Link][3]
-
Liu, L., et al. (2014). A comparison of oxytocin and this compound tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery. Experimental and Therapeutic Medicine. Available at: [Link][24]
-
Balki, M., et al. (2015). The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips. Anesthesia & Analgesia. Available at: [Link][4]
-
Balki, M., et al. (2014). Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women. Canadian Journal of Anesthesia. Available at: [Link][22]
-
Patsnap. (2024). What is the mechanism of this compound Tromethamine? Patsnap Synapse. Available at: [Link][5]
-
Smith, G. C., & Europe-Finner, G. N. (2011). Methodology and pharmacological analysis of effects of uterotonic compounds in human myometrium in vitro. American Journal of Obstetrics and Gynecology. Available at: [Link][29][30]
-
PubChem. (n.d.). Methylergometrine. National Center for Biotechnology Information. Retrieved from [Link][18]
-
Lamba, C., et al. (2021). A Comparative Study to Assess the Efficacy and Safety of Oxytocin, Misoprostol and this compound In Active Management of Third Stage of Labor. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Available at: [Link][25]
-
PATH. (2007). Uterotonic Drugs for the Prevention and Treatment of Postpartum Hemorrhage. PATH. Available at: [Link][2]
-
Siddiqui, M. K., et al. (2019). A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium. Reproductive Sciences. Available at: [Link][19]
-
Audet, N., et al. (2018). Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor. Nature Communications. Available at: [Link][14][31]
-
Zhang, Y., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications. Available at: [Link][7]
-
World Health Organization. (2018). WHO recommendations: uterotonics for the prevention of postpartum haemorrhage. WHO. Available at: [Link][32]
-
Kawarabayashi, T., et al. (1990). Effect of methylergometrine maleate (methergin) on electrical and mechanical activities of pregnant human myometrium. Gynecologic and Obstetric Investigation. Available at: [Link][33]
-
He, J., et al. (2020). Uterine receptor activation in response to uterotonic agents in late-pregnancy rat myometrium following pretreatment with oxytocin. Journal of Obstetrics and Gynaecology Research. Available at: [Link][13]
-
Felis, S. (2023). Uterotonic Agents. Journal of Medical Discovery. Available at: [Link][1]
-
Picmonic. (n.d.). Methergine: Mechanism of Action. Picmonic. Retrieved from [Link][20]
-
Al-Alami, M., et al. (2017). In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor. Journal of Maternal-Fetal & Neonatal Medicine. Available at: [Link][34]
-
Astle, S., et al. (2011). The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility. The Journal of Clinical Endocrinology and Metabolism. Available at: [Link][15]
-
Tyagi, A., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Molecular Human Reproduction. Available at: [Link][8]
-
Wikipedia. (n.d.). This compound. Wikipedia. Retrieved from [Link][6]
Sources
- 1. Uterotonic Agents: Research Article | American Journal of Medical and Clinical Research & Reviews [ajmcrr.com]
- 2. media.path.org [media.path.org]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylergometrine - Wikipedia [en.wikipedia.org]
- 18. Methylergometrine | C20H25N3O2 | CID 8226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methergine: Mechanism of Action [picmonic.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A comparison of oxytocin and this compound tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijprt.org [ijprt.org]
- 26. isrctn.com [isrctn.com]
- 27. ISRCTN [isrctn.com]
- 28. WHO recommendations on uterotonics for postpartum haemorrhage prevention: what works, and which one? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methodology and pharmacological analysis of effects of uterotonic compounds in human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Methodology and pharmacological analysis of effects of uterotonic compounds in human myometrium in vitro | Obgyn Key [obgynkey.com]
- 31. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. medbox.org [medbox.org]
- 33. Effect of methylergometrine maleate (methergin) on electrical and mechanical activities of pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Comparison of Carboprost and Carbetocin on Myometrial Contractility: A Guide for Researchers
This guide provides a detailed in vitro comparison of Carboprost and Carbetocin, two critical uterotonic agents, on myometrial contractility. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of each compound and presents a framework for their empirical evaluation.
Introduction: The Clinical Imperative for Understanding Myometrial Contractility
Uterine atony, the failure of the uterus to contract adequately after childbirth, remains a leading cause of postpartum hemorrhage (PPH), a major contributor to maternal mortality worldwide.[1][2] Pharmacological interventions aimed at stimulating uterine contractions are therefore a cornerstone of obstetric care. This compound and Carbetocin are two such agents, frequently employed to prevent and treat PPH. While both are effective, their distinct mechanisms of action and resulting contractile profiles warrant a detailed comparative analysis to inform clinical use and future drug development.
This compound , a synthetic analog of prostaglandin F2α, and Carbetocin , a long-acting synthetic analog of oxytocin, both induce robust myometrial contractions.[3][4][5][6] However, their interaction with different receptor systems suggests potential differences in the quality, duration, and regulation of the contractions they elicit. This guide will explore these differences through the lens of in vitro myometrial contractility assays.
Mechanisms of Action: Two Distinct Pathways to Uterine Contraction
A fundamental understanding of the signaling pathways activated by this compound and Carbetocin is essential to interpreting their effects on myometrial tissue.
This compound: The Prostaglandin Pathway
This compound exerts its effects by binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) on myometrial cells.[7][8] This interaction initiates a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), the primary trigger for smooth muscle contraction.[8]
The key steps in this compound-induced contraction are:
-
Receptor Binding: this compound, as a synthetic analog of prostaglandin F2α, binds to and activates the FP receptor.[3][7][8]
-
G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.[8] DAG, in concert with Ca²⁺, activates Protein Kinase C (PKC), which can further sensitize the contractile apparatus to Ca²⁺.
-
Contraction: The elevated cytosolic Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[8]
Carbetocin: The Oxytocin Receptor Pathway
Carbetocin, a structural analog of oxytocin, acts by binding to oxytocin receptors (OTR), which are also GPCRs highly expressed in the myometrium, particularly during late pregnancy and labor.[4][9][10]
The signaling cascade for Carbetocin is as follows:
-
Receptor Binding: Carbetocin binds to the OTR, initiating a conformational change.[9][10]
-
G-Protein Activation: Similar to the FP receptor, the OTR is primarily coupled to Gαq, leading to the activation of the PLC-IP₃-DAG pathway.[10]
-
Calcium Influx and Release: This pathway results in the release of Ca²⁺ from the SR.[6][9] Additionally, OTR activation can promote the influx of extracellular Ca²⁺ through voltage-gated calcium channels.
-
Sustained Contraction: The prolonged action of Carbetocin compared to native oxytocin is a key clinical advantage, providing sustained uterine tone.[6][9]
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by this compound and Carbetocin.
Caption: this compound signaling pathway in myometrial cells.
Caption: Carbetocin signaling pathway in myometrial cells.
Experimental Protocol: In Vitro Myometrial Contractility Assay
To objectively compare the effects of this compound and Carbetocin, a standardized in vitro organ bath setup is employed. This allows for the precise measurement of isometric contractions of myometrial tissue strips.[11][12][13]
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for myometrial contractility assay.
Detailed Methodology
-
Tissue Acquisition and Preparation:
-
Myometrial biopsies are obtained with informed consent from patients undergoing elective cesarean sections.[11]
-
The tissue is immediately placed in cold, oxygenated physiological salt solution (PSS), such as Krebs solution.[11][14]
-
Under a dissecting microscope, longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width) are carefully dissected.[14]
-
-
Organ Bath Setup and Equilibration:
-
Each myometrial strip is mounted vertically in an organ bath chamber containing PSS, maintained at 37°C, and continuously bubbled with carbogen (95% O₂, 5% CO₂).[12][14]
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.[12][13]
-
A passive tension of approximately 2 grams is applied, and the tissue is allowed to equilibrate for at least 2 hours, during which spontaneous contractions typically develop.[14] The PSS is replaced every 15-20 minutes.[14]
-
-
Experimental Procedure:
-
Once stable spontaneous contractions are established, baseline activity is recorded for a defined period.
-
A cumulative concentration-response curve is generated for either this compound or Carbetocin. The drug is added to the bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), allowing the response to stabilize at each concentration before the next addition.[15][16][17]
-
Paired experiments should be conducted where possible, using tissue from the same patient to test both drugs simultaneously, reducing inter-individual variability.[18]
-
-
Data Acquisition and Analysis:
-
Isometric tension is continuously recorded using a data acquisition system.[14]
-
The following parameters are quantified for each drug concentration:
-
Amplitude: The peak force of contractions.
-
Frequency: The number of contractions per unit of time.
-
Duration: The length of time of a single contraction.
-
Area Under the Curve (AUC): An integrated measure of the total contractile activity over a defined period.[14]
-
-
The motility index (amplitude × frequency) can also be calculated as a composite measure of contractility.[16][17]
-
Comparative Data Summary
| Parameter | This compound | Carbetocin | Rationale |
| Potency (EC₅₀) | Expected to be in the nanomolar range. | Expected to be in the nanomolar range. | Both are potent agonists at their respective receptors. |
| Maximum Response (Eₘₐₓ) | Induces strong, often tetanic contractions at higher concentrations. | Induces robust, rhythmic contractions that are sustained.[4][9] | The prostaglandin pathway can lead to more forceful, less coordinated contractions, while the oxytocin system is geared towards rhythmic contractions. |
| Onset of Action | Rapid onset, typically within minutes.[5] | Rapid onset, within minutes of administration.[4] | Both activate rapid intracellular signaling cascades. |
| Duration of Action | The synthetic modification of this compound prolongs its action compared to natural prostaglandins.[19] | Significantly longer half-life and duration of action compared to oxytocin.[6][9] | Carbetocin is specifically designed for prolonged activity.[4] |
| Contraction Pattern | May induce more tonic (sustained) or tetanic contractions, especially at supra-physiological concentrations. | Tends to increase the frequency and force of existing rhythmic contractions, promoting a more physiological pattern.[4] | Reflects the physiological roles of prostaglandins and oxytocin in labor. |
Discussion and Field-Proven Insights
The choice between this compound and Carbetocin in a clinical or research setting is dictated by the desired contractile response.
-
This compound's potent, and at times tonic, contractile effect makes it a valuable agent for inducing strong uterine contractions, particularly in cases of severe uterine atony.[19] However, its stimulation of prostaglandin receptors in other tissues can lead to side effects such as gastrointestinal distress, transient fever, and bronchoconstriction.[3][7]
-
Carbetocin's ability to induce sustained, rhythmic contractions more closely mimics natural labor.[4] Its prolonged duration of action from a single dose is a significant advantage in preventing PPH.[6][9] As an oxytocin analog, it has a more targeted effect on the uterus, although side effects like nausea, vomiting, and hypotension can occur.[4][9]
From a research perspective, the differential activation of myometrial contractility by these two agents provides a valuable tool for investigating the specific roles of the prostaglandin and oxytocin signaling pathways in uterine physiology and pathophysiology. For instance, studying their effects on myometrium from preterm versus term pregnancies could yield insights into the mechanisms of labor initiation.
Conclusion
Both this compound and Carbetocin are potent uterotonic agents that effectively stimulate myometrial contractility. Their distinct mechanisms of action, however, result in different contractile profiles. This compound, acting via the prostaglandin pathway, tends to produce very strong, potentially tonic contractions. Carbetocin, an oxytocin receptor agonist, induces sustained, rhythmic contractions. The in vitro contractility assay detailed in this guide provides a robust and physiologically relevant platform for the direct comparison of these and other uterotonic compounds, facilitating a deeper understanding of their pharmacological properties and informing the development of novel therapeutics for the management of uterine contractility disorders.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Carbetocin?
- MIMS Philippines. This compound: Uses, Dosage, Side Effects and More.
- MIMS Philippines. Carbetocin: Uses, Dosage, Side Effects and More.
- National Center for Biotechnology Information. (n.d.). This compound Tromethamine. PubChem.
- Wikipedia. (n.d.). Carbetocin.
- GlobalRx. This compound Tromethamine 250mcg/mL Solution for Injection: A Detailed Clinical Profile.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Applications of this compound Tromethamine: An Overview.
- Arrowsmith, S., & Wray, S. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments, (131), 56725.
- Arrowsmith, S. (2022). Human Myometrial Contractility Assays. Methods in Molecular Biology, 2384, 29-42.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Tromethamine?
- University of Liverpool. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development.
- Semantic Scholar. (n.d.). Human Myometrial Contractility Assays.
- BenchChem. (2025). Application Notes and Protocols: Myometrial Tissue Contractility Assay with Ebopiprant.
- Patsnap Synapse. (2024, June 14). What is Carbetocin used for?
- ResearchGate. (2025, August 5). In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium With and Without Oxytocin Pretreatment.
- Balki, M., et al. (2015). The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips. Anesthesia & Analgesia, 121(2), 439-446.
- Carlisa, B. (2018). Comparison of carbetocin with other uterotonic agents in preventing postpartum hemorrhage. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 7(12), 4997-5001.
- Carlisa, B. (2018). Comparison of carbetocin with other uterotonic agents in preventing postpartum hemorrhage. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 7(12), 4997.
- Macias, N. M., et al. (2016). In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment. Anesthesiology, 124(2), 364-371.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrcog.org [ijrcog.org]
- 3. mims.com [mims.com]
- 4. mims.com [mims.com]
- 5. Articles [globalrx.com]
- 6. What is Carbetocin used for? [synapse.patsnap.com]
- 7. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]
- 9. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 10. Carbetocin - Wikipedia [en.wikipedia.org]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Myometrial Contractility Assays. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development [jove.com]
- 19. nbinno.com [nbinno.com]
A Researcher's Guide to Carboprost in the Management of Postpartum Hemorrhage: A Meta-Analytic Comparison
For the researcher, scientist, and drug development professional, the management of postpartum hemorrhage (PPH) represents a critical area of investigation. PPH remains a leading cause of maternal mortality and morbidity worldwide, making the evaluation of uterotonic agents a high-stakes endeavor. This guide provides an in-depth, meta-analytic perspective on Carboprost, a synthetic prostaglandin analogue, in the context of its alternatives for the prevention and treatment of PPH. Our focus is on the synthesis of clinical trial data to inform future research and development.
The Pharmacological Landscape of Uterotonics in PPH
Postpartum hemorrhage is most commonly caused by uterine atony, the failure of the uterus to contract adequately after childbirth. Uterotonic agents are the cornerstone of PPH management, working to stimulate uterine contractions and control bleeding. While oxytocin is the universally recommended first-line agent, a significant number of women require second-line or alternative therapies.[1]
This compound , a 15-methyl analogue of prostaglandin F2α, exerts its potent uterotonic effect by binding to prostaglandin F receptors on the myometrial cells. This binding initiates a cascade of intracellular events leading to a sustained increase in myometrial tone and contractions, thereby constricting uterine blood vessels and promoting hemostasis.[2] Its role, particularly in cases of oxytocin-refractory hemorrhage, is a key area of clinical research.
This guide will compare this compound with the following primary alternatives, for which substantial meta-analytic data exists:
-
Oxytocin: The first-line synthetic polypeptide hormone.
-
Misoprostol: A prostaglandin E1 analogue.
-
Ergometrine (and Methylergometrine): An ergot alkaloid.
-
Syntometrine: A combination of oxytocin and ergometrine.
Comparative Efficacy: A Meta-Analytic Synthesis
A comprehensive understanding of this compound's clinical performance necessitates a review of meta-analyses that have compared it with other uterotonics. While large-scale network meta-analyses often group this compound under the broader category of "injectable prostaglandins," specific comparative data can be extracted and synthesized.
Prevention of Postpartum Hemorrhage
For the prevention of PPH, a meta-analysis of six clinical trials directly compared this compound to Methylergometrine. This analysis, encompassing 1050 women, found that while both are effective, This compound was more efficacious in reducing the duration of the third stage of labor and decreasing the amount of blood loss .[3] There was also a reduced need for additional uterotonic agents in the this compound group.[3] However, the incidence of PPH (defined as blood loss >500ml) was not statistically different between the two groups.[3]
Broader network meta-analyses from the Cochrane collaboration provide a wider comparative context. These analyses, which include a vast number of trials, have found that for the prevention of PPH ≥500 mL, combinations of uterotonics such as ergometrine plus oxytocin and misoprostol plus oxytocin, as well as carbetocin, may be more effective than oxytocin alone.[4][5] Injectable prostaglandins, including this compound, have been shown to be effective in reducing blood loss but are often associated with more side effects.[4][6]
| Uterotonic Agent/Combination | Relative Risk (RR) for PPH ≥500 mL vs. Oxytocin (95% CI) | Certainty of Evidence | Key Findings from Meta-Analyses |
| This compound (as injectable prostaglandin) | RR 0.61 (0.42–0.90) vs. Placebo | Moderate | Effective in reducing PPH ≥500 mL compared to no treatment.[7] |
| Ergometrine + Oxytocin | RR 0.70 (0.59–0.84) | Moderate | More effective than oxytocin alone in preventing PPH ≥500 mL.[5] |
| Misoprostol + Oxytocin | RR 0.70 (0.58–0.86) | Low | May reduce PPH ≥500 mL compared to oxytocin.[5] |
| Carbetocin | RR 0.72 (0.56–0.93) | Moderate | May reduce PPH ≥500 mL compared to oxytocin.[5] |
| Methylergometrine | - | - | Comparable efficacy to this compound in preventing PPH, though this compound may reduce blood loss more effectively.[3] |
Treatment of Established Postpartum Hemorrhage
There is a notable gap in the literature regarding a large-scale meta-analysis specifically focused on this compound for the treatment of established PPH. This compound is widely recommended and used as a second-line agent when oxytocin fails.[1][8]
A recent double-blind randomized controlled trial directly compared intramuscular Methylergonovine (0.2 mg) and this compound (0.25 mg) for uterine atony refractory to oxytocin during cesarean delivery. The study found no significant difference in uterine tone at 10 minutes between the two groups.[9] There was also no difference in the need for additional second-line uterotonics or in the amount of quantitative blood loss.[9] This suggests that both are acceptable second-line options, with the choice potentially being guided by patient comorbidities and side effect profiles.[9]
Another study found that in cases of refractory uterine atony during cesarean delivery, methylergonovine was associated with a reduced risk of hemorrhage-related morbidity compared to this compound.[10]
Comparative Side Effect Profiles
The clinical utility of any uterotonic is a balance between its efficacy and its side effect profile. For the research and development professional, understanding these nuances is critical for identifying unmet needs and opportunities for improved therapeutics.
| Uterotonic Agent | Common Side Effects | Notable Contraindications/Cautions |
| This compound | Nausea, vomiting, diarrhea, fever, flushing, transient hypertension, bronchospasm.[2][3][11] | Asthma, active cardiac, pulmonary, renal, or hepatic disease.[2] |
| Oxytocin | Nausea, vomiting, headache, hypotension, tachycardia, water intoxication (with prolonged high doses).[12][13][14] | Known hypersensitivity. |
| Misoprostol | Shivering, fever, diarrhea.[15][16][17][18][19] | Known hypersensitivity to prostaglandins. |
| Ergometrine/Methylergometrine | Nausea, vomiting, hypertension, headache, chest pain.[20][21] | Hypertension, pre-eclampsia, eclampsia, occlusive vascular disorders, severe cardiac disease.[22] |
| Syntometrine | Nausea, vomiting, hypertension (due to ergometrine component).[23][24][25] | Same as Ergometrine. |
Methodological Considerations for Meta-Analysis in PPH Research
A robust meta-analysis in the field of PPH requires a meticulous and transparent methodology. For researchers planning to conduct such a study, the following steps and considerations are crucial.
Experimental Protocol: Conducting a Meta-Analysis of Uterotonics for PPH
-
Define the Research Question: Clearly articulate the population (e.g., women with PPH, women undergoing cesarean section), intervention (e.g., this compound), comparator (e.g., Oxytocin, Misoprostol), and outcomes (e.g., blood loss, incidence of PPH, side effects).
-
Develop a Search Strategy: Systematically search multiple electronic databases (e.g., PubMed, Embase, Cochrane Library, ClinicalTrials.gov) using a predefined set of keywords and MeSH terms.
-
Establish Inclusion and Exclusion Criteria: Predetermine the criteria for study selection. This typically includes randomized controlled trials (RCTs) and specifies the patient population, interventions, and reported outcomes.
-
Data Extraction: Two independent reviewers should extract data from the included studies using a standardized form. Key data points include study characteristics, patient demographics, intervention details, and outcome measures.
-
Quality Assessment: Assess the risk of bias in the included studies using a validated tool such as the Cochrane Risk of Bias tool.
-
Statistical Analysis:
-
For dichotomous outcomes (e.g., incidence of PPH), calculate risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CI).
-
For continuous outcomes (e.g., mean blood loss), calculate the mean difference (MD) or standardized mean difference (SMD) with 95% CIs.
-
Use a random-effects model to pool the data, which accounts for heterogeneity between studies.
-
Assess heterogeneity using the I² statistic.
-
If sufficient studies are available for a network meta-analysis, use appropriate statistical models to compare multiple interventions simultaneously.
-
-
Subgroup and Sensitivity Analyses: Plan for subgroup analyses (e.g., by mode of delivery, risk of PPH) and sensitivity analyses to assess the robustness of the findings.
-
Reporting: Follow the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines for reporting the findings.
Visualizing the Meta-Analysis Workflow
Signaling Pathways of Key Uterotonic Agents
Understanding the mechanism of action at a molecular level is fundamental for drug development. The following diagram illustrates the distinct signaling pathways of this compound and Oxytocin.
Future Research Directions and Conclusions
The existing body of meta-analytic evidence provides a strong foundation for understanding the comparative efficacy and safety of this compound for the prevention of PPH. It is a potent uterotonic, and in direct comparison with Methylergometrine, it demonstrates superior efficacy in reducing blood loss, albeit with a higher incidence of gastrointestinal side effects.
A significant opportunity for future research lies in conducting a large-scale meta-analysis focused on the use of this compound for the treatment of established PPH, particularly in cases of oxytocin resistance. The ongoing COPE trial, a large randomized controlled trial comparing this compound and Oxytocin as first-line treatments for PPH, will be instrumental in providing high-quality data to inform such an analysis.[11][26][27]
For drug development professionals, the distinct side-effect profiles of the available uterotonics highlight the need for novel agents with improved tolerability without compromising efficacy. The development of more selective prostaglandin analogues or novel uterotonic agents with different mechanisms of action could represent a significant advancement in the management of PPH.
References
-
Zeng, D., et al. (2022). Side-effects of oxytocin in postpartum hemorrhage: a systematic review and meta-analysis. Am J Transl Res, 14(3), 1934-1951. [Link]
-
Zeng, D., et al. (2022). Side-effects of oxytocin in postpartum hemorrhage: a systematic review and meta-analysis. ResearchGate. [Link]
-
Zeng, D., et al. (2023). Side-effects of intravenously versus intramuscularly oxytocin for postpartum hemorrhage: a systematic review and meta-analysis of randomized controlled trials. Frontiers in Pharmacology, 14, 1289122. [Link]
-
Zeng, D., et al. (2023). Side-effects of intravenously versus intramuscularly oxytocin for postpartum hemorrhage: a systematic review and meta-analysis of randomized controlled trials. PubMed Central. [Link]
-
Derman, R. J., et al. (2006). Side effects of oral misoprostol for the prevention of postpartum hemorrhage: results of a community-based randomised controlled trial in rural India. BJOG: An International Journal of Obstetrics & Gynaecology, 113(10), 1164-1168. [Link]
-
Zeng, D., et al. (2022). Side-effects of oxytocin in postpartum hemorrhage: a systematic review and meta-analysis. American Journal of Translational Research, 14(3), 1934. [Link]
-
Butwick, A. J., et al. (2015). Second Line Uterotonics and The Risk of Hemorrhage-Related Morbidity. American Journal of Obstetrics and Gynecology, 212(5), 642-e1. [Link]
-
Bibi, S., et al. (2024). Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review. Cureus, 16(6). [Link]
-
ISRCTN. (2018). The this compound or oxytocin postpartum haemorrhage effectiveness study. ISRCTN Registry. [Link]
-
Cole, E. T., et al. (2024). Second-Line Uterotonics for Postpartum Hemorrhage: Is Methylergonovine or this compound Better? The ObG Project. [Link]
-
van der Nelson, H., et al. (2021). Intramuscular oxytocin versus Syntometrine versus carbetocin for prevention of primary postpartum haemorrhage after vaginal birth: a randomised double-blinded clinical trial of effectiveness, side effects and quality of life. ResearchGate. [Link]
-
Li, Y., et al. (2021). [Multicenter, Randomized, Double-Blind, and Positive Drug-Controlled Clinical Trial on Prevention of Postpartum Hemorrhage after Vaginal Delivery with Ergometrine Maleate]. Zhonghua Fu Chan Ke Za Zhi, 56(11), 757-764. [Link]
-
Hofmeyr, G. J., et al. (2009). Misoprostol to prevent and treat postpartum haemorrhage: a systematic review and meta-analysis of maternal deaths and dose-related effects. Bulletin of the World Health Organization, 87, 666-677. [Link]
-
World Health Organization. (2018). WHO recommendations: uterotonics for the prevention of postpartum haemorrhage. NCBI Bookshelf. [Link]
-
Gizzo, S., et al. (2013). Which Uterotonic Is Better to Prevent the Postpartum Hemorrhage? Latest News in Terms of Clinical Efficacy, Side Effects, and Contraindications: A Systematic Review. ResearchGate. [Link]
-
Blum, J., et al. (2012). Dose and side effects of sublingual misoprostol for treatment of postpartum hemorrhage: what difference do they make?. BMC Pregnancy and Childbirth, 12(1), 1-7. [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [Link]
-
Dalal, A., et al. (2014). Prevention of post-partum hemorrhage by rectal Misoprostol: A randomized clinical trial. Journal of Obstetrics and Gynaecology of India, 64(1), 31-35. [Link]
-
Li, C. J., et al. (2021). Prostaglandins for Postpartum Hemorrhage: Pharmacology, Application, and Current Opinion. Gynecologic and Obstetric Investigation, 86(4), 305-316. [Link]
-
van der Nelson, H., et al. (2021). Intramuscular oxytocin versus Syntometrine® versus carbetocin for prevention of primary postpartum haemorrhage after vaginal birth: a randomised double-blinded clinical trial of effectiveness, side effects and quality of life. BJOG: An International Journal of Obstetrics & Gynaecology, 128(7), 1236-1246. [Link]
-
Gallos, I., et al. (2025). This compound versus Oxytocin as the first-line treatment of primary postpartum haemorrhage (COPE): protocol for a phase IV, double-blind, double-dummy, randomised controlled trial and economic analysis. BMJ Open, 15(5), e101255. [Link]
-
Gülmezoglu, A. M., et al. (2012). Prostaglandins for preventing postpartum haemorrhage. Cochrane Database of Systematic Reviews, (8). [Link]
-
ClinicalTrials.gov. (2019). Second-Line Uterotonics in Postpartum Hemorrhage: A Randomized Clinical Trial. ClinicalTrials.gov. [Link]
-
Tiwari, A., & Gupta, R. (2016). Role of this compound in prevention of postpartum hemorrhage. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 5(10), 3505-3508. [Link]
-
Patsnap. (2024). What are the side effects of Ergometrine Maleate?. Patsnap Synapse. [Link]
-
Gülmezoglu, A. M., et al. (2021). Prostaglandins for preventing postpartum haemorrhage. Cochrane Database of Systematic Reviews, (9). [Link]
-
Blum, J., et al. (2012). Dose and side effects of sublingual misoprostol for treatment of postpartum hemorrhage: what difference do they make?. ResearchGate. [Link]
-
Prendiville, W. J., et al. (1988). The Salford Third Stage Trial. Oxytocin plus ergometrine versus oxytocin alone in the active management of the third stage of labor. The Lancet, 331(8599), 1307-1310. [Link]
-
NHS Scotland. (2020). Syntometrine® - Postpartum Haemorrhage (PPH). Right Decisions. [Link]
-
National Institute for Health and Care Excellence. (2023). Evidence reviews for pharmacological management of postpartum haemorrhage. NICE. [Link]
-
Cole, E. T., et al. (2025). Second-Line Uterotonics for Uterine Atony: A Randomized Controlled Trial. ResearchGate. [Link]
-
Medsafe. (2021). This compound - New Zealand Data Sheet. Medsafe. [Link]
-
Gallos, I. D., et al. (2018). Uterotonic agents for preventing postpartum haemorrhage: a network meta-analysis. Cochrane Database of Systematic Reviews, (12). [Link]
-
Oladapo, O. T., et al. (2020). Uterotonic agents for first-line treatment of postpartum haemorrhage: a network meta-analysis. Cochrane Database of Systematic Reviews, (11). [Link]
-
Gallos, I., et al. (2025). This compound versus Oxytocin as the first-line treatment of primary postpartum haemorrhage (COPE): protocol for a phase IV, double-blind, double-dummy, randomised controlled trial and economic analysis. PubMed. [Link]
-
Tan, J. C. C., & Co, L. U. (2015). A meta-analysis on the efficacy of this compound vs methylergometrine maleate in the acƟve management of third stage of labor for the prevenƟon of postpartum haemorrhage. Journal of Medicine, University of Santo Tomas, 4(1). [Link]
-
Pergialiotis, V., et al. (2018). Carbetocin versus ergometrine for the prevention of postpartum hemorrhage following cesarean section: A systematic review and meta-analysis. Archives of Clinical Trials, 1(1), 1-6. [Link]
-
Gallos, I., et al. (2025). Which medication is best for reducing excessive blood loss after childbirth and has the fewest unwanted effects?. Cochrane. [Link]
Sources
- 1. Postpartum Haemorrhage and this compound for Its Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pjog.org [pjog.org]
- 4. Prostaglandins for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandins for preventing postpartum haemorrhage | Cochrane [cochrane.org]
- 7. Injectable prostaglandins versus placebo or no treatment - WHO recommendations: Uterotonics for the prevention of postpartum haemorrhage - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. obgproject.com [obgproject.com]
- 10. Second Line Uterotonics and The Risk of Hemorrhage-Related Morbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISRCTN [isrctn.com]
- 12. Side-effects of oxytocin in postpartum hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Side-effects of intravenously versus intramuscularly oxytocin for postpartum hemorrhage: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 14. Side-effects of intravenously versus intramuscularly oxytocin for postpartum hemorrhage: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Side effects of oral misoprostol for the prevention of postpartum hemorrhage: results of a community-based randomised controlled trial in rural India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Misoprostol to prevent and treat postpartum haemorrhage: a systematic review and meta-analysis of maternal deaths and dose-related effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose and side effects of sublingual misoprostol for treatment of postpartum hemorrhage: what difference do they make? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prevention of post-partum hemorrhage by rectal Misoprostol: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [Multicenter, Randomized, Double-Blind, and Positive Drug-Controlled Clinical Trial on Prevention of Postpartum Hemorrhage after Vaginal Delivery with Ergometrine Maleate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What are the side effects of Ergometrine Maleate? [synapse.patsnap.com]
- 22. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 23. researchgate.net [researchgate.net]
- 24. Intramuscular oxytocin versus Syntometrine® versus carbetocin for prevention of primary postpartum haemorrhage after vaginal birth: a randomised double-blinded clinical trial of effectiveness, side effects and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Salford Third Stage Trial. Oxytocin plus ergometrine versus oxytocin alone in the active management of the third stage of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. karger.com [karger.com]
- 27. This compound versus Oxytocin as the first-line treatment of primary postpartum haemorrhage (COPE): protocol for a phase IV, double-blind, double-dummy, randomised controlled trial and economic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Uterotonic Compounds Against Carboprost's In Vitro Potency
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro benchmarking of novel uterotonic compounds against the established therapeutic, Carboprost. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the comparative potency of new chemical entities.
Introduction: The Clinical Imperative for Novel Uterotonics
Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide. Uterotonic agents, which induce uterine contractions, are critical in the management of PPH.[1] this compound tromethamine, a synthetic prostaglandin F2α (PGF2α) analog, is a potent uterotonic agent frequently used for this indication.[1][2] However, its use is associated with side effects such as nausea, vomiting, diarrhea, and potential bronchoconstriction.[2] This necessitates the development of new uterotonic compounds with improved safety profiles and comparable or superior efficacy.
Benchmarking new compounds against a well-characterized agent like this compound is a cornerstone of preclinical drug development.[3] It provides a data-driven basis for decision-making, resource allocation, and advancing the most promising candidates toward clinical trials.[3] This guide outlines the essential in vitro assays to determine and compare the potency of new uterotonic agents to this compound.
The Benchmark: Understanding this compound's Mechanism of Action
This compound exerts its uterotonic effects by mimicking endogenous PGF2α.[2] It binds to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR) on the surface of myometrial (uterine smooth muscle) cells.[2][4] The FP receptor is coupled to a Gq protein, initiating a well-defined signaling cascade that culminates in uterine contraction.[5]
Activation of the Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The elevated intracellular Ca2+ levels, in conjunction with DAG-mediated activation of Protein Kinase C (PKC), lead to the phosphorylation of myosin light chains, resulting in the interaction of actin and myosin filaments and subsequent smooth muscle contraction.[6]
Signaling Pathway of this compound
Caption: this compound signaling pathway in myometrial cells.
Experimental Framework for In Vitro Potency Assessment
The cornerstone of in vitro uterotonic activity assessment is the isolated uterine tissue organ bath assay. This ex vivo technique provides a physiologically relevant model to measure the direct contractile effects of compounds on uterine smooth muscle.[8]
Experimental Workflow
Caption: In vitro uterotonic potency testing workflow.
Detailed Experimental Protocol: Isolated Uterine Tissue Assay
This protocol is adapted from established methodologies for measuring ex vivo myometrial contractility.[8] Adherence to institutional guidelines for the use of animal or human tissue is mandatory.[9]
Materials:
-
Uterine tissue (e.g., from rodents or human biopsy)
-
Physiological Saline Solution (PSS), e.g., Krebs solution, pre-warmed to 37°C and aerated with 95% O2 / 5% CO2
-
Isolated tissue organ bath system with force-displacement transducers
-
Data acquisition system
-
This compound (as reference standard)
-
New uterotonic compounds (test articles)
-
Potassium chloride (KCl) solution (for viability testing)
Procedure:
-
Tissue Preparation:
-
Immediately place freshly excised uterine horns into ice-cold PSS.
-
Under a dissecting microscope, carefully remove adipose and connective tissue.
-
Dissect longitudinal myometrial strips of a consistent size (e.g., 10 mm length, 2 mm width).
-
-
Mounting and Equilibration:
-
Mount the tissue strips vertically in the organ bath chambers containing pre-warmed and aerated PSS.
-
Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.
-
Apply a resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions are stable. Replace the PSS every 15-20 minutes.
-
-
Viability Assessment:
-
After equilibration, assess the viability of the tissue by inducing a maximal contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Wash the tissue with fresh PSS and allow it to return to baseline contractile activity. Only tissues that show a robust response to KCl should be used for the experiment.
-
-
Dose-Response Curve Generation:
-
Once the tissue has returned to a stable baseline, begin the cumulative addition of the test compound or this compound.
-
Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.
-
Record the contractile force and frequency at each concentration.
-
-
Data Analysis:
-
For each compound, plot the contractile response (e.g., amplitude or area under the curve) against the log concentration to generate a dose-response curve.
-
Calculate the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) and the Emax (the maximum contractile response).
-
The pEC50 is the primary measure of potency.[7]
-
Data Presentation and Interpretation
The results should be presented in a clear and concise manner to facilitate direct comparison between the new compounds and this compound. A tabular format is highly effective for this purpose.
Table 1: Comparative In Vitro Potency of Uterotonic Agents
| Compound | pEC50 (mean ± SEM) | Relative Potency (vs. This compound) | Emax (% of KCl response, mean ± SEM) |
| This compound | 7.74 ± 0.56 | 1.0 | 95 ± 5% |
| Compound A | 8.12 ± 0.61 | 2.4 | 98 ± 6% |
| Compound B | 7.55 ± 0.49 | 0.65 | 85 ± 7% |
| Compound C | 6.98 ± 0.53 | 0.17 | 70 ± 8% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results will vary. The pEC50 value for this compound is based on data from a study on rat myometrium. Relative potency is calculated as 10^((pEC50 of Compound) - (pEC50 of this compound)).
Interpretation:
-
pEC50: A higher pEC50 value indicates greater potency. In the example above, Compound A is the most potent.
-
Relative Potency: This provides a direct comparison to the benchmark. Compound A is 2.4 times more potent than this compound, while Compounds B and C are less potent.
-
Emax: This indicates the maximal efficacy of the compound. A compound with a high Emax is a full agonist, while a lower Emax suggests it may be a partial agonist.
Conclusion and Future Directions
This guide provides a robust framework for the in vitro benchmarking of new uterotonic compounds against this compound. By following these methodologies, researchers can generate reliable and comparable data on the potency and efficacy of novel drug candidates. Compounds that demonstrate a favorable in vitro profile (i.e., high potency and efficacy) can then be advanced to further preclinical testing, including selectivity assays against other prostanoid receptors to predict potential side effects, and ultimately, in vivo studies to assess their safety and efficacy in a whole-organism context. The ultimate goal is to identify new uterotonic agents that can effectively manage postpartum hemorrhage while offering an improved safety profile over existing therapies.
References
-
What is the mechanism of this compound Tromethamine? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. (2018-01-26). Journal of Visualized Experiments. Available at: [Link]
-
This compound - FPnotebook. (2024-07-08). Available at: [Link]
-
Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. (2023-12-08). Nature Communications. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY in 2026. (2025-10-29). Nucleic Acids Research. Available at: [Link]
-
What is the mechanism of this compound Tromethamine? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
FAQ | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
The IUPHAR/BPS Guide to PHARMACOLOGY in 2020: extending immunopharmacology content and introducing the IUPHAR/MMV Guide to MALARIA PHARMACOLOGY. (2019-11-06). Nucleic Acids Research. Available at: [Link]
-
WHO recommendations: Uterotonics for the prevention of postpartum haemorrhage. (2018). World Health Organization. Available at: [Link]
-
Pharmacodynamics and Pharmacokinetics of all Uterotonics Agents Currently Available in Preventing PPH. (2024-01-01). ResearchGate. Available at: [Link]
-
The IUPHAR/BPS Guide to Pharmacology. (2019). 10th European Workshop on Lipid Mediators. Available at: [Link]
-
This compound | C21H36O5 | CID 5281075 - PubChem. Available at: [Link]
-
Multi-organ bath experimental set up used to measure contractions of... - ResearchGate. Available at: [Link]
-
Gq Signaling Pathway Mnemonic for USMLE - Pixorize. Available at: [Link]
-
Tissue Organ Bath Principals | Radnoti. Available at: [Link]
-
Isolated organ/tissue test – organ bath - Panlab | Harvard Apparatus. Available at: [Link]
-
Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments - REPROCELL. Available at: [Link]
-
UTEROTONIC Drugs for ATONIC PPH Prevention in India Dr Sharda Jain , Dr Sangeeta Gupta , Dr Jyoti Agarwal | PPTX - Slideshare. (2020-03-24). Available at: [Link]
-
Methodology and pharmacological analysis of effects of uterotonic compounds in human myometrium in vitro. (2011). American Journal of Obstetrics and Gynecology. Available at: [Link]
-
Uterine receptor activation in response to uterotonic agents in late-pregnancy rat myometrium following pretreatment with oxytocin: an in vitro study. (2021). IMR Press. Available at: [Link]
-
Better Benchmarking Improves Drug Development Decision-Making – Here's How. (2025-01-07). Cytel. Available at: [Link]
-
Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women. (2015). Canadian Journal of Anesthesia. Available at: [Link]
-
G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. (2022). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. British Journal of Pharmacology - British Pharmacological Society [bps.ac.uk]
- 3. The Journal of Pharmacology and Experimental Therapeutics citation style [Update November 2025] - Paperpile [paperpile.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Uterine Innate Lymphoid Cells for Analysis by Flow Cytometry [jove.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Carboprost Tromethamine
This document provides essential, step-by-step guidance for the safe handling and disposal of Carboprost tromethamine. As a potent synthetic prostaglandin analogue, this compound demands rigorous adherence to safety protocols to mitigate occupational exposure and prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our commitment is to provide value beyond the product itself, ensuring our customers are equipped with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment and a Priori Considerations
This compound tromethamine is a synthetic prostaglandin analogue of PGF2α.[1][2] While primarily used for its oxytocic properties in clinical settings, its potent pharmacological activity necessitates careful handling in a research environment.[1][2] Critically, this compound is classified as a reproductive hazard .[3] This classification mandates that it be handled with the same stringent precautions as other hazardous drugs to protect personnel of childbearing age, those who are pregnant, or those who are breastfeeding.[3]
The causality behind these stringent measures lies in the potential for even low-dose exposure to cause adverse reproductive or developmental effects.[3][4] Therefore, a comprehensive risk assessment must be conducted before any handling or disposal procedures are initiated, in line with guidelines from the National Institute for Occupational Safety and Health (NIOSH) for managing hazardous drug exposures.[4]
Key Safety and Handling Data
The following table summarizes crucial safety information derived from various Safety Data Sheets (SDS). This data should form the basis of your laboratory's Standard Operating Procedures (SOPs) for this compound.
| Parameter | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (inspected prior to use), protective clothing, safety goggles with side-shields. Use in a chemical fume hood. | [5][6] |
| Inhalation First Aid | Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Consult a physician. | [5][6] |
| Skin Contact First Aid | Immediately wash skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a physician. | [5][6] |
| Eye Contact First Aid | Flush eyes with copious amounts of water for at least 15 minutes. Consult a physician. | [5][6] |
| Ingestion First Aid | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician immediately. | [5][6] |
| Chemical Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [5] |
| Storage Conditions | Store refrigerated at 2° to 8° C (36° to 46° F). | [2] |
Core Disposal Protocol: A Step-by-Step Methodology
The disposal of this compound waste is governed by regulations for hazardous pharmaceutical waste. The primary principle is to prevent its release into the environment, particularly through waterways, as sewage treatment systems are not designed to remove such potent pharmaceutical compounds.[7] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals "down the drain".[8][9]
The following protocol is a self-validating system designed to ensure compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step in the disposal process. All items that have come into contact with this compound must be considered hazardous waste.
-
Unused or Expired this compound Vials: The original vials containing the drug, whether expired or partially used.
-
Contaminated Sharps: Needles, syringes, and any other sharps used to handle or administer this compound.
-
Contaminated Labware and PPE: Gloves, bench coats, absorbent pads, pipette tips, and any labware that has been in direct contact with the drug.
Step 2: Containerization and Labeling
Proper containerization prevents accidental exposure and clearly communicates the hazard to waste handlers.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container with a purple lid, which signifies cytotoxic or hazardous pharmaceutical waste.[10]
-
Solid Waste (Non-Sharps): Place all contaminated non-sharp items (gloves, gowns, pads, empty vials) into a designated, leak-proof hazardous waste container. This is typically a yellow container with a purple lid or a clear bag placed inside a cytotoxic waste bag.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste" and should identify the primary contents (this compound). This aligns with the Hazard Communication Standard from the Occupational Safety and Health Administration (OSHA).
Step 3: Final Disposal Pathway
The terminal disposal method for this compound and its associated contaminated materials must render the active pharmaceutical ingredient non-retrievable.
-
Engage a Licensed Contractor: All this compound waste must be offered to a licensed hazardous material disposal company.[6] This is not optional; it is a regulatory requirement.
-
High-Temperature Incineration: The required method of disposal for hazardous pharmaceutical waste is high-temperature incineration at a permitted treatment facility.[10] This process destroys the active pharmaceutical ingredient, preventing its entry into the ecosystem.
-
Documentation: Maintain a comprehensive record of all hazardous waste disposal, including the date, quantity, and the consignment note provided by the waste transporter.[10] This documentation is essential for regulatory compliance.
The workflow below provides a visual decision-making guide for the proper segregation and disposal of this compound waste.
Caption: Workflow for this compound Waste Segregation and Disposal.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is required to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Don PPE: Before cleanup, don appropriate PPE, including double gloves, a gown, and eye/face protection.
-
Containment: Working from the outside of the spill inward, cover the spill with absorbent pads.
-
Cleanup: Collect all contaminated materials (absorbent pads, broken glass) and place them into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent.
-
Documentation: Document the spill and the cleanup procedure in the laboratory's safety records.
References
-
Alberta Health Services. (2025). Hazardous Medication List. Retrieved from [Link]
-
Canterbury District Health Board. (2019). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from [Link]
-
Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?. Retrieved from [Link]
-
NetRegs. (n.d.). Cytotoxic and cytostatic drugs. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound TROMETHAMINE. Retrieved from [Link]
-
NHS Pharmaceutical Quality Assurance Committee. (2018). Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
SOLA Pharmaceuticals. (2023). SAFETY DATA SHEET. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
RxList. (n.d.). This compound Tromethamine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
Caplin Steriles Limited. (n.d.). SAFETY DATA SHEET: this compound tromethamine Injection USP. Retrieved from [Link]
-
ASMAI. (n.d.). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
California Department of Toxic Substances Control. (2019). Pharmaceutical Waste. Retrieved from [Link]
-
Healthcare Environmental Resource Center (HERC). (n.d.). Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Drugs.com. (n.d.). This compound Monograph for Professionals. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Guidance and Websites about Proper Disposal of Unwanted Household Medicines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (n.d.). Hemabate® this compound tromethamine injection, USP. Retrieved from [Link]
-
JD Supra. (2019). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (2015). ASHP Supports EPA in Addressing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
-
Mayo Clinic. (2025). This compound (intramuscular route). Retrieved from [Link]
-
Patsnap. (2024). What are the side effects of this compound Tromethamine?. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. albertahealthservices.ca [albertahealthservices.ca]
- 4. va.gov [va.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 7. drugs.com [drugs.com]
- 8. malsparo.com [malsparo.com]
- 9. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of Carboprost: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory and Clinical Research Personnel
Carboprost, a synthetic prostaglandin analogue of prostaglandin F2α, is a potent uterotonic agent. While its therapeutic applications are significant, particularly in postpartum hemorrhage, its handling in a research and development setting demands a rigorous and informed approach to personal protection. This guide provides essential, actionable intelligence for scientists and professionals on the requisite Personal Protective Equipment (PPE) for handling this compound, ensuring both personal safety and the integrity of your work.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified as a hazardous drug. Exposure can lead to significant health risks, including reproductive and developmental toxicity.[1][2] The primary routes of occupational exposure are through dermal contact, inhalation of aerosols, and accidental ingestion. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety protocols.
Key Hazards Associated with this compound:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2]
-
Acute Toxicity: Harmful if swallowed.[3]
-
Organ Damage: May cause damage to organs, particularly the cardiovascular system.[2]
-
Irritation: Can cause skin and eye irritation upon direct contact.[3][4]
Given these potential hazards, adherence to the guidelines established by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs is mandatory.[5][6][7]
Core PPE Requirements for Handling this compound
A risk assessment should always precede any handling of this compound to determine the appropriate level of PPE. However, the following represents the minimum standard for handling this compound in a laboratory setting.
Summary of Recommended Personal Protective Equipment for this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, powder-free. Double gloving is required.[8] | Prevents dermal absorption, the primary route of exposure. Double gloving provides an additional barrier in case of a breach in the outer glove.[8] |
| Gown | Disposable, low-permeability, solid front, with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination by splashes or aerosols.[8] |
| Eye Protection | Safety goggles with side shields or a full-face shield.[3][4] | Protects against accidental splashes to the eyes, which are highly susceptible to irritation and absorption. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when there is a risk of aerosol generation.[3][4] | Prevents inhalation of aerosolized this compound, a significant exposure risk when handling powders or creating solutions. |
Step-by-Step Protocols for Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination. Follow these procedures diligently.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE before handling this compound.
Doffing (Removing) PPE Workflow
Caption: Step-by-step procedure for the safe removal of PPE to prevent contamination.
Engineering Controls and Work Practices
Personal protective equipment is the last line of defense. Engineering controls and safe work practices are the primary methods for minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] For procedures that may generate dust or aerosols, a chemical fume hood or a biological safety cabinet is required.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
-
Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the area and follow established spill cleanup procedures.[9] Absorb spills with inert material and dispose of it as hazardous waste.[3][4]
-
Hand Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, and after removing gloves.[8]
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent secondary exposure to personnel and the environment.
-
PPE Disposal: All disposable PPE, including gowns and gloves, should be considered contaminated and disposed of in a designated hazardous waste container immediately after use.[3]
-
Equipment Decontamination: Reusable equipment, such as glassware, should be decontaminated by thoroughly rinsing with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: All this compound waste, including unused product, contaminated materials, and cleaning supplies, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][4]
By adhering to these stringent PPE and handling protocols, researchers and scientists can work safely with this compound, mitigating the risks associated with this potent and hazardous compound. This proactive approach to safety not only protects the individual but also fosters a culture of responsibility and excellence within the laboratory.
References
-
Hazardous Drugs - Overview | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]
-
This compound Tromethamine Injection, USP | Long Grove Pharmaceuticals. (n.d.). Long Grove Pharmaceuticals. Retrieved from [Link]
-
CAPLIN STERILES LIMITED SAFETY DATA SHEET. (n.d.). Caplin Steriles Limited. Retrieved from [Link]
-
SAFETY DATA SHEET - Section 1: Identification. (2023, February 22). SOLA Pharmaceuticals. Retrieved from [Link]
-
This compound - NEW ZEALAND DATA SHEET. (n.d.). Medsafe. Retrieved from [Link]
-
HEMABATE® (this compound tromethamine) Warnings and Precautions | Pfizer Medical - US. (n.d.). Pfizer Medical. Retrieved from [Link]
-
USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry | VelocityEHS. (2019, December 4). VelocityEHS. Retrieved from [Link]
-
New OSHA document reviews hazardous-drug safety for employees - Ovid. (2016, August 15). Ovid. Retrieved from [Link]
-
HEALTH CARE FACILITIES - Oregon OSHA. (n.d.). Oregon OSHA. Retrieved from [Link]
-
Handling Hazardous Drugs - CBIA. (2011, April 20). CBIA. Retrieved from [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.). OSHA. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. solameds.us [solameds.us]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. ehs.com [ehs.com]
- 7. cbia.com [cbia.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. longgrovepharma.com [longgrovepharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
